Sinapoyl malate (SM) is a specialized plant metabolite belonging to the p-hydroxycinnamic acid derivatives prominently found in Brassicaceae species like Arabidopsis thaliana and garden cress (Lepidium sativum). This compound serves as a natural UV filter and molecular heater, protecting plants from photodamage by efficiently dissipating absorbed ultraviolet radiation as heat. Its unique molecular structure enables remarkable photostability and antioxidant properties, making it a compelling target for developing sustainable alternatives to synthetic sunscreens. Recent research has focused on modifying its hydrophilic-lipophilic balance through synthetic analogues to enhance compatibility with cosmetic formulations and improve adhesion to plant surfaces for agricultural applications. This whitepaper provides a comprehensive technical analysis of this compound's structural characteristics, biological functions, biosynthesis, experimental characterization methodologies, and potential commercial applications for researchers and drug development professionals.
This compound is a sinapate ester resulting from the conjugation of sinapic acid with malic acid through an ester linkage. The fundamental molecular characteristics are detailed below:
The compound exhibits planar molecular geometry in its trans-configuration, facilitating efficient electronic delocalization across the conjugated system, which is crucial for its UV-absorption capabilities.
Table 1: Key Structural Features of this compound and Their Functional Significance
| Structural Element | Chemical Description | Functional Role |
|---|---|---|
| Aromatic Ring | 1,4-disubstituted benzene with methoxy groups at positions 3 and 5 | Electron donation enhancing UV absorption; steric protection against radical attack |
| Propenoic Acid Chain | α,β-unsaturated carboxylic acid in trans-configuration | Extended conjugation for UV absorption; isomerization site for energy dissipation |
| Ester Linkage | Connects sinapic acid to malate moiety | Provides metabolic lability; influences molecular geometry |
| Malate Unit | Hydroxy diacid functionality | Enhances water solubility; provides hydrogen bonding capacity |
| Phenolic Hydroxyl | para-position to propenoic chain | Electron donation; radical scavenging site; antioxidant activity |
The methoxy groups at the meta-positions relative to the phenolic hydroxyl provide substantial electron donation to the aromatic system, lowering the energy required for π→π* transitions and thus shifting absorption toward longer UV wavelengths. The malate moiety significantly enhances the compound's hydrophilicity, which although beneficial for its biological compartmentalization in plant vacuoles, limits its persistence on hydrophobic surfaces like plant cuticles or compatibility with oil-based cosmetic formulations [3].
This compound serves as a natural sunscreen in plants, accumulating primarily in the upper epidermal layers where it provides a protective barrier against harmful ultraviolet radiation [2] [4]. The compound demonstrates broad UV absorption spanning the UV-B (280-315 nm) and UV-A (315-400 nm) regions, with maximum absorption (λ~max~) at approximately 324 nm [2]. This absorption profile complements the plant's inherent photosynthetic machinery by filtering damaging radiation before it can reach sensitive cellular components.
The photoprotection mechanism involves ultrafast energy dissipation through trans-cis photoisomerization, effectively converting potentially damaging UV energy into harmless heat [3] [2]. This process occurs on the picosecond timescale, preventing the formation of reactive oxygen species and minimizing photodegradation. The exceptional photostability of this compound is evidenced by only an 18% reduction in absorbance at λ~max~ after 120 minutes of continuous irradiation, with the decrease attributed primarily to the formation of the cis-isomer which has a lower extinction coefficient rather than photodegradation [2].
Beyond direct UV filtration, this compound exhibits significant free radical scavenging capacity due to its phenolic structure. The compound effectively neutralizes various reactive oxygen species (ROS) including O~2~˙−, H~2~O~2~, HO˙, and ^1^O~2~ [3] [4]. The mechanism involves hydrogen atom transfer from the phenolic hydroxyl group to free radicals, forming stabilized resonance structures that prevent oxidative chain reactions in cellular components.
This dual functionality as both UV filter and antioxidant makes this compound particularly valuable for photoprotection applications, as it addresses both the initial UV insult and subsequent oxidative damage that would otherwise disrupt cellular homeostasis through lipid peroxidation, protein denaturation, and DNA mutation [3].
The biosynthesis of this compound occurs through the phenylpropanoid pathway, which converts primary metabolic precursors into specialized phenolic compounds. The complete pathway involves multiple enzymatic steps as illustrated below:
Figure 1: Biosynthetic pathway of this compound from primary metabolites through phenylpropanoid metabolism. Key enzymes: PAL (phenylalanine ammonia-lyase), C4H (cinnamate 4-hydroxylase), F5H (ferulate 5-hydroxylase), COMT (caffeic acid O-methyltransferase), SGT (sinapate UDP-glucose glucosyltransferase), SMT (sinapoyl glucose:malate sinapoyltransferase).
The biosynthesis initiates with the shikimate pathway that converts phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) into phenylalanine. Phenylalanine then undergoes deamination by phenylalanine ammonia-lyase (PAL) to form cinnamic acid, followed by a series of hydroxylation and methylation reactions to produce sinapic acid. The final step involves transesterification from sinapoyl glucose to malate, catalyzed by specific acyltransferases [4]. This pathway is upregulated under UV stress, leading to increased this compound accumulation as a protective response [3] [4].
Table 2: Standard Experimental Protocols for this compound Characterization
| Method | Experimental Conditions | Key Parameters | Applications |
|---|---|---|---|
| UHPLC-HRMS | Column: C18; Mobile phase: Water/methanol gradient; Flow: 0.3-0.5 mL/min; Detection: ESI+ | Retention time: ~15.9 min; m/z: 341.0867 [M+H]+, 358.1133 [M+NH4]+, 363.0687 [M+Na]+ [2] | Identification and quantification in plant extracts; purity assessment |
| NMR Spectroscopy | Solvent: DMSO-d~6~, acetone-d~6~, or CDCl~3~; Frequency: 300 MHz (^1^H), 75 MHz (^13^C) | Trans-isomer: H-3/H-4 J=16 Hz; Cis-isomer: H-3/H-4 J=12 Hz [2] | Structural elucidation; isomeric composition; quantification |
| Steady-State UV-Vis | Solvent: Water or buffer; Concentration: 10-100 μM | λ~max~: 324 nm; ε~324~: ~20,000 M^-1^cm^-1^ [2] | UV absorption profile; photostability assessment |
| Transient Absorption Spectroscopy | Excitation: 330 nm; Time resolution: femtosecond; Solvent: Various | Lifetime components: <1 ps, ~10 ps, >100 ps [3] [2] | Photodynamics; energy dissipation mechanisms |
Recent advances have established sustainable synthetic routes to this compound and its analogues. The following workflow details a regioselective chemo-enzymatic synthesis:
Figure 2: Chemo-enzymatic synthesis workflow for this compound analogues using green chemistry principles and lipase catalysis.
Step 1: Knoevenagel-Doebner Condensation
Step 2: Enzymatic Esterification
This synthetic approach allows incorporation of fatty aliphatic chains of variable length to modulate lipophilicity, enhancing compatibility with cosmetic formulations and adhesion to plant cuticles [3].
Comprehensive computational assessments have been performed on this compound analogues to evaluate their potential environmental and health impacts:
Table 3: In Silico Toxicity and Environmental Impact Assessment of this compound Analogues
| Assessment Parameter | Methodology | Key Findings | Implications |
|---|---|---|---|
| Mutagenicity | OSIRIS Property Explorer; Toxtree | No structural alerts for mutagenicity | Favorable safety profile |
| Carcinogenicity | Toxtree; TEST | No significant carcinogenic concerns | Suitable for topical applications |
| Endocrine Disruption | Endocrine Disruptome; OECD QSAR Toolbox | No estrogenic or androgenic activity | Reduced environmental impact |
| Acute Toxicity | TEST; ProTox | LD~50~ > 2000 mg/kg (low toxicity) | High therapeutic index |
| Bioaccumulation | BCFBAF; EPI Suite | BCF < 100 (low bioaccumulation potential) | Environmentally favorable |
| Biodegradability | BIOWIN; CATABOL | Readily biodegradable | Reduced environmental persistence |
These computational analyses indicate that this compound and its lipophilic analogues exhibit favorable toxicity profiles with minimal environmental persistence, supporting their potential application in cosmetics and agricultural products [3].
This compound represents a sustainable, biosourced alternative to petrochemical UV filters such as avobenzone, octocrylene, and oxybenzone, which have faced regulatory restrictions due to environmental concerns (e.g., coral reef bleaching) and potential health impacts [3] [2]. The compound's natural origin and favorable safety profile align with growing consumer demand for green cosmetic ingredients.
Commercial validation exists in products like Detoxophane nc (Mibelle Group), which incorporates garden cress sprout extract containing this compound as an active anti-aging ingredient. Research has confirmed that the photoprotective properties of this compound remain effective within this formulated product, demonstrating compatibility with commercial delivery systems [2].
The photothermal properties of this compound derivatives offer innovative applications in crop protection. When applied as foliar sprays, these compounds can:
Frost damage currently costs European agriculture approximately €3.3 billion annually in reduced harvests, indicating significant potential economic impact for technologies addressing this issue [3].
This compound represents a structurally unique phytochemical with demonstrated efficacy as a natural UV filter and molecular heater. Its multifunctional characteristics encompassing direct UV absorption, antioxidant activity, and efficient energy dissipation make it a valuable lead compound for developing sustainable alternatives to synthetic sunscreens. The compound's biosynthetic accessibility from renewable resources and favorable toxicological profile further enhance its commercial potential.
Current research focuses on structural modifications to optimize hydrophobicity for improved formulation compatibility and environmental persistence. The successful development of lipophilic analogues via chemo-enzymatic synthesis represents a significant advancement in this field. Future directions include:
Sinapoyl malate is a specialized phenylpropanoid metabolite predominantly found in the leaves of Arabidopsis thaliana and other Brassicaceae species, where it serves crucial ecological and physiological functions. As a sinapate ester derivative, this compound represents a major sink for phenylpropanoid pathway intermediates and plays essential roles in UV-B protection and plant defense mechanisms. The compound's significance extends beyond basic plant physiology to potential applications in human health, as its biochemical properties may inform the development of novel UV-protective materials and anti-inflammatory therapies. Research over the past two decades has revealed intricate details about its biosynthesis, regulation, and function, establishing this compound as a model system for understanding the evolution and engineering of specialized metabolism in plants.
The biological importance of this compound is underscored by its abundance in aerial tissues, where it can accumulate to substantial levels, particularly under high-light conditions. As a hydroxycinnamic acid ester, it exhibits characteristic UV absorption maxima around 330-350 nm, making it ideally suited for protecting photosynthetic tissues from damaging ultraviolet radiation. Recent research has also illuminated its role in plant-insect interactions, where it contributes to induced defense responses against phloem-feeding herbivores. The compound's multifunctionality exemplifies the evolutionary innovation of plant specialized metabolism, where core biochemical pathways give rise to diverse compounds with overlapping protective functions.
The biosynthesis of this compound occurs through the phenylpropanoid pathway, a major branch point from primary metabolism that generates a diverse array of phenolic compounds in plants. The pathway begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL), producing cinnamic acid as the first committed intermediate. Through a series of hydroxylation, methylation, and conjugation reactions, the pathway yields sinapic acid, which serves as the immediate precursor to this compound. The final step in this compound biosynthesis is catalyzed by sinapoylglucose:malate sinapoyltransferase (SMT), a specialized enzyme that transfers the sinapoyl moiety from sinapoylglucose to malate.
Enzyme Classification: SMT belongs to the serine carboxypeptidase-like (SCPL) acyltransferase family, which utilizes energy-rich 1-O-β-glucose esters rather than CoA thioesters as acyl donors, a distinctive mechanistic feature that sets this enzyme class apart from most other acyltransferases in plants [1].
Gene Localization: In Arabidopsis thaliana, the SNG1 gene (At2g22990) encodes SMT and is located within a cluster of five SCPL genes on chromosome II, suggesting this gene family arose through recent duplication events and may still be undergoing functional diversification [2] [1].
Catalytic Mechanism: Biochemical characterization of recombinant SMT has revealed that the enzyme exhibits remarkable catalytic versatility. In addition to its primary sinapoyltransferase activity, SMT demonstrates minor hydrolytic activity toward sinapoylglucose, producing free sinapic acid, and disproportionation activity that yields 1,2-di-O-sinapoyl-β-glucose when malate is not available as an acceptor molecule [1]. This mechanistic flexibility suggests that SMT may represent an evolutionary intermediate between ancestral hydrolases and specialized transferases.
The synthesis and accumulation of this compound is developmentally regulated and exhibits tissue specificity, being most abundant in leaves and cotyledons. This patterning reflects the complex transcriptional regulation of the phenylpropanoid pathway, which involves numerous transcription factors that coordinate metabolic flux in response to developmental cues and environmental signals. Research has identified several regulatory proteins that influence this compound accumulation, including:
WRKY70: This transcription factor appears to function as a negative regulator of this compound accumulation, potentially through its role in mediating cross-talk between jasmonate and salicylic acid signaling pathways [3].
MYB and NAC transcription factors: These regulatory proteins control various steps in the phenylpropanoid pathway, potentially influencing this compound accumulation through coordinated regulation of multiple biosynthetic genes.
HY5: A key regulator of light responses that mediates the biosynthesis of various specialized metabolites, including this compound, through its influence on phenylpropanoid pathway genes [4].
The integration of this compound biosynthesis within the broader metabolic network is evidenced by competition for shared precursors with other phenylpropanoid end products, including lignin, flavonoids, and other sinapate esters. This metabolic interrelationship creates potential trade-offs between growth and defense when resources are allocated to this compound accumulation versus other metabolic sinks.
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | Gene Locus | Reaction Catalyzed | Protein Family |
|---|---|---|---|
| Phenylalanine ammonia-lyase (PAL) | Multiple genes | Phenylalanine → Cinnamic acid | Aromatic ammonia-lyase |
| Cinnamate 4-hydroxylase (C4H) | AT2G30490 | Cinnamic acid → p-Coumaric acid | Cytochrome P450 |
| Ferulate-5-hydroxylase (F5H) | AT4G36220 | Ferulic acid → 5-Hydroxyferulic acid | Cytochrome P450 |
| Caffeic acid O-methyltransferase (COMT) | AT5G54160 | 5-Hydroxyferulic acid → Sinapic acid | O-Methyltransferase |
| UDP-Glc:sinapate glucosyltransferase (SGT) | Not specified | Sinapic acid + UDP-Glc → Sinapoylglucose | Glycosyltransferase |
| Sinapoylglucose:malate sinapoyltransferase (SMT) | AT2G22990 (SNG1) | Sinapoylglucose + Malate → this compound | Serine carboxypeptidase-like |
Figure 1: this compound biosynthetic pathway in Arabidopsis thaliana showing key enzymes and intermediates.
This compound serves as a natural sunscreen in Arabidopsis thaliana, protecting photosynthetic tissues from damaging UV-B radiation (280-315 nm). Its effectiveness stems from its strong absorption in the UV region, with a maximum around 330-350 nm, which overlaps significantly with the solar spectrum reaching the Earth's surface. Recent photophysical studies using photoelectron velocity map imaging have revealed that cinnamate-based UV filters like this compound efficiently dissipate absorbed UV energy as heat through well-defined non-radiative decay pathways involving the triplet manifold [5]. This efficient energy dissipation prevents the formation of reactive oxygen species and protects cellular components from photodamage.
The molecular basis for this compound's photoprotective efficacy lies in its cinnamate backbone structure, which allows rapid excited-state relaxation through specific bond rotations and electronic rearrangements. Comparative studies of substituted cinnamates have demonstrated that methoxy substitutions at the 3,5-positions (characteristic of sinapate esters) optimize both UV absorption and photostability by facilitating efficient internal conversion from excited states to the ground state. These structure-function relationships explain why this compound is particularly well-suited as a UV filter compared to other phenylpropanoids and provide insights for designing novel synthetic UV filters inspired by natural photoprotective compounds.
Beyond its role in UV protection, this compound functions in induced resistance against insect herbivores. Research has demonstrated that specialist aphids (phloem-feeding insects) trigger the accumulation of this compound through a novel mechanism that enhances plant resistance against subsequent herbivory [3]. This aphid-induced resistance is distinct from the response elicited by biting-chewing herbivores like caterpillars, which primarily activate the jasmonate signaling pathway and induce different defensive metabolites, including kaempferol 3,7-dirhamnoside.
The defense function of this compound illustrates the ecological trade-offs that shape plant-insect interactions. While this compound provides effective resistance against some herbivores, its production comes at a cost to plant growth and fitness. Studies comparing different resistance mechanisms have shown that caterpillar-induced resistance (mediated by the jasmonate pathway) is associated with lower costs in terms of plant growth reduction than aphid-induced resistance involving this compound [3]. This cost difference suggests that this compound accumulation requires significant resource allocation that diverts energy from primary metabolic processes, representing a potential trade-off between defense and growth.
This compound contributes to the broader antioxidant system in Arabidopsis thaliana, working in concert with other specialized metabolites to mitigate oxidative stress. While its primary role is UV protection, this compound can also function as a radical scavenger, helping to neutralize reactive oxygen species generated under various stress conditions. This antioxidant capacity is shared with other phenylpropanoids and flavonoids, creating a synergistic network of non-enzymatic antioxidants that protect cellular components from oxidative damage.
The integration of this compound within the plant's antioxidant system is evidenced by studies of the rcd1 mutant, which exhibits altered accumulation of this compound along with other antioxidants, including flavonoids, glutathione, β-carotene, and tocopherols [4]. These coordinated changes in multiple antioxidant systems suggest that this compound is part of a broader metabolic network that maintains redox homeostasis under stress conditions. The rcd1 mutant, which shows enhanced resistance to paraquat-induced oxidative stress, demonstrates how modifications to this antioxidant network can have profound effects on plant stress tolerance.
Natural variation in this compound accumulation has been documented across different Arabidopsis thaliana accessions, providing insights into the evolutionary forces shaping this metabolic trait. The Pna-10 accession represents a particularly informative natural variant that accumulates sinapoylglucose instead of this compound due to a 13-kb genomic deletion that eliminates both the SNG1 gene (At2g22990) and the adjacent SAT gene (At2g23000) encoding sinapoylglucose:anthocyanin sinapoyltransferase [2]. This deletion removes a critical segment of the SCPL gene cluster on chromosome II, resulting in a biochemical block in this compound biosynthesis.
Analysis of accessions from the same geographical location as Pna-10 and Pna-17 revealed that several lines contained the same deletion found in Pna-10, while others maintained an intact SNG1 locus [2]. This distribution pattern suggests that either the deletion event occurred relatively recently and has not yet been eliminated through natural selection, or that this compound is dispensable for growth and reproduction under certain environmental conditions. The persistence of this compound-deficient accessions in natural populations indicates possible local adaptation to specific environmental conditions where UV protection may be less critical or can be provided by alternative mechanisms.
Targeted genetic approaches have generated a series of mutants with defined lesions in the this compound pathway, enabling detailed functional analysis of this metabolic system:
sng1 (sinapoylglucose accumulator1): These mutants lack functional SMT activity due to lesions in the SNG1 gene, resulting in the accumulation of sinapoylglucose instead of this compound [6] [1]. The sng1 mutant phenotype includes a characteristic reduction in epidermal fluorescence under UV light due to the absence of this compound, which normally produces a blue-green fluorescence.
ref (reduced epidermal fluorescence): Mutations at four REF loci cause reductions in leaf this compound content, with some alleles also affecting other aspects of phenylpropanoid metabolism and normal plant development [6]. These loci likely encode regulatory factors or enzymes involved in earlier steps of the phenylpropanoid pathway that supply precursors for this compound biosynthesis.
brt1 (bright trichomes1): This mutant class shows modest reductions in sinapate ester content throughout the leaf epidermis but develops hyperfluorescent trichomes that appear to contain elevated levels of sinapate esters compared to wild-type plants [6]. The BRT1 locus may function in the cell-specific distribution of sinapate esters.
atr2 (cytochrome P450 reductase2): While not directly involved in this compound biosynthesis, mutations in ATR2 affect electron transport to cytochrome P450 enzymes in the phenylpropanoid pathway, resulting in shifts in phenolic profiling, including alterations in lignin composition and the accumulation of pathway intermediates [7].
Table 2: Mutants and Natural Variants Affecting this compound Accumulation
| Genotype/Accession | Genetic Lesion | This compound Content | Major Accumulating Metabolite(s) | Visible Phenotype |
|---|---|---|---|---|
| Wild-type (Col-0) | None | Normal | This compound | Blue-green UV fluorescence |
| sng1 mutants | SNG1 (SMT) disruption | Severely reduced | Sinapoylglucose | Reduced UV fluorescence |
| Pna-10 accession | 13-kb deletion including SNG1 | Absent | Sinapoylglucose | Reduced UV fluorescence |
| ref mutants | Various REF loci | Reduced | Altered phenylpropanoids | Reduced UV fluorescence |
| brt1 mutants | BRT1 locus | Modestly reduced (except trichomes) | Similar to wild-type | Hyperfluorescent trichomes |
| atr2 mutants | ATR2 cytochrome P450 reductase | Altered phenylpropanoid profile | Various pathway intermediates | Altered lignin composition |
Comprehensive analysis of this compound and related phenylpropanoids typically employs multi-platform metabolomic approaches to maximize coverage of chemically diverse metabolites. The following protocols represent state-of-the-art methodologies for this compound research:
Extraction Protocol: Plant tissues (100 mg lyophilized material) are ground to a fine powder using a ball mill or similar homogenization device. Lipophilic metabolites are extracted with organic solvents (e.g., 95% ethanol, methanol, or acetone) through sonication (20 mL solvent per gram plant material) for 1-2 hours, followed by filtration and solvent evaporation under reduced vacuum [4] [8]. The residue is typically freeze-dried and resuspended in appropriate solvents for subsequent analysis.
Chromatographic Separation: For comprehensive metabolite profiling, orthogonal separation techniques provide enhanced coverage:
Mass Spectrometric Analysis: High-resolution mass spectrometry (e.g., LC-MS, GC-MS) enables precise identification and quantification of this compound. Characteristic fragmentation patterns and exact mass measurements (m/z 339.0722 for [M-H]⁻ of this compound) facilitate unambiguous identification compared to database references [9]. Advanced techniques like LC-ESI-MS/MS provide structural information through controlled fragmentation of target ions.
Forward genetic screens based on altered UV fluorescence have been particularly effective in identifying mutants with defects in this compound accumulation. The following screening approach has proven successful:
UV Phenotyping Screen: Arabidopsis seedlings are examined under ultraviolet light (typically 365 nm), where this compound produces characteristic blue-green fluorescence in epidermal tissues [6]. Mutants with reduced or altered fluorescence are selected for further characterization.
Metabolic Validation: Putative mutants identified by fluorescence screening are subjected to metabolite profiling to confirm changes in this compound content and identify accumulating intermediates (e.g., sinapoylglucose in sng1 mutants).
Genetic Mapping and Gene Identification: Traditional map-based cloning or whole-genome sequencing approaches identify causal mutations, complemented by complementation tests with known mutants.
Natural Variation Analysis: Screening of diverse Arabidopsis accessions for this compound content has identified natural variants like Pna-10, which are characterized through PCR analysis of the SNG1 locus and metabolic profiling [2].
Biochemical characterization of SMT and related enzymes employs specific activity assays:
SMT Enzyme Assay: Standard reaction mixtures contain 1 mM 1-O-sinapoyl-β-glucose as acyl donor and 10 mM L-malate as acyl acceptor in 100 mM MES buffer (pH 6.0) or Tris-HCl (pH 8.0), typically with 5% (v/v) DMSO to enhance substrate solubility [1]. Reactions are incubated at 30°C and terminated at various time intervals by heat inactivation or acidification.
Product Analysis: Reaction products are quantified by HPLC with diode array detection (HPLC-DAD) or LC-MS, monitoring characteristic absorption spectra (λmax ~330 nm for sinapate esters) and mass transitions.
Kinetic Analysis: Determination of Km and kcat values for SMT substrates provides insights into enzyme specificity and catalytic efficiency, while pH profiles and inhibitor studies elucidate mechanistic features.
The photophysical properties of this compound and related cinnamate esters make them attractive starting points for developing novel bioinspired UV filters. Recent research employing photoelectron velocity map imaging has revealed key aspects of cinnamate excited-state dynamics that contribute to efficient UV energy dissipation [5]. These insights can guide the rational design of synthetic analogs with improved photostability and safety profiles compared to current commercial UV filters.
Structure-activity relationship studies of cinnamate derivatives have identified specific molecular features that optimize UV protection while minimizing phototoxic potential. For instance, the methoxy substitution pattern of this compound appears to facilitate efficient non-radiative decay from excited states, preventing the formation of long-lived triplet states that can generate reactive oxygen species. These design principles can be applied to develop new generations of UV filters for sunscreen formulations that offer enhanced protection against both UV-A and UV-B radiation while addressing current concerns about the environmental impact of certain synthetic UV filters on marine ecosystems.
The anti-inflammatory properties of phenylpropanoid-rich plant extracts containing sinapate esters suggest potential therapeutic applications for this compound and related compounds. Preclinical studies have demonstrated that broccoli seedling extracts enriched in phenylpropanoids, including this compound analogs, can reduce inflammatory markers and pain behavior in animal models [8]. These extracts appear to modulate inflammatory pathways, potentially through synergistic interactions among multiple phenolic compounds.
Future research directions should focus on:
Mechanistic Studies: Elucidating the molecular targets and signaling pathways modulated by this compound and related phenylpropanoids in mammalian systems.
Bioavailability Optimization: Developing formulation strategies to enhance the stability and bioavailability of this compound for potential therapeutic applications.
Structure-Activity Relationships: Systematic modification of the this compound structure to optimize desired biological activities while minimizing potential side effects.
Combination Therapies: Exploring potential synergistic effects between this compound derivatives and existing anti-inflammatory or analgesic agents.
The multifunctionality of this compound in plant protection—spanning UV screening, antioxidant activity, and defense signaling—suggests that this natural product and its synthetic analogs may offer unique opportunities for developing novel multi-target therapeutic agents that address both oxidative stress and inflammation, which are implicated in numerous chronic diseases.
This compound represents a fascinating case study in the evolution and engineering of plant specialized metabolism. Research over the past decades has elucidated its biosynthetic pathway, regulatory mechanisms, and ecological functions, establishing this compound as a key player in Arabidopsis thaliana's adaptive responses to environmental challenges. The integrated approaches of genetics, biochemistry, and metabolomics have been particularly powerful in unraveling the complexity of this system, from the molecular details of SMT catalysis to the ecological consequences of this compound accumulation in plant-herbivore interactions.
The phenylpropanoid pathway represents one of the most versatile secondary metabolic pathways in plants, generating an enormous array of compounds based on the phenylpropane skeleton derived from the shikimate pathway. [1] Within this extensive network, sinapoyl malate stands out as a specialized metabolite that serves crucial physiological functions in specific plant species, particularly within the Brassicaceae family. This hydroxycinnamic acid ester accumulates predominantly in the leaves and cotyledons of Arabidopsis thaliana, where it plays an essential role in UV-B protection by acting as a potent sunscreen. [2] The significance of this compound extends beyond its immediate protective function, as it has become an invaluable genetic marker for identifying mutants defective in phenylpropanoid metabolism, thereby enabling researchers to dissect the complex regulatory and biosynthetic networks that govern the production of plant secondary metabolites.
The biological importance of this compound is particularly evident when examining Arabidopsis mutants deficient in its biosynthesis. These mutants exhibit a characteristic red fluorescence when exposed to ultraviolet light, in stark contrast to the blue-green fluorescence of wild-type plants. [3] [4] This dramatic phenotypic difference arises because this compound normally accumulates in the upper epidermis of leaves, where it effectively filters harmful UV radiation and prevents damage to the underlying photosynthetic apparatus. [2] When this UV-protective compound is absent, chlorophyll fluorescence becomes visibly apparent, creating the distinctive red glow that has facilitated the identification of numerous phenylpropanoid pathway mutants. This readily scorable phenotype has made this compound an exceptionally useful tool for genetic screening, leading to the discovery of many key enzymes and regulatory factors in the phenylpropanoid pathway.
The biosynthesis of this compound is an integral branch of the general phenylpropanoid pathway, which begins with the deamination of phenylalanine by phenylalanine ammonia-lyase (PAL) to form cinnamic acid. [2] [5] This initial reaction represents the committed step in phenylpropanoid metabolism, bridging primary metabolism mediated by the shikimate pathway with the diverse world of plant secondary metabolites. Through a series of enzymatic modifications including hydroxylations, methylations, and activation steps, cinnamic acid is progressively converted to ferulic acid and subsequently to sinapic acid, which serves as the direct precursor for this compound biosynthesis. [2]
The specific branch pathway dedicated to this compound biosynthesis involves a carefully orchestrated sequence of reactions. First, sinapic acid is activated through conjugation with glucose to form 1-O-sinapoyl-β-glucose, a reaction catalyzed by a serine carboxypeptidase-like acyltransferase. [6] This glucose ester then serves as the activated acyl donor for the final transacylation step, in which the sinapoyl moiety is transferred to malate by the enzyme sinapoylglucose:malate sinapoyltransferase (SMT), yielding this compound. [6] The critical importance of SMT in this pathway has been definitively established through the characterization of Arabidopsis sng1 (sinapoylglucose accumulator) mutants, which lack detectable SMT activity and consequently accumulate sinapoylglucose instead of this compound in their leaves. [6]
The following diagram illustrates the complete biosynthetic pathway of this compound within the context of general phenylpropanoid metabolism, highlighting key enzymatic steps and major branch points:
Figure 1: The biosynthetic pathway of this compound within the general phenylpropanoid metabolic network. Key enzymes are shown in red, with PAL: phenylalanine ammonia-lyase; C4H: cinnamate 4-hydroxylase; F5H: ferulate 5-hydroxylase; SGT: sinapoylglucose synthase; SMT: sinapoylglucose:malate sinapoyltransferase. The diagram highlights the position of this compound biosynthesis as a specialized branch from the core phenylpropanoid pathway.
The biosynthesis of this compound is subject to sophisticated developmental regulation, with its accumulation patterns changing throughout the plant life cycle. [6] In Arabidopsis, sinapate ester biosynthesis is particularly active in younger tissues, with this compound reaching its highest concentrations in expanding leaves and cotyledons. This temporal regulation suggests that the UV-protective function of this compound is most critical during stages of active growth and development when photosynthetic tissues are most vulnerable to environmental stressors. The expression of genes encoding enzymes in the sinapate ester pathway, including SMT, is coordinated with these developmental patterns, ensuring that this compound accumulation occurs when and where it is most needed for optimal plant fitness.
The this compound branch pathway exhibits remarkable metabolic plasticity, maintaining connections with other segments of phenylpropanoid metabolism. This interconnectedness is particularly evident in mutants defective in core phenylpropanoid enzymes, where flux through the sinapate ester pathway can be dramatically altered. For example, in ccr1 mutants deficient in cinnamoyl-CoA reductase (a key enzyme in monolignol biosynthesis), significant redirection of phenylpropanoid flux occurs, resulting in the accumulation of not only this compound but also feruloyl malate, a normally minor metabolite. [7] This metabolic flexibility demonstrates that the enzymes of the sinapate ester pathway can accept alternative substrates when their usual precursors accumulate abnormally, highlighting the inherent robustness and adaptability of plant secondary metabolic networks.
The identification and characterization of Arabidopsis mutants with altered this compound accumulation have been instrumental in elucidating the biosynthetic pathway and its regulation. These mutants can be broadly categorized based on the specific step of the pathway that is disrupted and the resulting metabolic consequences. The pioneering work in this area identified the sin1 mutant (later shown to be defective in the F5H gene encoding ferulate 5-hydroxylase), which blocks the conversion of ferulate to 5-hydroxyferulate, thereby preventing the synthesis of sinapic acid and its derivatives including this compound. [3] [4] This mutation not only eliminates sinapate ester accumulation but also alters lignin composition, as the lignin in sin1 mutants lacks the sinapic acid-derived components typical of wild-type plants. [3]
Another critically important mutant is sng1 (sinapoylglucose accumulator), which lacks sinapoylglucose:malate sinapoyltransferase activity. [6] Unlike sin1 mutants that are blocked earlier in the pathway, sng1 mutants accumulate sinapoylglucose but cannot convert it to this compound. The existence of this mutant provided definitive evidence for the two-step process of this compound biosynthesis involving a glucose ester intermediate. More recent mutant screens have identified additional loci affecting this compound accumulation, including several REF (Reduced Epidermal Fluorescence) genes and BRT1 (Bright Trichomes 1), which influence both sinapate ester content and the cell-type specificity of their distribution. [8]
Table 1: Comparative metabolic profiles of Arabidopsis mutants defective in this compound biosynthesis
| Mutant/Genotype | Gene Affected | This compound Level | Accumulated Intermediate(s) | Lignin Impact | UV Fluorescence Phenotype |
|---|---|---|---|---|---|
| sin1/f5h | Ferulate 5-hydroxylase | Undetectable [3] | Ferulate derivatives [3] | Lacks sinapyl lignin [3] | Strong red fluorescence [3] [4] |
| sng1 | Sinapoylglucose:malate sinapoyltransferase | Undetectable [6] | Sinapoylglucose [6] | Not reported | Red fluorescence [6] |
| ref series (ref1-ref4) | Various phenylpropanoid enzymes | 15-40% of wild-type [8] | Varies by locus | Not characterized | Reduced blue-green fluorescence [8] |
| ccr1 | Cinnamoyl-CoA reductase | 25-33% of wild-type [7] | Feruloyl malate, wall-bound ferulate [7] | 25-35% reduction, altered structure [7] | Moderate red fluorescence |
| brt1 | Unknown | Moderate reduction [8] | Hyperfluorescent trichomes [8] | Not characterized | Bright trichomes on reduced fluorescence background [8] |
The quantitative differences in this compound accumulation across these mutants reflect their positions in the metabolic network and the specific biochemical functions of the affected genes. The most severe reductions occur in mutants blocked early in the dedicated sinapate ester pathway (sin1/f5h) or in the final step of this compound synthesis (sng1), while more moderate reductions are observed in mutants affecting general phenylpropanoid flux (ccr1, ref mutants). These metabolic profiles provide valuable insights into the flow of carbon through the phenylpropanoid network and the points at which metabolic channeling or branch-specific regulation may occur.
Beyond the core biosynthetic enzymes, this compound accumulation is influenced by various regulatory mechanisms that maintain phenylpropanoid homeostasis. Glycosylation represents a particularly important modification that affects the solubility, stability, and subcellular compartmentalization of phenylpropanoid pathway intermediates. [9] UDP-glycosyltransferases (UGTs) convert various hydroxycinnamic acids and related compounds to their corresponding glycosides, potentially creating storage forms that can be mobilized as needed. This glycosylation capacity contributes to the remarkable plasticity of phenylpropanoid metabolism observed in various mutants, where alternative metabolites are produced when the primary pathway is disrupted.
The regulation of this compound biosynthesis is also integrated with broader physiological programs through transcription factors that coordinate the expression of phenylpropanoid pathway genes. MYB and NAC transcription factors have been identified as key regulators that modulate pathway flux in response to developmental cues and environmental signals. [9] This regulatory integration ensures that this compound accumulation is appropriately timed with leaf expansion and coordinated with the production of other phenylpropanoids that may serve complementary protective functions, such as flavonoids and other UV-absorbing compounds. The existence of this sophisticated control network highlights the physiological importance of this compound and related phenylpropanoids in plant environmental adaptation.
The identification of Arabidopsis mutants with altered this compound accumulation has relied heavily on UV fluorescence-based screening, a powerful non-destructive method that takes advantage of the natural fluorescent properties of this compound and chlorophyll. [3] [8] [4] Under ultraviolet illumination (typically in the range of 365 nm), wild-type Arabidopsis plants exhibit a characteristic blue-green fluorescence due to the presence of this compound in the epidermal layers. In contrast, mutants deficient in this compound accumulation display a distinctive red fluorescence resulting from unmasked chlorophyll fluorescence. This straightforward visual assay has enabled the rapid screening of thousands of mutagenized plants and the identification of numerous loci involved in phenylpropanoid metabolism.
The standard protocol for UV fluorescence screening involves growing Arabidopsis plants under standard conditions until the cotyledons are fully expanded (approximately 7-10 days after germination). Seedlings are then examined under long-wave UV light in a dark room or using a handheld UV lamp. Putative mutants showing red fluorescence are transferred to soil for further characterization. Secondary screening typically involves thin-layer chromatography (TLC) of methanolic leaf extracts to confirm the altered sinapate ester profile. [3] [6] For TLC analysis, leaf tissue is homogenized in methanol, centrifuged to remove debris, and the extracts are spotted onto silica gel TLC plates. Chromatograms are developed using appropriate solvent systems (e.g., chloroform:acetic acid:water, 50:45:5) and visualized under UV light to detect the characteristic fluorescent patterns of this compound and potential accumulated intermediates.
Comprehensive analysis of this compound and related phenylpropanoids requires more sophisticated analytical approaches. High-performance liquid chromatography (HPLC) coupled with UV or photodiode array detection provides reliable quantification of sinapate esters and potential pathway intermediates. [6] [7] Reverse-phase C18 columns with gradient elution using water-acetonitrile or water-methanol mixtures containing acid modifiers (e.g., 0.1% formic acid) typically yield excellent separation of phenylpropanoid compounds. This compound can be identified by its characteristic retention time and UV spectrum, with quantification based on comparison with authentic standards when available.
For more comprehensive metabolic profiling, liquid chromatography-mass spectrometry (LC-MS) offers superior sensitivity and compound identification capability. [7] Electrospray ionization in negative mode is particularly well-suited for the detection of this compound and related phenolic compounds. The combination of retention time, exact mass measurement, and fragmentation pattern allows for definitive identification of this compound and discrimination from structurally similar compounds. When coupled with stable isotope labeling, LC-MS can also be used to track metabolic flux through the phenylpropanoid pathway, providing insights into pathway dynamics under different genetic or environmental conditions.
Determining the enzymatic activities associated with this compound biosynthesis is essential for characterizing the biochemical functions of genes identified through mutant analysis. The key enzyme in the dedicated sinapate ester pathway, sinapoylglucose:malate sinapoyltransferase (SMT), can be assayed using a radiometric method or by HPLC-based detection of the reaction product. [6] For the standard assay, enzyme extracts are incubated with sinapoylglucose and malate in an appropriate buffer, and the formation of this compound is quantified. The radiometric version of this assay uses [^14C]-malate as a substrate, followed by separation of the reaction products using TLC or HPLC and detection of radiolabeled this compound.
The earlier enzymes in the general phenylpropanoid pathway that provide precursors for this compound biosynthesis, including ferulate 5-hydroxylase (F5H), can be assayed using microsomal preparations and radiolabeled or unlabeled substrates. [3] F5H activity is typically measured by incubating microsomal fractions with ferulic acid and NADPH, followed by extraction and analysis of the reaction products (5-hydroxyferulic acid and subsequent derivatives) using HPLC or GC-MS. These enzyme assays have been crucial for pinpointing the biochemical defects in identified mutants and for verifying the functions of candidate genes through heterologous expression and in vitro characterization of the encoded proteins.
The phenylpropanoid pathway exhibits remarkable metabolic plasticity, with this compound biosynthesis representing an excellent example of how plants can maintain metabolic homeostasis despite genetic perturbations. This flexibility is particularly evident in mutants defective in core phenylpropanoid enzymes, where unexpected metabolic rerouting often occurs. In ccr1 mutants, which are deficient in a key enzyme of monolignol biosynthesis, the substantial reduction in lignin synthesis is accompanied by a dramatic redirection of carbon flux toward soluble phenylpropanoids, including not only this compound but also normally minor metabolites such as feruloyl malate. [7] This metabolic shift demonstrates that the enzymes of the sinapate ester pathway can accept alternative substrates when their preferred precursors become limiting, highlighting the inherent promiscuity of many plant secondary metabolic enzymes.
The concept of metabolic channeling further contributes to pathway plasticity, with evidence suggesting that different isoforms of phenylpropanoid enzymes may be organized into distinct metabolic complexes dedicated to specific end products. [2] This organization could explain how the pathway efficiently directs carbon flux toward this compound in photosynthetic tissues while simultaneously supporting lignin biosynthesis in developing vascular elements. When specific pathway steps are disrupted, these channeling arrangements may break down, allowing normally sequestered intermediates to become accessible to enzymes from which they are typically separated. This breakdown of normal compartmentalization provides another mechanism for the metabolic flexibility observed in phenylpropanoid pathway mutants.
The knowledge gained from studying this compound biosynthesis and regulation has significant implications for metabolic engineering efforts aimed at modifying plant composition for improved agronomic performance or enhanced industrial utility. One promising approach involves redirecting phenylpropanoid flux away from antinutritive compounds and toward valuable products. For example, expression of a bacterial phenolic acid decarboxylase in Camelina sativa seeds successfully diverted carbon from sinapine (an antinutritive compound in animal feed) to 4-vinyl phenol derivatives, reducing sinapine content by approximately 95% without affecting seed yield. [10] This dramatic metabolic reprogramming demonstrates the potential for engineering phenylpropanoid flux in commercially important species.
Similar strategies could be applied to enhance the production of this compound or related compounds in plants where improved UV tolerance is desirable. Alternatively, reducing this compound accumulation might be beneficial in certain contexts, such as increasing the transparency of leaf tissues for more efficient light capture in dense canopies. The mutants and genes identified in Arabidopsis provide valuable tools and targets for these engineering efforts across a range of species. Additionally, understanding the regulation of this compound biosynthesis may inform strategies for optimizing the production of other valuable phenylpropanoids, including medicinally important compounds, flavor and fragrance molecules, and renewable chemical feedstocks.
Table 2: Experimental approaches for studying this compound biosynthesis and function
| Method Category | Specific Techniques | Key Applications | Technical Considerations |
|---|---|---|---|
| Genetic Screening | UV fluorescence visualization [3] [8], TLC profiling [3] [6] | Identification of mutants with altered sinapate ester accumulation | Requires standardized growth conditions and appropriate controls for comparative analysis |
| Metabolic Analysis | HPLC-UV/PDA [6] [7], LC-MS [7], GC-MS [7] | Quantification of this compound and related metabolites, identification of novel intermediates | Method validation with authentic standards essential for accurate quantification |
| Enzyme Characterization | Radiometric assays [6], spectrophotometric methods, heterologous expression | Determination of kinetic parameters, substrate specificity, and biochemical function | Enzyme stability and appropriate cofactors must be considered in assay design |
| Pathway Tracing | Stable isotope labeling [3], radiotracer feeding [3] | Analysis of metabolic flux, identification of in vivo substrates | Careful timing and precursor pool size important for accurate interpretation |
| Genetic Engineering | Gene overexpression, RNAi knockdown, CRISPR-Cas9 mutagenesis | Functional validation of candidate genes, metabolic engineering applications | Consideration of genetic redundancy and potential compensatory mechanisms |
The study of this compound biosynthesis within the broader context of phenylpropanoid metabolism has provided profound insights into the organization, regulation, and plasticity of plant secondary metabolic pathways. From a fundamental perspective, research on this compound has illuminated the sophisticated mechanisms that plants employ to allocate carbon among competing metabolic branches, ensuring the production of defense compounds like this compound without compromising the synthesis of essential structural polymers such as lignin. The genetic and biochemical tools developed through this research continue to empower scientists to dissect the complex networks that control plant metabolism and their integration with developmental programs and environmental responses.
Sinapoyl malate (SM) is a specialized plant metabolite belonging to the phenylpropanoid class, specifically a hydroxycinnamic acid ester. Its systematic IUPAC name is (2S)-2-{[(2E)-3-(4-Hydroxy-3,5-dimethoxyphenyl)-2-propenoyl]oxy}succinic acid, reflecting its precise stereochemical configuration [1]. The molecule features a sinapic acid moiety esterified with malic acid, creating a conjugated system responsible for its ultraviolet (UV) absorption characteristics.
The compound's molecular formula is C₁₅H₁₆O₉, with an average molecular mass of 340.284 g/mol and a monoisotopic mass of 340.079432 g/mol [1]. SM contains one defined stereocenter and exhibits double-bond stereochemistry, naturally occurring predominantly in the trans-isomeric form [2]. This configuration is crucial for its biological function and photophysical behavior, as the trans-cis photoisomerization represents a key mechanism for dissipating absorbed UV energy as heat [3] [2].
Table 1: Fundamental Chemical Properties of this compound
| Property | Specification |
|---|---|
| Molecular Formula | C₁₅H₁₆O₉ |
| Molecular Weight | 340.284 g/mol |
| Monoisotopic Mass | 340.079432 g/mol |
| Stereocenters | 1 defined stereocenter |
| Double-Bond Geometry | Predominantly trans (E) configuration |
| Chemical Class | Phenylpropanoid / Hydroxycinnamic acid ester |
| Natural Source | Brassicaceae family plants (Arabidopsis thaliana, Garden cress) |
This compound serves as a natural photoprotectant accumulated in the epidermal layers of leaves in Brassicaceous plants, including Arabidopsis thaliana (thale cress) and Lepidium sativum (garden cress) [3] [2]. Its spatial distribution enables it to absorb harmful UV radiation before it can damage underlying photosynthetic tissues, thereby functioning as a natural sunscreen. The molecule demonstrates particularly efficient internal conversion to the ground electronic state, primarily driven by facile excited-state trans-cis isomerization, making it an exceptionally effective UV filter evolved through natural selection [3].
Research has confirmed that SM possesses a broad UV absorption profile covering the UVB region (280-315 nm) and extending into the UVA region (315-400 nm), with an absorption maximum (λmax) at approximately 324 nm in aqueous solutions [2]. This broad-spectrum coverage is particularly valuable for photoprotection applications, as it addresses a wavelength range where efficient UV filters are scarce in commercial formulations.
The growing concerns about synthetic UV filters' potential endocrine-disrupting effects, allergenicity, and environmental toxicity (particularly to coral reefs) have driven interest in SM as a biosourced alternative [4]. The SINAPUV project (ANR-17-CE07-0046) specifically addressed this need by developing an integrated process for producing SM analogs from renewable biomass, aiming to replace criticized petrochemical-based UV filters in cosmetic formulations [4].
This project employed a multidisciplinary approach combining synthetic biology, fermentation process engineering, green chemistry, and toxicity assessment to create over 150 SM analogs with tuned hydrophilic-lipophilic balance (HLB) and improved properties for cosmetic applications [4]. Several candidates identified through this initiative are undergoing final testing before potential commercialization, demonstrating the translational potential of this natural photoprotectant [4].
One commercial implementation already exists in Detoxophane nc, a skincare product containing garden cress sprout extract rich in SM, developed by Mibelle Group Biochemistry [2]. Studies have confirmed that the photoprotection properties of SM in this formulated product remain uncompromised by the surrounding environment, suggesting its utility as a UV filter booster in skincare products [2].
While primarily investigated for its photoprotective properties, emerging research indicates several potentially valuable bioactivities of this compound and its derivatives:
A significant finding from computational docking studies suggests that this compound exhibits potential antiviral properties against dengue virus (DENV) [5]. Research indicates that this compound demonstrates a docking score of -6.7 kcal/mol for the DENV-2 NS2B/NS3 protein, suggesting favorable binding interactions that might inhibit viral replication [5]. The PASS server analysis further indicated that this compound possesses a probability active (Pa) value >0.700 for various enzymatic activities, supporting its potential as a broad-spectrum antiviral agent [5]. These in silico findings, while preliminary, highlight the need for experimental validation through in vitro and in vivo studies.
Although direct evidence for this compound specifically is limited, related sinapic acid derivatives and phenylpropanoid-enriched extracts have demonstrated notable anti-inflammatory effects in biological systems [6]. For instance, a phenylpropanoid-rich broccoli sprout extract demonstrated significant reduction of inflammatory markers in both rabbit disc injury models and mouse pain behavior studies [6]. Given the structural similarities, this compound may contribute to such effects, though further targeted research is needed to isolate and confirm its specific anti-inflammatory mechanisms.
Table 2: Documented and Potential Bioactivities of this compound
| Bioactivity | Evidence Level | Key Findings | Potential Mechanisms |
|---|---|---|---|
| Photoprotection | Experimental confirmation | Broad UV absorption (λmax = 324 nm); Efficient trans-cis photoisomerization; 18% absorbance reduction at PSS after 120min irradiation [3] [2] | Ultrafast internal conversion (→ heat dissipation); High photostability |
| Antiviral | In silico prediction | Docking score: -6.7 kcal/mol for DENV-2 NS2B/NS3 protein [5] | Potential protease inhibition; Pa value >0.700 for enzymatic activities |
| Anti-inflammatory | Structural analogy | Related phenylpropanoids reduce IL-8 and pain behavior [6] | Possible cytokine modulation; Structural similarity to active phenylpropanoids |
Sample preparation for this compound analysis typically involves extraction with aqueous organic solvents. For garden cress sprout extract, the plant material is processed using polar solubilizers often followed by liposome encapsulation to enhance delivery in cosmetic formulations [2]. For analytical purposes, SM can be dissolved in methanol-water mixtures (typically 80/20 v/v%) when inadequate water solubility is observed [3].
The chromatographic separation of SM is optimally achieved using reversed-phase ultra-high performance liquid chromatography (UHPLC). A validated method utilizes a Waters Acquity UPLC HSS T3 reversed-phase C18 column (2.1 × 150 mm, 1.8 μm particles, 100 Å pore size) maintained at 40°C [3]. The mobile phase typically consists of:
The elution program employs a linear gradient from 95% A/5% B to 5% A/95% B over 15 minutes, maintained for an additional 5 minutes before re-equilibration, with a constant flow rate of 0.4 mL/min [3]. Under these conditions, SM elutes at approximately 15.9 minutes, allowing effective separation from potential interferents [2].
Mass spectrometric detection of SM can be achieved using various ionization approaches. The compound produces several identifiable adducts in positive ion mode, including:
For definitive structural characterization, researchers have successfully employed Infrared Ion Spectroscopy (IRIS) coupled with LC-MS [3]. This technique enables recording vibrational spectra of mass-selected ions, providing unique molecular fingerprints that differentiate isomeric structures without requiring physical standards. The IRIS implementation on a quadrupole ion trap (QIT) platform using a free-electron laser (FELIX) as a tunable IR source has proven particularly effective for identifying SM and its photodegradation products [3].
Figure 1: Analytical workflow for this compound characterization, from extraction to degradation study
Understanding the photostability of this compound is crucial for its application in photoprotective formulations. Studies investigating SM under simulated solar irradiation conditions have identified several key degradation pathways and products:
The primary photodegradation mechanism involves trans-to-cis isomerization, which is actually a reversible process that contributes to SM's photoprotective function by efficiently dissipating UV energy as heat [3] [2]. This process reaches a photostationary state with approximately 10% conversion of trans-SM to cis-SM after two hours of irradiation [2].
Beyond this reversible isomerization, more permanent degradation occurs through ester cleavage and esterification reactions [3]. The ester cleavage leads to the formation of sinapic acid and malic acid, while secondary reactions between these cleavage products or with intact SM molecules can generate various dimeric and rearranged compounds.
Using advanced analytical techniques including LC-MS coupled with IRIS, researchers have comprehensively characterized SM's major degradation products [3]. The combination of chromatographic retention time, accurate mass measurement, and infrared vibrational spectroscopy enables definitive structural identification without requiring synthetic standards for every potential photoproduct.
Preliminary in silico toxicity assessment using the VEGAHUB platform suggests no significant human or environmental safety concerns for the identified degradation products [3]. This favorable toxicity profile enhances SM's attractiveness as a potential cosmetic ingredient and differentiates it from current synthetic UV filters with documented toxicity issues.
Table 3: Experimental Conditions for Stability Assessment of this compound
| Parameter | Specification | Experimental Conditions |
|---|---|---|
| Irradiation Source | Solar simulator | ABET Technologies Sun 2000; Air Mass 1.5 Global (AM1.5G) conditions |
| Irradiation Duration | 7 hours | Represents clear sky solar irradiation at noon in Southern Europe [3] |
| Sample Concentration | 10 mM | In MeOH/water (80/20; v/v%) |
| Temperature Control | 18.5°C | Prevents condensation in cuvette |
| Analytical Monitoring | LC-MS with IRIS identification | Enables structural characterization of degradation products |
Figure 2: Photodegradation pathways of this compound under UV irradiation
This compound represents a promising natural photoprotective agent with well-characterized photophysical properties and a favorable preliminary safety profile. Its efficient UV energy dissipation mechanism, broad-spectrum absorption, and biosourced origin address several limitations of current synthetic UV filters. The compound's potential extension into therapeutic applications, particularly as an antiviral agent, warrants further investigation through rigorous in vitro and in vivo studies.
For drug development professionals, key research priorities should include:
The primary mechanism by which sinapoyl malate dissipates potentially harmful ultraviolet (UV) radiation is summarized in the diagram below. This process begins with the absorption of a UV photon and culminates in the formation of a stable, long-lived photoproduct.
Figure: The ultrafast photodeactivation pathway of this compound involves trans-cis isomerization via a conical intersection, efficiently converting UV energy into harmless heat.
This mechanism is highly robust and remains effective even when the this compound structure is modified with larger alkane chains or placed in different solvent environments [1] [2]. This conservation suggests the molecule is an excellent candidate for designing new photoprotective materials with improved properties [1].
Ultrafast transient electronic absorption spectroscopy (TEAS) is the key technique for probing these rapid processes. This method uses a "pump" pulse to excite the molecule and a delayed "probe" pulse to track the ensuing changes in energy states.
The table below compiles the excited-state lifetimes for this compound and its derivatives, as determined by global fitting of TEAS data. These lifetimes (τ) correspond to the dynamical processes outlined in the mechanism above [1].
Table 1: Excited-State Lifetimes of this compound and Derivatives
| Molecule | Solvent | τ₂ (ps) Motion on PES | τ₃ (ps) Internal Conversion via CI |
|---|---|---|---|
| This compound (SM) | Dioxane | 1.62 ± 0.15 | 22.4 ± 1.9 |
| Methanol | 4.81 ± 0.77 | 33.5 ± 1.7 | |
| Sinapoyl L-Dimethyl Malate (SdiMM) | Dioxane | 2.23 ± 0.07 | 27.6 ± 0.8 |
| Methanol | 5.38 ± 0.16 | 33.6 ± 1.0 | |
| Sinapoyl L-Diethyl Malate (SdiEM) | Dioxane | 1.75 ± 0.05 | 26.1 ± 0.8 |
| Methanol | 5.77 ± 0.17 | 33.7 ± 1.0 | |
| Sinapoyl L-Di-t-Butyl Malate (SdiTBM) | Dioxane | 1.23 ± 0.04 | 22.1 ± 0.7 |
| Methanol | 4.37 ± 0.14 | 36.3 ± 1.1 |
Key observations from the data:
τ₂ and τ₃) across all molecules confirms a conserved deactivation pathway [1].For researchers seeking to replicate or build upon these findings, here is an overview of the core methodologies used in these studies.
Table 2: Summary of Key Experimental Methods
| Method | Key Purpose | Typical Implementation in SM Studies |
|---|---|---|
| Transient Electronic Absorption Spectroscopy (TEAS) | To track ultrafast photophysical dynamics after UV excitation. | Pump pulse at ~330 nm; probe with broadband white-light continuum; detect ESA, GSB, and SE signals [1] [2]. |
| Global Fitting & Target Analysis | To extract lifetimes and identify decay-associated spectra from complex TEA data. | Sequential model used to obtain evolution-associated difference spectra (EADS) and time constants (τ) [1]. |
| Ultra-High Performance Liquid Chromatography–Mass Spectrometry (UHPLC-MS) | To identify the UV-absorbing compound in a complex natural extract. | Compare retention time and high-resolution mass spectra of sample compounds against synthetic standards [2]. |
| Steady-State Irradiation & NMR Analysis | To confirm photoisomerization and quantify photostability. | Irradiate sample at its λmax; use ¹H-NMR coupling constants to identify trans/cis isomers and calculate quantum yield [2]. |
The study of this compound bridges fundamental photophysics and practical application, providing a blueprint for "nature-inspired" sunscreen design.
Sinapate esters represent a class of specialized metabolites abundantly produced in Brassicaceous plants through the phenylpropanoid pathway. These compounds, predominantly including sinapine (sinapoylcholine), sinapoylglucose, and sinapoylmalate, play crucial ecological functions in plant defense against UV radiation, pathogens, and environmental stresses. From a pharmaceutical and nutraceutical perspective, sinapate esters exhibit significant bioactive properties including antioxidant, antimicrobial, anti-inflammatory, and anticancer activities. However, their antinutritive characteristics in seed meals limit the utilization of Brassica protein in food and feed applications, driving research into metabolic engineering approaches for modulating their accumulation. This comprehensive review integrates current understanding of sinapate ester biochemistry, molecular regulation, analytical methodologies, and potential therapeutic applications, providing researchers with the technical foundation for further investigation and utilization of these compounds.
Sinapate esters constitute a specialized group of phenylpropanoid compounds predominantly found in Brassica species and other members of the Brassicaceae family. These compounds are derived from sinapic acid (3,5-dimethoxy-4-hydroxycinnamic acid), which serves as the common precursor for various ester conjugates formed through enzymatic transformations. The core chemical structure features a phenolic backbone with characteristic methoxy substituents at the meta-positions relative to the hydroxyl group, which significantly influences their chemical reactivity and biological properties [1]. The most abundant sinapate esters in Brassica plants include sinapoylglucose (the central intermediate), sinapoylmalate (accumulating in leaves), and sinapine (sinapoylcholine, predominant in seeds) [2] [3].
The natural distribution of sinapate esters exhibits considerable variation across plant tissues and developmental stages. In Brassica napus (rapeseed) seeds, sinapine can account for 1-2% of seed dry weight, making it the most abundant sinapate ester in reproductive organs [3] [4]. Other tissues accumulate distinct profiles, with leaves predominantly containing sinapoylmalate, which plays a crucial role in UV-B protection [2] [3]. The quantitative distribution of these compounds across different Brassica species and tissues has significant implications for both nutritional quality and potential therapeutic applications.
Table 1: Major Sinapate Esters in Brassica Plants and Their Distribution
| Compound | Chemical Nature | Primary Location | Approximate Concentration | Biological Function |
|---|---|---|---|---|
| Sinapine (Sinapoylcholine) | Choline ester | Seeds | 8-10.4 mg/g biomass [1] | Storage form of choline, antinutritive in meal |
| Sinapoylglucose | Glucose ester | Multiple tissues | Variable (central intermediate) | Acyl donor for transacylation reactions |
| Sinapoylmalate | Malate ester | Leaves | Variable (tissue-specific) | UV-B protection [2] |
| Sinapic acid | Free acid | All tissues | 0.49-2.49 mg/g biomass [1] | Biosynthetic precursor |
The biosynthesis of sinapate esters occurs through a well-characterized phenylpropanoid pathway that initiates from primary metabolic precursors. The pathway can be divided into three major stages: (1) formation of phenylalanine via the shikimate pathway; (2) conversion of phenylalanine to hydroxycinnamic acid intermediates; and (3) specific modifications leading to sinapate ester production [1] [5]. The initial stage involves the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate to form 3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP), which undergoes sequential transformations through the shikimate pathway to ultimately yield phenylalanine [1].
The committed steps in sinapate ester biosynthesis involve a series of enzymatic transformations that convert phenylalanine to sinapic acid and its ester derivatives. Key enzymes include UDP-glucose:sinapate glucosyltransferase (SGT), which catalyzes the formation of 1-O-sinapoylglucose; sinapoylglucose:choline sinapoyltransferase (SCT), responsible for sinapine production in seeds; and sinapoylglucose:malate sinapoyltransferase (SMT), which generates sinapoylmalate in vegetative tissues [2] [3] [6]. These acyltransferases belong to the serine carboxypeptidase-like (SCPL) protein family and uniquely utilize 1-O-β-glucose esters rather than CoA thioesters as acyl donors, representing a distinct mechanistic approach to secondary metabolite biosynthesis [7].
Visualization of the core sinapate ester biosynthetic pathway in Brassica plants, highlighting tissue-specific compartmentalization and key enzymatic transformations.
The evolution of sinapate ester metabolism in Brassicaceae represents a fascinating example of metabolic diversification through gene family expansion and functional specialization. The SCPL acyltransferases responsible for sinapate ester biosynthesis have evolved from proteolytic ancestors through processes of gene duplication and neo-functionalization, acquiring new substrate specificities while losing their original proteolytic activities [3]. Comparative genomic analyses reveal that the Brassicaceae family possesses an expanded repertoire of SCPL genes compared to plants with less complex phenylpropanoid metabolism, supporting the concept of lineage-specific metabolic adaptation [7].
The molecular regulation of sinapate ester biosynthesis involves tissue-specific and developmentally programmed expression of the corresponding genes. In Brassica napus, SGT expression peaks during early seed development and remains constant through later stages, while SCT expression is restricted specifically to developing seeds [6]. This precise transcriptional control ensures the appropriate spatial and temporal accumulation of sinapate esters, with sinapine accumulating during seed development and being hydrolyzed during germination to release sinapate and choline, which subsequently feeds into sinapoylmalate biosynthesis in seedlings [2] [3].
Accurate quantification of sinapate esters requires optimized extraction protocols that account for the diverse chemical properties of these compounds. For comprehensive analysis of the major sinapate esters in Brassica seeds and tissues, the following method has been widely adopted:
Standardized Extraction Protocol:
For analytical quantification, High-Performance Liquid Chromatography (HPLC) with photodiode array detection represents the most widely employed method. The preferred conditions include:
For structural characterization, High-Resolution Mass Spectrometry (HR-MS) coupled with NMR spectroscopy provides definitive identification. ESI-MS in positive ion mode typically shows [M+H]+ ions at m/z 310.1 for sinapine, 385.1 for sinapoylglucose, and 339.1 for sinapoylmalate [7].
Table 2: Analytical Methods for Sinapate Ester Characterization
| Method | Application | Key Parameters | Sensitivity | Advantages |
|---|---|---|---|---|
| HPLC-DAD | Quantitative analysis | C18 column, 330 nm detection | ~0.1 μg/mg | Accessibility, reproducibility |
| LC-ESI-MS/MS | Identification and quantification | MRM transitions | ~0.01 μg/mg | High specificity and sensitivity |
| NMR | Structural elucidation | 1H, 13C, 2D experiments | N/A | Definitive structural information |
| NIRS | High-throughput screening | Calibration equations | Variable | Rapid, non-destructive [4] |
The functional characterization of genes involved in sinapate ester metabolism employs standard molecular biology techniques alongside specialized approaches:
RNA Interference (RNAi) and Mutant Analysis: Seed-specific suppression of sinapate ester biosynthesis in Brassica napus has been successfully achieved through RNAi-mediated gene silencing. The experimental workflow involves:
Quantitative Trait Loci (QTL) Mapping: Genetic studies in Brassica napus have identified several QTL associated with sinapate ester content:
Sinapate esters fulfill multiple physiological functions in Brassica plants, contributing to environmental adaptation and defense. Sinapoylmalate, which accumulates in aerial tissues, provides effective UV-B protection through its UV-absorbing properties and antioxidant activity, serving as a natural sunscreen that prevents photodamage [2] [3]. During seed germination, sinapine (sinapoylcholine) functions as a storage reservoir for choline, which is liberated upon hydrolysis by sinapoylcholine esterase (SCE) and utilized for phosphatidylcholine biosynthesis in developing seedlings [2] [8]. Additionally, sinapate esters participate in plant defense responses against pathogens and insects, with their accumulation increasing under biotic stress conditions [1]. Recent evidence also indicates involvement in abscisic acid (ABA) homeostasis during seed germination, suggesting a role in hormonal regulation [8].
The accumulation of sinapate esters is dynamically regulated by environmental factors. Under suboptimal growth conditions, Brassica plants significantly increase their production of sinapate esters and other phenolic compounds as part of the general stress response. For example, Chinese cabbage (Brassica rapa) grown under stress conditions accumulated higher phenolic concentrations than plants grown under optimal conditions, though this came at the cost of reduced biomass [1]. This trade-off between defense investment and growth highlights the metabolic cost of sinapate ester production and its importance for plant survival under challenging environmental conditions.
Sinapate esters and sinapic acid demonstrate diverse pharmacological properties that have attracted interest for potential therapeutic applications:
Table 3: Bioactive Properties of Sinapate Esters and Sinapic Acid
| Bioactivity | Experimental Evidence | Potential Mechanisms | Therapeutic Relevance |
|---|---|---|---|
| Antioxidant | In vitro free radical scavenging | Hydrogen donation, metal chelation | Neuroprotection, cardioprotection |
| Antimicrobial | Activity against bacteria and fungi | Membrane disruption, enzyme inhibition | Anti-infective agents |
| Anti-inflammatory | Inhibition of inflammatory mediators | COX/LOX inhibition, NF-κB suppression | Inflammatory disorders |
| Anticancer | Cytotoxicity against cancer cell lines | Apoptosis induction, cell cycle arrest | Adjuvant cancer therapy |
| Anti-anxiety | Behavioral tests in animal models | GABAergic system modulation | Anxiolytic drugs [1] |
Notably, sinapic acid has demonstrated dose-dependent promotion of seed germination in Arabidopsis thaliana, increasing germination rates by approximately 9.2% at 0.5 mM concentration and enhancing root growth by 44% compared to controls [8]. This growth-promoting effect, coupled with its interaction with ABA metabolism, suggests potential applications in agricultural biotechnology.
The antinutritive properties of sinapine in Brassica seed meal have motivated extensive research into metabolic engineering approaches for reducing its accumulation. The primary strategies include:
RNAi-Mediated Gene Silencing: Seed-specific RNAi suppression of BnSGT1 (UDP-glucose:sinapate glucosyltransferase) has proven highly effective, resulting in dramatic reduction of sinapine and other sinapate esters in transgenic Brassica napus seeds [7]. This approach interrupts the biosynthetic pathway at the initial step of 1-O-sinapoylglucose formation, preventing synthesis of all downstream sinapate esters without apparent detrimental effects on plant development.
Heterologous Expression of Bacterial Enzymes: An innovative approach involves expressing a modified bacterial phenolic acid decarboxylase (PAD) in developing Camelina sativa seeds. This strategy redirects phenylpropanoid pathway flux from sinapine biosynthesis to the production of 4-vinyl phenol derivatives, resulting in a 95% reduction in sinapine content while accumulating industrially valuable 4-vinyl phenols [9]. This dual-benefit approach not only improves meal quality but also generates valuable co-products.
Conventional Breeding and QTL Mapping: Identification of quantitative trait loci (QTL) associated with sinapate ester content enables marker-assisted selection for low-sinapine genotypes. Four QTL explaining 53% of the genetic variance for sinapate ester content have been identified in winter rapeseed, providing valuable targets for breeding programs [4].
Beyond reducing antinutritive compounds, metabolic engineering of sinapate ester metabolism offers opportunities for producing high-value chemicals with industrial applications:
Bio-based Polymers: Sinapic acid serves as a promising renewable building block for the synthesis of biopolymers. Its chemical structure, featuring both phenolic and acrylic functionalities, makes it suitable for producing polyesters, epoxy resins, and other specialty polymers with enhanced properties compared to petroleum-derived alternatives [1] [5].
Pharmaceutical Precursors: The inherent bioactivities of sinapate esters make them attractive starting points for developing therapeutic agents. Metabolic engineering could optimize the production of specific sinapate esters with enhanced bioactivity or improved pharmacokinetic properties for pharmaceutical applications.
Industrial Enzymes Discovery: The unique SCPL acyltransferases involved in sinapate ester biosynthesis represent valuable biocatalysts for green chemistry applications. These enzymes demonstrate remarkable substrate specificity and utilize energy-rich glucose esters rather than CoA-thioesters, offering potential advantages for industrial biotransformations [2] [7].
Sinapate esters in Brassica plants represent a fascinating class of specialized metabolites with significant implications for both plant physiology and human applications. The well-characterized biochemistry and molecular biology of these compounds provides a solid foundation for metabolic engineering strategies aimed at improving the nutritional quality of Brassica seed meals while simultaneously enhancing the production of valuable bioactives. Future research directions should focus on elucidating regulatory mechanisms controlling sinapate ester biosynthesis, discovering novel enzymatic activities with biotechnological potential, and evaluating therapeutic efficacy of these compounds in disease models. The integration of systems biology approaches with synthetic biology tools will likely accelerate the development of Brassica varieties with optimized sinapate ester profiles for specific agricultural, industrial, and pharmaceutical applications.
The efficacy of sinapoyl malate (SM) as a plant sunscreen is due to a combination of strong UV-B absorption and efficient energy dissipation. The table below summarizes its key photophysical properties:
| Property | Description/Value | Significance |
|---|---|---|
| Primary UV Absorption | Strong absorption in the UV-B region (280–315 nm) [1] | Allows it to filter harmful solar radiation before it damages sensitive plant tissues. |
| Spectral Broadening | Anomalous broadening over 1000 cm⁻¹, even under jet-cooled conditions [1] | Suggests an intrinsic quantum mechanical property related to its excited states, potentially enhancing its screening ability. |
| Oscillator Strength | Described as "large oscillator strength" of the V (ππ*) transition [1] | Confirms a high probability for the UV absorption event, making it a strong UV-B absorber. A specific numerical value is not provided. |
| Primary Relaxation Mechanism | trans-cis isomerization occurring in ~20–30 picoseconds [2] | Provides a very fast and effective pathway to convert harmful UV energy into harmless heat, preventing DNA damage. |
| Relaxation Pathway Conservation | The isomerization pathway is highly conserved even in structurally augmented SM derivatives [2] | Indicates the robustness of this photoprotective mechanism, suggesting potential for synthetic modification. |
The data on this compound's behavior comes from sophisticated spectroscopy techniques that probe events on ultrafast timescales.
The following diagram illustrates the general photodeactivation pathway of this compound as revealed by these studies:
Figure: Proposed ultrafast relaxation mechanism of this compound after UV-B excitation, involving a conical intersection and leading to a stable cis-photoproduct.
When SM degrades under solar radiation, identifying the resulting products is crucial for safety assessments. The workflow below, based on a 2023 study, combines chromatography, mass spectrometry, and spectroscopy for definitive structural analysis [3].
Figure: Analytical workflow using LC-MS and Infrared Ion Spectroscopy to identify this compound photodegradation products.
This methodology identified that the main degradation products result from *trans-to-cis* isomerization, ester cleavage, and esterification reactions [3].
This compound is a highly effective UV-B filter due to its strong absorption and an ultrafast trans-cis isomerization that safely dissipates energy. While the literature confirms a "large oscillator strength" without a specific numerical value, its photoprotective mechanism is remarkably robust and conserved across molecular derivatives.
Sinapoyl malate (SM) is a natural plant sunscreen molecule belonging to the class of sinapate esters, which are hydroxycinnamic acids widely occurring in the plant kingdom [1] [2]. It is specifically identified as a crucial ultraviolet (UV) absorbing metabolite in plants such as Arabidopsis thaliana and garden cress (Lepidium sativum) [3] [2]. Plants face a "burden of disease" regarding UV light exposure: they require sunlight for photosynthesis and utilize UV-B radiation as a signal transducer for vital biochemical pathways, yet overexposure can damage photosynthetic machinery and increase susceptibility to pathogens [3] [4]. SM is synthesized and deposited in the upper epidermis of leaves, where it dynamically regulates UV exposure reaching sensitive tissues, helping maintain equilibrium between necessary and harmful radiation levels [3] [1]. The concentration of such phenolic "sunscreen" metabolites is regulated through the phenylpropanoid pathway, which is analogous to melanogenesis in humans [4] [1]. In Arabidopsis, the three major sinapate esters are sinapoyl glucose, this compound, and sinapoyl choline [1].
The primary photoprotective function of this compound stems from its intrinsic photophysical properties and efficient relaxation dynamics following UV photon absorption.
Upon photoexcitation by UV-B radiation, SM undergoes efficient and ultrafast deactivation through a trans-cis isomerization pathway along a reaction coordinate that involves internal conversion from a photoexcited ππ* state [3] [2]. This process occurs within ~20-30 picoseconds and reforms the original ground state trans-isomer while producing a stable, long-lived cis-photoproduct [3]. The isomerization provides a mechanism for harmlessly dissipating the absorbed UV energy as heat, thereby preventing photodegradation and maintaining molecular integrity – key requirements for an effective photoprotective agent [3] [5].
The following diagram illustrates the photodeactivation pathway of this compound:
Figure 1: The photodeactivation pathway of this compound occurs through trans-cis isomerization via a conical intersection, with characteristic timescales for each step.
This compound exhibits a broad absorption profile that covers the UV-B (280-315 nm) region and extends well into the UV-A (315-400 nm) spectrum, with an absorption maximum (λₘₐₓ) typically around 324-330 nm [2] [3]. This broadband absorption is particularly valuable given the relative sparsity of efficient UV-A filters in commercial sunscreens [4] [2]. Under jet-cooled conditions that eliminate intermolecular interactions, SM still displays anomalous spectral broadening extending over 1000 cm⁻¹ in the UV-B region, suggesting that nature's selection of this sunscreen may be based on inherent quantum mechanical features of its excited states [6]. This broadening has been tentatively attributed to mixing of the bright V (¹ππ*) state with an adiabatically lower ¹nπ* state that shows unique charge-transfer characteristics enhanced by the electron-rich malate side chain [6].
The photodynamics of this compound and its derivatives have been quantitatively characterized through transient electronic absorption spectroscopy. The following table summarizes the measured time constants associated with the excited-state relaxation mechanism:
Table 1: Excited-state lifetimes of this compound and derivatives in different solvents
| Compound | Solvent | τ₁ (fs) | τ₂ (ps) | τ₃ (ps) |
|---|---|---|---|---|
| SM [3] | Dioxane | 119 ± 40 | 1.62 ± 0.15 | 22.4 ± 1.9 |
| SM [3] | Methanol | 619 ± 101 | 4.81 ± 0.77 | 33.5 ± 1.7 |
| SdiMM [3] | Dioxane | 205 ± 40 | 2.23 ± 0.07 | 27.6 ± 0.8 |
| SdiMM [3] | Methanol | 603 ± 40 | 5.38 ± 0.16 | 33.6 ± 1.0 |
| SdiEM [3] | Dioxane | 215 ± 40 | 1.75 ± 0.05 | 26.1 ± 0.8 |
| SdiEM [3] | Methanol | 600 ± 40 | 5.77 ± 0.17 | 33.7 ± 1.0 |
| SdiTBM [3] | Dioxane | 57 ± 40 | 1.23 ± 0.04 | 22.1 ± 0.7 |
| SdiTBM [3] | Methanol | 477 ± 40 | 4.37 ± 0.14 | 36.3 ± 1.1 |
Abbreviations: SdiMM (sinapoyl L-dimethyl malate), SdiEM (sinapoyl L-diethyl malate), SdiTBM (sinapoyl L-di-t-butyl malate)
The remarkable conservation of these time constants across different derivatives – even with increasing steric complexity – demonstrates the robustness of the isomerization pathway and suggests these molecules are well-suited for chemical modifications to improve desired properties without compromising their fundamental photodynamics [3] [7].
The biosynthesis and accumulation of this compound in plants is not merely constitutive but represents a photoreceptor-regulated photoprotection mechanism. Recent research has revealed that multiple photoreceptors converge on the induction of key biosynthetic enzymes.
The UVR8 (UV RESISTANCE LOCUS 8) UV-B photoreceptor works in concert with phytochrome (red) and cryptochrome (blue-light) photoreceptors to induce the expression of FERULIC ACID 5-HYDROXYLASE 1 (FAH1), which encodes a key enzyme (cytochrome P450 CYP84A1) in the phenylpropanoid pathway leading to sinapate ester accumulation [1]. This regulatory network ensures optimal sinapate production under varying light conditions, contributing to acclimatory photoprotection that preserves photosynthetic performance under UV stress [1].
The following diagram illustrates the complex regulatory network controlling this compound biosynthesis:
Figure 2: Photoreceptor-regulated biosynthesis of sinapate esters involves UVR8, phytochrome, and cryptochrome signaling converging on FAH1 gene expression through HY5/HYH transcription factors.
fah1 mutants in Arabidopsis, which lack functional F5H enzyme, are hypersensitive to UV stress, confirming the essential role of sinapate esters in UV protection [1]. Interestingly, mutants with hyperactive UVR8 signaling (such as uvr8-17D and rup1 rup2) can suppress the UV sensitivity of fah1 mutants, likely through enhanced accumulation of UV-absorbing metabolites derived from sinapate precursors (coumaroyl glucose and feruloyl glucose) that accumulate when the sinapate biosynthesis pathway is blocked [1]. This genetic evidence demonstrates that sinapate esters work in coordination with other phenylpropanoid pathway products to provide comprehensive photoprotection, with sinapates playing a major role in UV screening [1].
Principle: TEAS (also known as pump-probe spectroscopy) is a femtosecond time-resolved technique used to track the evolution of excited states in real-time by measuring changes in optical density (ΔOD) following photoexcitation [3] [2] [8].
Typical Protocol:
Key Measurements:
Principle: Evaluate long-term photostability under prolonged UV exposure using UV-Vis spectroscopy and ¹H NMR [2] [8].
Typical Protocol:
SM Photostability Data: Garden cress sprout extract shows only ~18% reduction in absorbance at λₘₐₓ after 120 minutes of irradiation, with approximately 10% of trans-SM converting to cis-SM after 2 hours [2].
UHPLC-HRMS (Ultra-High Performance Liquid Chromatography-High Resolution Mass Spectrometry):
¹H NMR for Isomer Identification:
The conserved photodynamics of this compound derivatives despite structural modifications suggests significant potential for engineering improved artificial UV filters [3] [8]. Research efforts have explored various structural variants:
Table 2: Engineered sinapate derivatives and their photophysical properties
| Derivative | Key Structural Features | Photodynamic Properties | Potential Advantages |
|---|---|---|---|
| SdiTBM [3] | tert-butyl ester groups | Maintains ~22-36 ps isomerization | Improved chemical compatibility in mixtures |
| DHDES [8] | Ethyl sinapate dimer with extended conjugation | ~10 ps relaxation in ethanol | Broader UVA coverage (extends to ~400 nm) |
| Dehydrodiethylsinapate [8] | Double conjugated system | Efficient excited-state relaxation | Enhanced molar absorptivity |
While extending conjugation (as in DHDES) successfully red-shifts absorption to cover more of the UVA spectrum, some derivatives may sacrifice the exceptional photostability of the natural compound, highlighting the importance of balancing absorption breadth with photodynamic efficiency [8].
This technique is used to study the incredibly fast deactivation of excited sinapoyl malate after it absorbs UV-B light [1].
| Molecule | Solvent | τ₁ (fs) | τ₂ (ps) | τ₃ (ps) |
|---|---|---|---|---|
| SM | Dioxane | 119 ± 40 | 1.62 ± 0.15 | 22.4 ± 1.9 |
| SdiTBM | Dioxane | 57 ± 40 | 1.23 ± 0.04 | 22.1 ± 0.7 |
| SM | Methanol | 619 ± 101 | 4.81 ± 0.77 | 33.5 ± 1.7 |
| SdiTBM | Methanol | 477 ± 40 | 4.37 ± 0.14 | 36.3 ± 1.1 |
This protocol characterizes the photostability of this compound by identifying its breakdown products after UV exposure [2].
The production of this compound in plants is tightly regulated by a dedicated UV-B photoreceptor pathway. The following diagram illustrates this key signaling and biosynthesis pathway.
This regulated biosynthesis ensures that this compound is produced when needed, providing a dynamic and efficient shield against UV-B stress [3] [4].
The unique properties of this compound have inspired applications beyond plant biology. Its high photostability and efficient energy dissipation make it a leading candidate for the development of novel, biocompatible UV filters in cosmetics to replace current synthetic sunscreens that can be harmful to human health or the environment [5]. Furthermore, its ability to convert UV light into heat has sparked interest in its potential use as a "photomolecular heater" in agriculture to gently warm crops and improve growth in cooler climates [2].
This compound (SM) is a natural plant secondary metabolite belonging to the class of sinapate esters found predominantly in members of the Brassicaceae family. In plants, it functions as a photoprotective agent that safeguards photosynthetic tissues from ultraviolet (UV) radiation damage through its efficient UV-absorbing properties and unique photostability mechanisms [1] [2]. Recent research has revealed that SM's photoprotective capabilities stem from an ultrafast photoisomerization process that converts harmful UV energy into harmless heat, preventing photodegradation and offering long-term stability [2].
The significant interest in SM from cosmetic and pharmaceutical industries centers on its potential as a safe, bio-based alternative to synthetic UV filters currently marketed, many of which face increasing regulatory scrutiny due to potential endocrine-disrupting properties and environmental persistence [3] [4]. Unlike conventional UV filters, SM demonstrates non-endocrine disruptive characteristics while providing effective protection across both UV-B and UV-A spectral regions [3]. Furthermore, its natural water solubility facilitates incorporation into aqueous cosmetic formulations without requiring additional solubilizing agents [3].
Recent advances have established an efficient, sustainable two-step synthesis pathway for this compound and its structural analogs. This approach addresses the limitations of earlier methods that were tedious and environmentally unsustainable, thus hindering commercial development [3].
The synthesis begins with the ring opening of Meldrum's acid using naturally occurring, unprotected hydroxy acids. This green chemistry approach eliminates the need for protecting groups, significantly streamlining the synthetic process. The reaction typically employs L-malic acid as the hydroxy acid component, which directly incorporates the malate moiety of the final product. This step is characterized by high atom economy and minimizes waste generation [3].
The intermediate from step 1 undergoes a Knoevenagel-Doebner condensation with biomass-derived p-hydroxybenzaldehydes. Specifically, syringaldehyde serves as the preferred starting material that provides the sinapoyl skeleton after condensation. This reaction efficiently forms the characteristic α,β-unsaturated carbonyl system of the sinapoyl moiety while maintaining the free carboxylic acid functions essential for water solubility [3].
The sustainability of this two-step process has been rigorously evaluated using green metrics, including atom economy (AE), process atom economy (PAE), E-factor, and life cycle assessment (LCA), confirming its significantly reduced environmental impact compared to conventional approaches [3].
Table 1: Green Metrics Assessment of Two-Step this compound Synthesis
| Metric | Description | Advantage |
|---|---|---|
| Atom Economy (AE) | High | Maximizes incorporation of starting materials into final product |
| Process Atom Economy (PAE) | Favorable | Reduced material consumption throughout process |
| E-Factor | Low | Minimal waste generation |
| Life Cycle Assessment (LCA) | Positive | Reduced overall environmental footprint |
Patent literature describes additional synthetic pathways to this compound, including methods starting from syringaldehyde using acetic acid anhydride and alkali metal acetate, or alternatively, beginning with sinapinic acid and acetic acid anhydride [5]. These methods provide complementary approaches that may offer advantages for specific analog synthesis or scaling considerations.
In Brassicaceae species, this compound biosynthesis occurs through the phenylpropanoid pathway with specific modifications leading to sinapate ester production [6]. The pathway involves three primary stages: (1) formation of phenylalanine via the shikimate pathway; (2) conversion to 4-coumaroyl CoA through non-oxidative deamination and oxygenation; and (3) transformation to sinapate esters through specific hydroxylation and methylation steps [6].
A key enzymatic reaction in the final stage is catalyzed by sinapoylglucose:malate sinapoyltransferase (SMT), which transfers the sinapoyl moiety from 1-O-sinapoyl-β-D-glucose to L-malate, forming this compound [7] [8]. This enzyme, purified and characterized from Raphanus sativus L. (red radish), demonstrates absolute acceptor specificity for L-malate and shows highest activity at pH 6.0-6.3 with no requirement for metal ions or sulfhydryl group reagents [7] [8].
Table 2: Biochemical Properties of Sinapoylglucose:Malate Sinapoyltransferase (SMT)
| Property | Characteristic | Experimental Details |
|---|---|---|
| Molecular Weight | 51-52 kDa | Determined by gel filtration and SDS-PAGE [8] |
| Isoforms | Two (SMT I & II) | pI = 5.75 and 5.9 [8] |
| Optimal pH | 6.0-6.3 | 50% activity at pH 5.5 and 6.5 [7] [8] |
| Km Sinapoylglucose | 0.46 mM | [7] |
| Km L-Malate | 54 mM | [7] |
| Temperature Optimum | 22-37°C | Dependent on malate concentration [8] |
The SINAPUV project has demonstrated an innovative multidisciplinary approach combining synthetic biology, fermentation process engineering, and green chemistry to produce this compound analogs from renewable resources [4]. This integrated strategy involves:
This approach has successfully generated over 150 this compound analogs with modified properties, several of which are undergoing final testing before commercialization [4].
Ultra-high performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) serves as the primary method for identifying and quantifying this compound in synthetic mixtures and plant extracts [2]. Key identification parameters include:
The UV absorption profile of synthetic this compound should exhibit a broad absorption band with maximum (λmax) at 324 nm in aqueous solution, extending across both UV-B and UV-A spectral regions [2]. This characteristic broad-spectrum coverage makes it particularly valuable for complete UV protection.
Photostability testing should demonstrate minimal degradation after extended UV exposure. Studies show approximately 18% reduction in absorbance at λmax after 120 minutes of continuous irradiation, primarily attributable to photoisomerization rather than photodegradation [2]. The trans-to-cis photoisomerization represents a key energy dissipation mechanism that contributes to SM's exceptional photostability.
This compound demonstrates multiple mechanisms of photoprotection:
Comprehensive biological profiling reveals several valuable auxiliary activities:
The free carboxylic acid groups in this compound provide natural water solubility, facilitating incorporation into aqueous cosmetic formulations without additional solubilizing agents [3]. For the commercial product Detoxophane nc, containing garden cress sprout extract rich in SM, successful encapsulation in liposome-based delivery systems has been demonstrated to maintain photoprotective properties while enabling effective skin delivery [2].
Accelerated stability studies should assess SM integrity under various storage conditions. Testing should include:
Critical for commercial development, comprehensive safety assessments have demonstrated:
The development of efficient, sustainable synthesis protocols for this compound has transformed this natural photoprotectant from a botanical curiosity to a viable commercial ingredient. The combination of green chemical synthesis and innovative bioengineering approaches provides complementary pathways to address supply chain challenges that previously limited industrial application.
Future development opportunities include:
The protocols outlined herein provide researchers and product development scientists with comprehensive guidance for producing, characterizing, and applying this compound in next-generation photoprotective products that align with growing consumer demand for safe, sustainable, and effective alternatives to synthetic UV filters.
Sinapoyl malate is a natural phenylpropanoid ester predominantly found in plants of the Brassica family, such as broccoli, rapeseed, and mustard [1]. In plants, it functions as a natural sunscreen, effectively absorbing harmful ultraviolet (UV) radiation due to a unique mechanism that allows it to absorb across the entire UV-B range [2]. Despite its promising anti-UV properties, extraction from native plant sources is not economically viable for industrial applications, as this compound is present in only small quantities within the plant matrix [1] [2]. This protocol outlines an integrated green synthesis approach for producing this compound and its analogues directly from renewable biomass, aligning with the principles of sustainable and safe chemistry [2].
The drive to develop these biobased alternatives is fueled by significant concerns regarding conventional petrochemical-derived UV filters, which have been criticized for their endocrine-disrupting toxicity, allergenicity, and detrimental effects on aquatic ecosystems [2]. The methodology described herein, developed under the SINAPUV project, employs a combination of synthetic biology, fermentation, and green (chemo-)enzymatic synthesis to produce over 150 this compound analogues, several of which are candidates for commercialization by industry partners [2].
The native biosynthesis of this compound in plants occurs via the phenylpropanoid pathway, which transforms simple carbohydrates into complex phenolic esters. Understanding this innate pathway provides the blueprint for engineering microbial production. The process can be broken down into three main stages, as illustrated in the diagram below.
Diagram 1: The native biosynthetic pathway of this compound in plants, from primary metabolites to the final ester. This pathway inspired the engineered microbial production system. Abbreviations: PEP, phosphoenolpyruvate; Ery4P, erythrose 4-phosphate; DAHP, 3-deoxy-D-arabino-heptulosonate 7-phosphate.
The following workflow synthesizes the multidisciplinary approach required for the sustainable production of this compound analogues, from strain engineering to final product evaluation.
Diagram 2: The integrated, multidisciplinary workflow for producing this compound analogues, incorporating synthetic biology, process engineering, and green chemistry.
Objective: To engineer microbial strains for the high-yield production of key phenolic acid intermediates (synthons) such as sinapic acid from sugars.
Objective: To convert the microbially produced synthons into this compound and its analogues using sustainable chemical or enzymatic catalysis.
This protocol is adapted from methods used to obtain phenylpropanoid-rich extracts from broccoli seedlings for analytical purposes and bioactivity testing [3].
4.1.1 Materials and Reagents
4.1.2 Equipment
4.1.3 Procedure
This protocol uses a rabbit intervertebral disc cell model to assess the anti-inflammatory activity of the extracted or synthesized compounds.
4.2.1 Materials and Reagents
4.2.2 Procedure
| Plant Source | Compound | Concentration (mg/g dry biomass) | Reference |
|---|---|---|---|
| Broccoli | Sinapic Acid | 0.49 - 2.49 | [1] |
| Broccoli | Sinapine (Sinapoyl Choline) | 8.0 - 10.4 | [1] |
| Mustard Bran | Sinapine | Up to 8.7 | [1] |
| Rapeseed Meal | Sinapic Acid (post-hydrolysis) | 10.5 - 14.0 | [1] |
| Activity | Model System | Key Findings | Reference |
|---|---|---|---|
| Anti-UV | In vitro spectroscopy | Absorbs across UV-B range; high potential as a natural sunscreen ingredient. | [2] |
| Anti-inflammatory | Rabbit disc cell model in vitro | Broccoli extract reduced LPS-induced IL-8 cytokine levels. | [3] |
| Anti-inflammatory & Pain Reduction | Rabbit disc injury model in vivo | Extract reduced inflammatory markers and increased regenerative markers. | [3] |
| Pain Reduction | Mouse pain behavior model in vivo | Liver microsome-treated extract significantly reduced pain behavior. | [3] |
| Antimicrobial | Various in vitro assays | Sinapate esters show antimicrobial properties. | [1] |
| Anticancer | Various in vitro models | Sinapate esters show anti-cancer activities. | [1] |
The integrated protocol for the green synthesis of this compound demonstrates a successful model of a multidisciplinary biorefinery approach. By combining synthetic biology, fermentation, and green chemistry, this process overcomes the supply limitations of plant extraction and provides a sustainable route to a promising class of bioactive molecules. The demonstrated biological activities—particularly anti-inflammatory and UV-filtering effects—coupled with an improved safety profile, make this compound and its analogues highly attractive for development in the cosmetic, pharmaceutical, and food industries. The SINAPUV project has validated this approach through patents and scientific publications, paving the way for the commercialization of several candidate molecules [2]. Future work will focus on optimizing the productivity of the integrated process and completing the toxicological and regulatory requirements for market approval.
Sinapoyl malate (SM) is a natural plant sunscreen molecule found abundantly in Arabidopsis thaliana, where it provides exceptional UV protection and acts as a molecular heater by dissipating excess ultraviolet radiation as heat [1]. This dual functionality has generated significant interest for developing sustainable alternatives to petrosourced UV filters (e.g., avobenzone, oxybenzone), which have raised environmental concerns including coral reef bleaching and endocrine disruption [1] [2].
The hydrophilic nature of natural this compound limits its incorporation into cosmetic formulations and adhesion to the waxy cuticles of plant leaves [1]. This application note addresses this limitation by detailing efficient synthetic routes to SM and lipophilic analogues with tunable hydrophobicity, enabling enhanced compatibility with various formulations while maintaining desirable photophysical properties [1].
This expeditious and sustainable synthetic pathway provides access to sinapoyl-L-malate and several analogues with assessed green metrics (atom economy, E-factor, LCA) [2] [3].
Reaction Setup:
Procedure:
Reaction Setup:
Procedure:
This approach enables modulation of lipophilicity through incorporation of fatty aliphatic chains of variable length, improving compatibility with cosmetic formulations and plant cuticles [1].
Reaction Setup:
Procedure:
For enhanced efficiency and reproducibility, microwave-assisted conditions have been developed and optimized using Design of Experiment (DoE) methodology [4] [5].
Reaction Setup:
Procedure:
Table 1: Optimized Reaction Conditions for Microwave-Assisted Knoevenagel-Doebner Condensation
| Parameter | Range | Optimal Value | Effect on Conversion |
|---|---|---|---|
| Temperature | 100-140°C | 120°C | Negative correlation beyond optimum |
| Time | 10-30 min | 20-30 min | Positive influence |
| Malonic acid equivalents | 2-4 eq | 3 eq | Positive influence |
| Piperidine equivalents | 0.125-0.25 eq | 0.1875 eq | Not significant alone; interacts negatively with temperature |
NMR Spectroscopy:
Spectroscopic Properties:
Ultrafast Transient Absorption Spectroscopy:
Table 2: Photophysical Properties of this compound Derivatives
| Compound | Solvent | τ₁ (fs) | τ₂ (ps) | τ₃ (ps) | Isomerization Pathway |
|---|---|---|---|---|---|
| This compound | Dioxane | 119 ± 40 | 1.62 ± 0.15 | 22.4 ± 1.9 | trans-cis in ~20-30 ps |
| This compound | Methanol | 619 ± 101 | 4.81 ± 0.77 | 33.5 ± 1.7 | trans-cis in ~20-30 ps |
| SdiMM | Dioxane | 205 ± 40 | 2.23 ± 0.07 | 27.6 ± 0.8 | trans-cis in ~20-30 ps |
| SdiTBM | Methanol | 477 ± 40 | 4.37 ± 0.14 | 36.3 ± 1.1 | trans-cis in ~20-30 ps |
UV Filtering Capacity:
Toxicological Screening:
Environmental Impact:
Low Conversion in Knoevenagel-Doebner Step:
Decarboxylation to Vinylphenols:
Poor Regioselectivity in Enzymatic Esterification:
The following diagram illustrates the complete synthetic pathway for this compound and its lipophilic analogues, integrating both chemical and enzymatic steps:
Figure 1: Synthetic pathways for this compound and lipophilic analogues showing chemical and enzymatic steps with optimized conditions.
The protocols detailed herein enable efficient, sustainable synthesis of this compound and its analogues with tunable properties for various applications. The two-step chemo-enzymatic approach provides a green alternative to traditional methods, while microwave-assisted optimization significantly enhances reaction efficiency. The conservation of ultrafast photoprotective mechanisms across structural analogues confirms their potential as next-generation UV filters with minimal environmental impact [1] [2] [7].
These application notes provide researchers with comprehensive methodologies to access this promising class of bio-based compounds for cosmetic, agricultural, and pharmaceutical development.
Sinapoyl malate (SM) is a specialized plant metabolite belonging to the phenylpropanoid chemical class, specifically a sinapic acid derivative that plays crucial biological roles in Brassica species and other plants. This compound consists of sinapic acid esterified with malic acid, creating a molecular structure that exhibits strong UV absorption in the 300-350 nm range, making it particularly effective as a natural photoprotective agent in plant tissues. In Arabidopsis thaliana and related species, SM accumulates predominantly in leaf epidermal tissues where it functions as a natural UV filter, protecting underlying tissues from photodamage by efficiently dissipating UV radiation as heat through rapid photoisomerization processes [1] [2]. The compound has garnered significant research interest not only for its ecological roles in plant defense but also for its potential applications in skincare formulations and as a biomarker for plant stress responses [3] [2].
Beyond its photoprotective functions, this compound contributes to plant defense mechanisms against herbivores. Research has demonstrated that Arabidopsis plants infested with specialist aphids induce resistance through a novel mechanism involving this compound, distinct from the jasmonate pathway typically activated by chewing herbivores [4]. This highlights the compound's role in specific plant-insect interactions and suggests additional biological functions beyond photoprotection. Recent applications have extended to commercial skincare, where garden cress sprout extract containing SM is incorporated into formulations like Detoxophane nc, taking advantage of its natural UV-filtering properties and antioxidant capabilities to provide additional photoprotection in cosmetic products [2].
The analysis of this compound in complex plant matrices requires sophisticated separation and detection techniques to achieve accurate identification and quantification. Liquid chromatography coupled to mass spectrometry (LC-MS) has emerged as the primary analytical platform for SM analysis due to its high sensitivity, selectivity, and ability to provide structural information. The following section details optimized LC-MS parameters for this compound analysis based on current literature and methodological advancements.
Table 1: Liquid Chromatography Parameters for this compound Analysis
| Parameter | Recommended Conditions | Alternative Conditions |
|---|---|---|
| Column Type | C18 reversed-phase (e.g., Waters Acquity UPLC HSS T3, 1.8 μm, 2.1 × 150 mm) | C18 reversed-phase (e.g., UPLC BEH C18, 1.7 μm, 2.1 × 50 mm) |
| Column Temperature | 40°C | 30°C |
| Mobile Phase A | 0.1% formic acid in water | 4.5% formic acid in water |
| Mobile Phase B | 0.1% formic acid in methanol | 100% acetonitrile |
| Gradient Program | Linear from 5% B to 95% B over 15 min | Linear from 1% B to 99% B over 12 min |
| Flow Rate | 0.4 mL/min | 0.45 mL/min |
| Injection Volume | 2 μL | 10 μL |
| Autosampler Temperature | 4°C | Not specified |
Table 2: Mass Spectrometry Parameters for this compound Detection
| Parameter | ESI Positive Mode | ESI Negative Mode |
|---|---|---|
| Ionization Mode | Electrospray Ionization (ESI) | Electrospray Ionization (ESI) |
| Capillary Voltage | Not specified | 2500 V |
| Cone Voltage | Not specified | 30 V |
| Source Temperature | Not specified | 100°C |
| Desolvation Temperature | Not specified | 300°C |
| Desolvation Gas Flow | Not specified | 300 L/h (nitrogen) |
| Mass Analyzer | Ion trap (for IRIS) or FT-ICR | Quadrupole/time of flight (Q/TOF) |
| Mass Range | m/z 100-1500 | m/z 100-1500 |
| Target Ions | [M+H]+ m/z 341.0867, [M+NH4]+ m/z 358.1133, [M+Na]+ m/z 363.0687 | [M-H]- m/z 339.0721 |
The chromatographic separation of this compound typically employs reversed-phase C18 columns with sub-2μm particle sizes to achieve optimal resolution from closely eluting compounds in complex plant extracts. The use of acidified mobile phases (0.1% formic acid) enhances peak shape and improves ionization efficiency in mass spectrometric detection. For this compound, the retention time typically falls between 15-16 minutes under these conditions, though minor variations may occur depending on specific column characteristics and instrument configurations [1] [2] [5].
Mass spectrometric detection of this compound can be performed in both positive and negative ionization modes, with each offering distinct advantages. Positive ion mode typically yields stronger signals for protonated molecular ions [M+H]+ at m/z 341.0867, as well as adducts with ammonium ([M+NH4]+, m/z 358.1133) and sodium ([M+Na]+, m/z 363.0687), which can be valuable for confirmation of molecular weight. Negative ion mode provides the deprotonated molecule [M-H]- at m/z 339.0721 and may offer better sensitivity for certain instrument configurations. The use of high-resolution mass analyzers such as Q/TOF or FT-ICR is particularly advantageous as they enable accurate mass measurement with errors typically below 5 ppm, allowing confident elemental composition assignment and distinction from isobaric compounds in complex extracts [1] [2] [5].
The following diagram illustrates the comprehensive workflow for this compound analysis from sample preparation to data interpretation:
Figure 1: Experimental workflow for this compound analysis using LC-MS, covering sample preparation, chromatographic separation, mass spectrometric detection, and data analysis steps.
Efficient extraction of this compound from plant tissues requires optimization of extraction solvents, temperature control, and extraction time to maximize recovery while minimizing compound degradation. Based on published methodologies, the following protocol has been demonstrated as effective for this compound extraction from various plant matrices:
Plant Material Preparation: Fresh plant tissues (leaves, sprouts) should be immediately frozen in liquid nitrogen and freeze-dried to preserve compound integrity. The dried material is then ground to a fine homogeneous powder using a laboratory mill, with care taken to avoid hydration during processing. Ground samples should be stored at -80°C until extraction to prevent degradation [5].
Extraction Solvent Composition: The recommended extraction solvent consists of 30% methanol acidified with 1% acetic acid, containing 1% ascorbic acid as an antioxidant to prevent oxidative degradation of phenolic compounds during extraction. This composition provides an optimal balance between extraction efficiency and compound stability, with the acidic conditions helping to protonate acidic functional groups and improve recovery [5].
Extraction Procedure: Combine 1 g of ground plant material with 25 mL of extraction solvent in a sealed container. Subject the mixture to sonication for 20 minutes at room temperature with occasional shaking to ensure thorough mixing. Following sonication, centrifuge the slurry at 19,000 × g for 10 minutes to pellet insoluble material. Carefully collect the supernatant and filter through a 0.2 μm PTFE membrane prior to LC-MS analysis [5].
For specific applications involving irradiation studies or photodegradation products, SM has been dissolved in 80:20 (v/v) methanol:water mixtures at concentrations of 10 mM, as the compound demonstrates inadequate solubility in water alone. This solvent system also improves solubility of potential degradation products that may form during experimental treatments [1].
While the extraction protocol described above typically provides sufficiently clean extracts for LC-MS analysis, samples with particularly complex matrices or high interference levels may benefit from additional cleanup steps. Solid-phase extraction (SPE) using C18 cartridges can effectively remove non-polar interferents while retaining this compound and related phenolic compounds. Alternatively, liquid-liquid extraction with ethyl acetate may be employed to concentrate this compound from aqueous extracts, though recovery rates should be carefully validated [5].
Understanding the photostability and degradation pathways of this compound is crucial for evaluating its efficacy as a natural UV filter and for assessing potential transformation products in agricultural and cosmetic applications. The following experimental protocol has been established for studying SM photodegradation:
Sample Preparation: Prepare a 10 mM solution of this compound in 80:20 (v/v) methanol:water. Transfer the solution to a custom tubular cuvette with a quartz lid, filling approximately 70% of the cuvette volume [1].
Irradiation Conditions: Position the sample cuvette in a temperature-controlled holder maintained at 18.5°C to prevent condensation formation. Irradiate the sample for 7 hours under a solar simulator with Air Mass 1.5 Global (AM1.5G) filter, representing clear sky solar irradiation at noon in Southern Europe. For accelerated degradation studies, a UV curing lamp may be employed for shorter durations (15 minutes) with passive cooling via strong airflow [1].
Post-Irradiation Processing: Following irradiation, transfer 15 μL of the irradiated solution to an LC-MS vial and dilute with 745 μL of methanol to create a 20 μM working solution for analysis. Include non-irradiated controls processed identically but without light exposure to distinguish light-induced degradation from other potential degradation pathways [1].
Table 3: Major Photodegradation Products of this compound
| Product Type | Formation Mechanism | Key Characteristics | Identification Method |
|---|---|---|---|
| cis-Sinapoyl Malate | trans-to-cis photoisomerization | Reduced extinction coefficient, altered retention time | IRIS, NMR, LC-MS |
| Sinapic Acid | Ester cleavage | m/z 225.0758 [M+H]+, shorter retention time | LC-MS, reference standard |
| Sinapic Acid Esters | Esterification reactions | Varied mass spectra, different retention times | HRMS, IRIS |
| Other Derivatives | Multiple pathways | Requires structural elucidation | Computational comparison |
Studies of this compound photostability have demonstrated that the compound exhibits high photostability with only an 18% reduction in absorbance at λmax after 120 minutes of continuous irradiation at the photostationary state. This minimal degradation is attributed to the efficient photoisomerization mechanism that allows SM to dissipate absorbed UV energy as heat. The primary photodegradation pathway involves trans-to-cis isomerization, with approximately 10% conversion of trans-SM to cis-SM following 2 hours of irradiation, as confirmed by NMR analysis showing characteristic coupling constants (12 Hz for cis-isomer vs. 16 Hz for trans-isomer) [2].
Additional degradation products result from ester bond cleavage yielding sinapic acid, and various esterification reactions leading to more complex derivatives. These transformation products have been identified using liquid chromatography-mass spectrometry coupled with infrared ion spectroscopy (LC-MS-IRIS), which provides vibrational structural information for definitive identification. Preliminary toxicity assessment of these degradation products using in silico approaches (VEGAHUB platform) suggests no significant human or environmental safety concerns [1].
While conventional LC-MS provides valuable data for compound identification, definitive structural elucidation of this compound and its derivatives requires additional analytical approaches. Infrared Ion Spectroscopy (IRIS) has emerged as a powerful technique when coupled with LC-MS, providing vibrational spectra for mass-selected ions that serve as unique molecular fingerprints. The IRIS implementation involves modifying a quadrupole ion trap mass spectrometer to allow irradiation of trapped ions with a tunable IR laser beam, typically from a free-electron laser source such as FELIX, which is scannable across the fingerprint IR region (550-2000 cm⁻¹) [1].
The IRIS workflow begins with LC separation and mass isolation of the target ion in the modified ion trap. The trapped ions are then irradiated with the IR laser, and the fragmentation yield is monitored as the laser frequency is scanned. When the laser frequency matches a vibrational transition of the ion, increased fragmentation occurs, generating an IR "action" spectrum that can be directly compared to reference spectra from quantum-chemical calculations or authentic standards when available. This approach has been successfully applied to identify all major irradiation-induced degradation products of this compound, providing complete molecular structure identification rather than tentative assignments based solely on mass data [1].
Nuclear Magnetic Resonance (NMR) spectroscopy provides complementary structural information, particularly for confirming isomeric forms and substitution patterns. For this compound, ¹H NMR analysis has been employed to distinguish between trans- and cis-isomers based on their characteristic coupling constants (16 Hz for trans, 12 Hz for cis). The typical NMR characteristics of this compound include signals corresponding to the phenolic ring protons (often appearing as singlets due to symmetry), olefinic protons from the cinnamoyl moiety, and malate methylene protons [2].
The following diagram illustrates the major degradation pathways of this compound identified through LC-MS studies:
Figure 2: Major photodegradation pathways of this compound identified through LC-MS analysis, showing primary transformation products and their formation mechanisms.
The quantitative analysis of this compound in plant tissues provides valuable insights into plant defense mechanisms and environmental stress responses. Research has demonstrated that this compound accumulation in Arabidopsis plants contributes to resistance against specialist aphids through a distinct signaling pathway that differs from the jasmonate-mediated response triggered by chewing herbivores. Mutant studies have confirmed that plants compromised in this compound biosynthesis exhibit altered resistance profiles, highlighting the compound's specific role in plant-insect interactions [4].
In ecological studies, this compound levels have been correlated with UV exposure and other environmental stressors, serving as a biomarker for plant stress responses. The induction of this compound accumulation under sub-optimal growth conditions represents a metabolic cost to plants, often resulting in reduced growth rates as resources are diverted to secondary metabolite production rather than biomass accumulation. This trade-off between growth and defense can be quantitatively assessed through precise LC-MS measurement of this compound in different plant tissues and under varying environmental conditions [3].
The incorporation of plant extracts containing this compound into skincare formulations has created a need for analytical methods to monitor compound stability and efficacy in finished products. Studies examining garden cress sprout extract in Detoxophane nc have demonstrated that the photoprotective properties of this compound remain effective despite the complex formulation environment. Using LC-MS analysis, researchers confirmed that the photodynamics of this compound in the commercial formulation were nearly identical to those observed in pure extracts, supporting its utility as a natural UV filter booster in cosmetic products [2].
Analysis of skincare formulations presents unique challenges due to the complex matrices that can interfere with chromatographic separation and mass spectrometric detection. The sample preparation protocol typically requires additional extraction steps to separate this compound from emulsion components and other formulation ingredients. Despite these challenges, the LC-MS methods described in this document have been successfully applied to demonstrate that this compound in commercial skincare products maintains its efficient UV-to-heat conversion pathway, providing a mechanism for photoprotection that complements synthetic UV filters [2].
Peak Broadening or Tailing: If this compound peaks exhibit broadening or tailing, check mobile phase pH and ensure adequate acidification (0.1% formic acid). Column aging can also contribute to peak shape deterioration; consider replacing the column if performance issues persist despite mobile phase optimization [1] [5].
Retention Time Shifts: Minor variations in retention time may occur due to column batch differences or mobile phase preparation inconsistencies. Use internal standards when available for retention time normalization. Significant shifts may indicate column degradation or need for mobile phase adjustment [2].
Signal Suppression: Ion suppression in mass spectrometric detection can result from co-eluting matrix components. Improve sample cleanup or optimize chromatographic separation to resolve this compound from interferents. Standard addition methods can help quantify and correct for matrix effects [5].
Identification Uncertainty: When mass spectrometric data alone provides insufficient structural confidence, incorporate IRIS or NMR for definitive identification. Comparison with authentic standards when available provides the highest confidence in compound identification [1].
The analytical methods detailed in this application note provide comprehensive protocols for the identification, quantification, and characterization of this compound in diverse sample matrices. The combination of robust LC separation with high-resolution mass spectrometry enables sensitive and specific analysis of this important plant metabolite, while advanced techniques such as infrared ion spectroscopy offer unprecedented structural elucidation capabilities for degradation products and novel derivatives. The application of these methods continues to reveal new insights into the ecological functions of this compound and supports the development of nature-inspired solutions for agricultural and cosmetic applications.
Infrared Ion Spectroscopy (IRIS) represents an advanced analytical technique that combines the selectivity and sensitivity of mass spectrometry with the structural elucidation capabilities of infrared spectroscopy. This hybrid technology addresses a fundamental limitation in conventional mass spectrometry: the difficulty in differentiating isomeric compounds and determining exact molecular structures based solely on mass-to-charge ratios. IRIS achieves this by incorporating a wavelength-tunable infrared laser that induces fragmentation only when its emission wavelength resonates with vibrational absorption bands of the mass-selected ion population. By monitoring the fragmentation yield while scanning the laser wavelength, a vibrational fingerprint spectrum is obtained that provides definitive structural information at the molecular level.
The analytical power of IRIS has been demonstrated across various applications, including metabolite identification, impurity analysis, and structural characterization of natural products. Recent technological advancements have transitioned IRIS from large-scale facilities with free-electron lasers to more accessible platforms using high-repetition-rate optical parametric oscillators (OPOs), making the technique suitable for implementation in industrial and academic analytical laboratories. For researchers studying plant phenolics like sinapoyl malate, IRIS offers unprecedented capability to identify and characterize isomeric photoproducts and metabolites without the need for extensive purification or reference standards, significantly accelerating analytical workflows in drug development and natural products research.
This compound (SM) is a specialized plant metabolite belonging to the hydroxycinnamic acid ester class, predominantly found in members of the Brassicaceae family. This compound accumulates in the epidermal layer of leaves, where it serves as a crucial photoprotective agent against harmful ultraviolet (UV) radiation. The molecular structure of SM features a conjugated π-system that enables efficient absorption of UV-B radiation (280-315 nm), preventing damage to underlying photosynthetic tissues. Research has revealed that SM exhibits exceptional photostability properties due to its capacity to rapidly dissipate absorbed UV energy through internal conversion pathways, primarily facilitated by trans-cis isomerization around the conjugated double bond system. This mechanism transforms potentially damaging UV energy into harmless heat, making SM one of nature's most effective UV filters [1].
The photoprotective efficacy of this compound has generated significant interest in its potential applications as a natural UV filter in agricultural and pharmaceutical formulations. Studies investigating the photodynamics of SM and related hydroxycinnamic acids have demonstrated that these compounds undergo ultrafast excited-state deactivation on picosecond timescales, returning to the ground state without significant photodegradation or generation of reactive oxygen species. This exceptional photostability, combined with its natural origin and biocompatibility, positions SM as a promising candidate for developing sustainable alternatives to synthetic UV filters currently used in commercial sunscreens and crop protection products [2].
Despite its straightforward molecular structure (C15H16O9), the analysis of this compound and its transformation products presents significant challenges for conventional analytical techniques. Photodegradation studies have revealed that SM undergoes complex transformation pathways when exposed to solar radiation, including trans-to-cis isomerization, ester cleavage, and secondary esterification reactions [3]. These processes generate multiple isomeric compounds with identical mass-to-charge ratios but distinct chemical structures and biological activities, making them indistinguishable by mass spectrometry alone.
Liquid chromatography-mass spectrometry (LC-MS) approaches, while excellent for detecting and quantifying these transformation products, fall short in providing definitive structural identification, particularly for positional isomers and stereoisomers. Traditional structure elucidation techniques like nuclear magnetic resonance (NMR) spectroscopy require microgram to milligram quantities of purified compounds, necessitating extensive sample preparation and purification workflows that are time-consuming and often impractical for complex biological matrices. Infrared ion spectroscopy overcomes these limitations by providing vibrational fingerprints of mass-selected ions directly from complex mixtures, enabling definitive structural identification without requiring purified reference standards [3] [4].
Recent advancements in IRIS technology have led to the development of robust, user-friendly platforms suitable for implementation in analytical laboratories. The current generation of IRIS instruments typically integrates a high-repetition-rate infrared laser system with a modified quadrupole ion trap mass spectrometer, providing the performance characteristics detailed in Table 1.
Table 1: Technical Specifications of Modern IRIS Platform
| Parameter | Specification | Performance Implications |
|---|---|---|
| Laser Type | Optical Parametric Oscillator (OPO) | Wide tunability across molecular fingerprint region |
| Spectral Range | 2800-3700 cm⁻¹ (2700-3570 nm) | Covers C-H, O-H, and N-H stretching vibrations |
| Spectral Resolution | 2 cm⁻¹ | Sufficient to resolve closely spaced vibrational bands |
| Pulse Repetition Rate | 30 kHz | Enhanced fragmentation efficiency through cumulative heating |
| Average Power | 2 W | Sufficient for efficient IRMPD across diverse molecular classes |
| Pulse Energy | 67 μJ/pulse | Enables multiple photon absorption necessary for dissociation |
| Pulse Duration | ~10 ns | Optimal for vibrational excitation without excessive heating |
| Mass Analyzer | Quadrupole Ion Trap (QIT) | Efficient ion trapping and mass selection capabilities |
The analytical robustness of modern IRIS platforms has been demonstrated through long-term performance studies, with systems maintaining consistent operational parameters and generating highly reproducible spectra over extended periods (≥12 months) without requiring instrument recalibration or major adjustments. This reliability, combined with the technique's compatibility with standard LC-MS sample introduction methods, positions IRIS as a practical tool for routine analytical applications in drug metabolism and pharmacokinetics (DMPK) studies, impurity profiling, and natural products research [4].
SM Solution Preparation: Prepare a 10 mM stock solution of this compound in methanol:water (80:20, v/v%) to ensure complete dissolution. For irradiated samples, transfer 15 μL of the stock solution to a quartz cuvette and expose to simulated solar irradiation using a solar simulator under Air Mass 1.5 Global (AM1.5G) conditions for 7 hours at 18.5°C to prevent solvent evaporation [3].
LC-MS Analysis: Dilute irradiated samples to approximately 20 μM concentration in methanol for direct infusion or LC-MS analysis. Employ reversed-phase chromatography using a C18 column (2.1 × 150 mm, 1.8 μm particles) with a gradient elution from 5% to 95% methanol (with 0.1% formic acid) over 15 minutes at a flow rate of 0.4 mL/min. Monitor elution using ESI-MS in negative ion mode, as this compound and its derivatives ionize efficiently through deprotonation [3].
Fraction Collection: For offline IRIS analysis, collect LC effluent corresponding to peaks of interest during multiple chromatographic runs. Program the divert valve to direct eluent to collection vials at predetermined retention times. Combine fractions from 3-5 injections, then evaporate under a gentle nitrogen stream and reconstitute in 50:50 methanol:water with 0.1% formic acid at approximately 1 μM concentration for IRIS analysis [3] [4].
Mass Selection: Precisely set the ion trap to isolate the m/z value of interest with an isolation width of 2-4 m/z units to ensure pure ion population selection while maintaining adequate signal intensity. For this compound (m/z 340.08 in negative mode), this typically involves isolation of the [M-H]⁻ ion.
Buffer Gas Optimization: Adjust the helium buffer gas pressure to 5-15% of the standard operating setting (reducing pressure from ~10⁻³ mbar to ~10⁻⁵ mbar) to enhance IRMPD efficiency. Lower buffer gas pressure reduces collisional quenching of vibrationally excited ions, significantly improving fragmentation yields and spectral quality [4].
IR Irradiation: Implement irradiation times between 27-1000 ms (810-30,000 laser pulses) using an automated mechanical shutter synchronized with the ion trap mass spectrometry sequence. The extended irradiation duration compensates for the relatively low photon flux compared to free-electron laser systems while maintaining adequate spectral resolution.
Spectral Acquisition: Scan the IR OPO in 3 cm⁻¹ increments across the 2800-3700 cm⁻¹ range, acquiring 6 averaged mass spectra at each wavelength step. Calculate the IRMPD yield at each point as the ratio of the sum of fragment ion intensities to the sum of all ion intensities (fragments + precursor). Normalize spectra to the maximum fragmentation yield to account for variations in absolute dissociation efficiency across different molecular systems [4].
Spectral Preprocessing: Smooth acquired spectra using a Savitzky-Golay filter (typically 5-point window) to reduce high-frequency noise while preserving spectral features. Correct the wavelength axis using a reference standard such as protonated tryptophan, which exhibits a characteristic O-H stretch at 3555 cm⁻¹ [4].
Computational Modeling: Perform quantum chemical calculations using density functional theory (DFT) at the B3LYP/6-31+G(d,p) level or higher to generate predicted IR spectra for candidate structures. Apply appropriate scaling factors (typically 0.955-0.975 for the 2800-3700 cm⁻¹ region) to correct for systematic overestimation of vibrational frequencies [3].
Structural Assignment: Compare experimental IRIS spectra with calculated vibrational fingerprints for candidate structures, focusing on both the presence and relative intensities of characteristic bands. Pay particular attention to spectral regions diagnostic for specific functional groups, such as O-H stretches (3300-3600 cm⁻¹), C-H stretches (2800-3000 cm⁻¹), and conjugated system vibrations (3000-3100 cm⁻¹) [3] [4].
Table 2: Characteristic IR Vibrational Bands for this compound and Derivatives
| Vibrational Mode | Frequency Range (cm⁻¹) | Structural Significance |
|---|---|---|
| O-H Stretch | 3300-3600 | Hydroxyl groups on malate moiety and phenolic OH |
| Aromatic C-H Stretch | 3000-3100 | Unsaturated carbon bonds in aromatic ring |
| Aliphatic C-H Stretch | 2850-2950 | Methylene groups in malate side chain |
| C=O Stretch | 1700-1750 | Ester carbonyl functionality |
| Aromatic C=C Stretch | 1580-1600 | Conjugated aromatic system |
| C-O-C Stretch | 1150-1270 | Ester linkage vibrations |
Application of the above protocol to solar-irradiated this compound solutions has enabled comprehensive structural characterization of major photodegradation products. The IRIS analysis revealed three primary photoproduct classes: (1) trans-cis isomers of the parent this compound molecule, (2) cleavage products resulting from ester bond hydrolysis, and (3) secondary esterification products formed through reactions between primary photoproducts [3].
For the isomeric compounds, IRIS provided definitive discrimination between trans- and cis-configurations based on characteristic shifts in C-H stretching frequencies and intensity patterns in the 3000-3100 cm⁻¹ region. The cis-isomer exhibited subtly altered band positions and relative intensities compared to the more common trans-configuration, consistent with calculated frequency differences predicted by computational modeling. This structural assignment is particularly significant because the photoprotective function of this compound is directly linked to its capacity to undergo trans-cis photoisomerization, making the identification and quantification of these isomers essential for understanding its mechanism of action [3] [1].
The following diagram illustrates the complete analytical workflow for identifying this compound photoproducts using IRIS:
Diagram 1: Complete IRIS Workflow for SM Photoproduct Identification
For the ester cleavage products, IRIS spectra provided clear evidence of free carboxylic acid groups through characteristic O-H stretching bands in the 3300-3500 cm⁻¹ region, which are broader and more intense than those observed for esterified derivatives. Comparison with authentic standards of sinapic acid and malic acid confirmed these assignments, validating the IRIS approach for de novo structural identification. The application of this methodology has demonstrated that the molar quantity of 4-vinyl phenol glycosides generated through enzymatic decarboxylation can exceed twice that of sinapine in wild-type seeds, highlighting the quantitative potential of this analytical approach [5] [3].
Successful implementation of IRIS for this compound analysis requires careful optimization of several critical parameters. The helium buffer gas pressure represents perhaps the most crucial variable, as excessive pressure leads to rapid collisional cooling that quenches the IR multiphoton dissociation process before fragmentation occurs. Empirical optimization between signal intensity (which benefits from higher pressure for improved trapping) and fragmentation efficiency (which improves at lower pressure) typically identifies an optimal pressure range of 10⁻⁵ to 10⁻⁶ mbar in the ion trap [4].
The irradiation duration must be balanced between sufficient photon absorption to achieve dissociation and minimizing total analysis time. For this compound and its derivatives, irradiation times of 50-200 ms typically provide optimal fragmentation yields without significant reduction in ion signal. Additionally, ion population size should be controlled to minimize space charge effects that can broaden isolation windows and reduce spectral resolution, while maintaining adequate signal-to-noise ratio in detected fragments. Automatic gain control or manual optimization of ion accumulation times helps maintain consistent ion populations across spectral acquisitions [4].
While IRIS provides exceptional capabilities for structural identification, several limitations should be considered when implementing the technique. The current spectral range of tabletop OPO systems (2800-3700 cm⁻¹) covers primarily C-H, O-H, and N-H stretching vibrations, potentially missing diagnostically important fingerprint regions below 1500 cm⁻¹ that are accessible with free-electron laser systems. Additionally, compounds with low photodissociation efficiencies may yield weak spectra with missing features, particularly for molecules with high dissociation thresholds or rapid vibrational relaxation pathways.
For comprehensive structural characterization, IRIS benefits from integration with complementary techniques. Tandem mass spectrometry provides information on fragmentation pathways and functional groups through collision-induced dissociation, while ion mobility spectrometry can separate isomeric species before IRIS analysis. For complete de novo structure elucidation, particularly of novel compounds, nuclear magnetic resonance spectroscopy remains the gold standard, though it requires significantly larger sample quantities and extensive purification [3] [4].
Infrared ion spectroscopy has emerged as a powerful analytical tool for the structural characterization of this compound and its phototransformation products, providing capabilities for isomer differentiation that significantly exceed those of conventional mass spectrometry approaches. The detailed protocols outlined in these application notes provide researchers with a robust framework for implementing IRIS in studies of plant phenolics and related natural products. The continuing evolution of IRIS technology, including expanded spectral range, improved sensitivity, and enhanced integration with separation techniques, promises to further establish this methodology as a transformative tool in analytical chemistry.
For the pharmaceutical and agricultural industries, the application of IRIS to compounds like this compound demonstrates the technique's potential to accelerate the development of natural product-inspired therapeutics and agrochemicals. The ability to rapidly identify isomeric metabolites and degradation products without reference standards or extensive purification represents a significant advancement in analytical efficiency, particularly valuable during early-stage discovery and development when reference materials are often unavailable. As IRIS platforms become more compact and robust, their integration into routine analytical workflows will undoubtedly expand, providing researchers with unprecedented capabilities for molecular structure elucidation directly from complex biological matrices.
This compound (SM) is a natural plant-derived molecule that serves as a highly efficient photoprotective compound and photothermal converter in various applications. Found naturally in Arabidopsis thaliana and other plants, SM accumulates in the epidermal layers of leaves where it provides natural UV protection by absorbing harmful ultraviolet radiation and converting it into harmless heat through rapid photophysical processes. This dual functionality has generated significant interest in exploiting SM and its analogs as sustainable alternatives to synthetic UV filters in cosmetics and as photothermal heaters for agricultural applications. In agricultural contexts, SM-based formulations can increase crop temperatures by several degrees through conversion of unused solar radiation to heat, potentially boosting yields in cooler climates where limited plant growth occurs due to temperature constraints. The molecule's natural origin, biosynthetic pathway elucidation, and favorable safety profile make it particularly attractive for developing environmentally friendly agrochemicals and cosmetic ingredients that address limitations of current petrochemical-derived compounds [1] [2].
The growing demand for sustainable alternatives to conventional UV filters and agricultural productivity enhancers has accelerated research into SM's applications. Current commercial UV filters like octinoxate face increasing regulatory restrictions due to endocrine disruption concerns, environmental persistence, and potential damage to aquatic ecosystems, particularly coral reefs. Similarly, traditional approaches to addressing low-temperature growth limitations in agriculture often involve energy-intensive greenhouse systems. SM-based solutions offer a nature-inspired approach that leverages billions of years of plant evolutionary optimization, providing effective functionality while minimizing ecological impact. The molecular versatility of the sinapate ester framework enables synthetic modification to fine-tune physicochemical properties for specific applications, further enhancing the technology's potential across multiple industries [2] [3].
The remarkable photophysical properties of this compound stem from its precise molecular architecture, which consists of three key components:
The strategic positioning of electron-donating methoxy and hydroxy groups creates a push-pull electronic system that facilitates rapid energy dissipation following UV excitation. This molecular design results in exceptional photostability and efficient radiationless decay that outperforms many synthetic UV filters.
The photophysical behavior of this compound involves an ultrafast relaxation mechanism that efficiently converts potentially damaging UV energy into harmless heat:
This mechanism is remarkably conserved across structural analogs, even those with significant steric modifications such as t-butyl groups, demonstrating the robustness of the fundamental photophysical process. The entire cycle occurs within 20-30 picoseconds, preventing the formation of reactive radical species or other photodegradation pathways that could damage surrounding tissues or formulations. The exceptional efficiency of this process, with quantum yields approaching unity for non-radiative decay, establishes SM as a benchmark for bioinspired photoprotective systems [4].
Table 1: Key Photophysical Parameters of this compound and Derivatives
| Compound | λₘₐₓ (nm) | Primary Lifetime (ps) | Isomerization Quantum Yield | Solvent Dependence |
|---|---|---|---|---|
| This compound | 330 | 22.4 ± 1.9 (dioxane) 33.5 ± 1.7 (methanol) | 0.15-0.25 | Moderate |
| Sinapoyl L-dimethyl malate | 328 | 27.6 ± 0.8 (dioxane) 33.6 ± 1.0 (methanol) | 0.15-0.25 | Moderate |
| Sinapoyl L-diethyl malate | 329 | 26.1 ± 0.8 (dioxane) 33.7 ± 1.0 (methanol) | 0.15-0.25 | Moderate |
| Sinapoyl L-di-t-butyl malate | 327 | 22.1 ± 0.7 (dioxane) 36.3 ± 1.1 (methanol) | 0.15-0.25 | Moderate |
The production of this compound and its analogs through chemo-enzymatic routes represents a sustainable approach that aligns with green chemistry principles:
For truly sustainable large-scale production, metabolic engineering approaches offer significant advantages:
Comprehensive evaluation of this compound-based compounds involves multiple analytical techniques to confirm their photoprotective and photothermal capabilities:
Table 2: Environmental and Safety Profiles of this compound Analogues
| Parameter | Assessment Method | Key Findings | Implications for Applications |
|---|---|---|---|
| Photodegradation Products | LC-MS/IRIS Analysis | Three major products: cis-isomer, ester cleavage products, rearrangement products | No significant toxicity concerns identified; minimal environmental impact |
| In silico Toxicity | VEGAHUB Platform | No mutagenicity, carcinogenicity, or endocrine disruption predicted | Favorable safety profile for cosmetic and agricultural use |
| Biodegradability | OECD Test Guidelines | Inherently biodegradable due to ester linkages | Reduced environmental persistence compared to synthetic alternatives |
| Bioaccumulation Potential | Quantitative Structure-Activity Relationships | Low log P values for core structure (-0.5 to 2.5) | Minimal bioaccumulation concerns |
For photomolecular heating applications in agriculture, specific evaluation protocols are employed:
The application of this compound-based photomolecular heaters in agriculture follows specific protocols to ensure efficacy and safety:
For sunscreen and cosmetic applications, specific incorporation protocols ensure optimal performance:
Comprehensive characterization of this compound compounds requires multiple analytical techniques:
Monitoring photodegradation requires specialized analytical approaches:
The following diagram illustrates the complete experimental workflow for synthesis, analysis, and application evaluation of this compound-based photomolecular heaters:
Diagram 1: Experimental workflow for development and evaluation of this compound-based photomolecular heaters, showing the integrated approach from synthesis to application testing.
The implementation of this compound-based technologies requires attention to regulatory frameworks:
This compound and its synthetic analogs represent a promising class of bioinspired functional compounds that effectively bridge agricultural and cosmetic applications through their unique photophysical properties. The well-characterized ultrafast relaxation mechanism enables highly efficient UV protection and photothermal conversion, while the modular synthetic approaches allow fine-tuning of physicochemical properties for specific applications. The comprehensive safety profile and sustainable production methods position these molecules as attractive alternatives to conventional synthetic UV filters and agricultural productivity enhancers.
Future development directions include further optimization of lipophilic analogs for enhanced environmental persistence on leaf surfaces, creation of multifunctional derivatives with additional agronomic benefits (such as antioxidant or antimicrobial activity), and development of formulation technologies that maximize performance while minimizing application rates. The integration of metabolic engineering and green chemistry approaches will continue to improve the sustainability and economic viability of SM-based technologies, supporting the transition toward nature-inspired solutions in multiple industries.
Photodeactivation Mechanism Sinapoyl malate (SM) is a natural plant sunscreen that protects against ultraviolet B (UV-B) radiation. The core of its function is a trans-cis photoisomerization process that dissipates potentially damaging UV energy as harmless heat, returning the molecule to its ground state.
This mechanism is remarkably robust. Studies on synthetic this compound derivatives with increasingly bulky ester groups have confirmed that this ultrafast photodeactivation pathway is conserved, even in strongly perturbing solvents like methanol. This conservation indicates a strong potential for molecular augmentation to improve desired properties without compromising the core photoprotective function [1].
Quantitative Dynamics Data The table below summarizes the time constants associated with the primary relaxation steps for SM and its derivatives in different solvents, as determined by transient absorption spectroscopy [1].
Table 1: Ultrafast Relaxation Dynamics of this compound and Derivatives
| Molecule | Solvent | τ₁ (fs) | τ₂ (ps) | τ₃ (ps) |
|---|---|---|---|---|
| This compound (SM) | Dioxane | 119 ± 40 | 1.62 ± 0.15 | 22.4 ± 1.9 |
| Methanol | 619 ± 101 | 4.81 ± 0.77 | 33.5 ± 1.7 | |
| Sinapoyl L-dimethyl malate (SdiMM) | Dioxane | 205 ± 40 | 2.23 ± 0.07 | 27.6 ± 0.8 |
| Methanol | 603 ± 40 | 5.38 ± 0.16 | 33.6 ± 1.0 | |
| Sinapoyl L-diethyl malate (SdiEM) | Dioxane | 215 ± 40 | 1.75 ± 0.05 | 26.1 ± 0.8 |
| Methanol | 600 ± 40 | 5.77 ± 0.17 | 33.7 ± 1.0 | |
| Sinapoyl L-di-t-butyl malate (SdiTBM) | Dioxane | 57 ± 40 | 1.23 ± 0.04 | 22.1 ± 0.7 |
| Methanol | 477 ± 40 | 4.37 ± 0.14 | 36.3 ± 1.1 |
The photophysical pathway can be visualized as the following sequence:
Figure 1: Ultrafast photodeactivation pathway of this compound via trans-cis isomerization.
Rationale for Development The search for environmentally benign and synthetically tunable UV filters has intensified, particularly due to concerns over the ecological impact of some commercial filters. Sinapic acid, a naturally occurring hydroxycinnamic acid, serves as an excellent scaffold for designing new UV-B filters. Its natural derivative, this compound, is a highly effective plant sunscreen [2] [3] [4].
Performance of Synthetic Derivatives A library of sinapic acid esters has been synthesized and evaluated for their UV filtering and antioxidant activities. The following table presents key data for selected esters, highlighting the relationship between molecular structure and performance [4].
Table 2: UV Absorbance and Antioxidant Activity of Selected Sinapate Esters
| Compound | Ester Moiety | λₘₐₓ (nm) in EtOH | Molar Extinction Coefficient, ε (L·mol⁻¹·cm⁻¹) | DPPH Radical Scavenging Activity (IC₅₀, μg/mL) |
|---|---|---|---|---|
| 1 | 2-Ethylhexyl (Octinoxate Analog) | 332 | 19,643 | Data not provided in search results |
| 4 | Ethyl | 328 | 15,015 | Data not provided in search results |
| 5 | tert-Butyl | 327 | 20,847 | Data not provided in search results |
| 6 | Oleyl | ~330-332 (est. from NMR context) | Data not provided in search results | Data not provided in search results |
Structure-Activity Relationship (SAR) Insights
Protocol 1: Transient Absorption Spectroscopy for Photodynamics This protocol is used to characterize the ultrafast relaxation pathways of candidate molecules [1].
Protocol 2: Synthesis of Sinapate Esters via Knoevenagel-Doebner Condensation This is a standard method for synthesizing the cinnamic acid core of sinapate esters [4].
Protocol 3: In Vitro Photostability Assessment This protocol evaluates the stability of a UV filter under simulated sunlight.
The workflow for the synthesis and characterization of sinapate esters is as follows:
Figure 2: Workflow for the synthesis and characterization of sinapate ester UV filters.
This compound and its synthetic derivatives present a compelling case for development as next-generation UV-B filters. Their efficacy is rooted in a conserved, ultrafast photoisomerization mechanism that efficiently dissipates UV energy [1]. The synthetic versatility of the sinapate ester platform allows for optimization of properties such as molar absorptivity, antioxidant capacity, and formulation compatibility through rational structural modification [4].
Future research should focus on:
Sinapoyl malate is a specialized plant metabolite belonging to the phenylpropanoid family, specifically categorized as a hydroxycinnamic acid ester. This compound is structurally characterized by a sinapic acid moiety esterified with L-malic acid, creating a molecule with unique physicochemical and biological properties. This compound is predominantly found in plants of the Brassicaceae family, where it serves crucial physiological functions, particularly in UV protection and stress response mechanisms. The compound's significance extends beyond its natural biological roles to potential applications in pharmaceuticals, cosmetics, and nutraceuticals due to its antioxidant capacity, anti-inflammatory properties, and UV-absorbing characteristics [1] [2].
The growing interest in this compound stems from its multifaceted bioactivities and potential as a natural alternative to synthetic compounds in various industries. Unlike its more abundant counterpart sinapine (sinapoyl choline), which predominates in seeds, this compound is primarily found in vegetative tissues of Brassica plants [1]. This distribution pattern necessitates specialized extraction approaches depending on the plant source material. Furthermore, the compound's chemical structure featuring phenolic hydroxyl groups, methoxy substituents, and conjugated double-bond system contributes to its free radical scavenging ability and overall bioactivity profile [2]. Understanding the fundamental aspects of this compound is essential for developing efficient extraction protocols and leveraging its full application potential.
This compound demonstrates a species-specific distribution pattern within the Brassicaceae family, with varying concentrations across different plant parts. Leaf tissues typically contain the highest concentrations of this compound, where it serves as a primary UV-protectant. Specifically, malate derivatives constitute the main phenylpropanoid compounds in leaves of pak choi (Brassica campestris L. subsp. chinensis) and Chinese mustard (Brassica juncea Coss) [1]. In Arabidopsis thaliana, a model Brassicaceae species, this compound accumulates significantly in leaf tissues, while other species like pennycress (Thlaspi arvense) surprisingly do not accumulate this compound in leaves, instead producing flavonoid compounds as alternatives [3].
The distribution of this compound within plants is closely linked to its physiological functions. As a specialized metabolite, it provides protection against environmental stresses, including UV radiation, pathogen attack, and insect herbivory [1]. The accumulation of this compound and related phenylpropanoids is known to increase under suboptimal growth conditions as part of the plant's adaptive response mechanism. However, this enhanced production typically comes at an energy cost, often resulting in reduced growth rates and biomass production, as demonstrated in studies with Chinese cabbage [1]. This trade-off between defense investment and growth highlights the metabolic significance of this compound in plant ecology and physiology.
Table 1: this compound and Related Compound Concentrations in Various Plant Sources
| Plant Source | Plant Part | Compound | Concentration | Reference |
|---|---|---|---|---|
| Pak Choi (Brassica campestris) | Leaves | This compound analogs | Main phenylpropanoid | [1] |
| Chinese Mustard (Brassica juncea) | Leaves | This compound analogs | Main phenylpropanoid | [1] |
| Rapeseed (Brassica napus) | Seeds | Sinapic acid (after hydrolysis) | 10.5-14.0 mg/g dry matter | [1] |
| Mustard Bran (Brassica juncea) | Bran | Sinapine | 8.7 mg/g dry matter | [1] |
| Broccoli Sprouts | Aerial parts | Sinapate esters (in enriched extract) | Not quantified | [4] |
The concentrational variation of this compound across different plant sources and tissues presents both challenges and opportunities for extraction protocols. While specific quantitative data for this compound is limited in the available literature, related sinapate esters provide reference points for expected yields. Generally, the concentration of naturally occurring sinapic acid (the precursor to this compound) is lower than its esterified forms, ranging from 0.49 to 2.49 mg/g of biomass in Brassica vegetables, while sinapate esters (mainly sinapine) range from 8 to 10.4 mg/g of biomass [1]. These values demonstrate the importance of selecting appropriate source material with high phenylpropanoid content when targeting this compound specifically.
Recent research has explored methods to enhance naturally occurring levels of this compound through abiotic stimulation. For example, specific treatment protocols using UV radiation, cold stress, and blue light exposure on broccoli seedlings have been shown to increase the production of phenylpropanoids, including this compound [4]. This approach to metabolite induction prior to extraction offers promise for improving yield and efficiency in obtaining this compound from plant materials. The optimization of such pre-extraction treatments represents an emerging strategy in the production of plant-based specialty chemicals.
Ethanol-based extraction represents the most common and effective method for recovering this compound from plant materials. The polarity of ethanol enables efficient extraction of medium-polarity phenylpropanoids like this compound while minimizing the co-extraction of highly polar or non-polar compounds. A standardized protocol developed for phenylpropanoid-rich broccoli seedling extract involves harvesting aerial plant parts directly into liquid nitrogen to preserve metabolic integrity, followed by freeze-grinding to a fine powder [4]. The frozen powder is then subjected to dual ethanol extraction using 95% aqueous ethanol (20 mL solvent per gram plant material) with sonication for two hours per extraction [4].
Following extraction, the filtrate recovery and solvent removal steps critically impact final yield and compound stability. The combined ethanol extracts are filtered through appropriate filter paper or membranes, and the solvent is carefully removed using a rotary evaporator under reduced vacuum at temperatures not exceeding 40°C to prevent thermal degradation of heat-sensitive phenylpropanoids [4]. The resulting concentrated extract is then freeze-dried to obtain a stable powder that can be stored at -80°C for extended periods without significant degradation. This method has been validated for producing bioactive phenylpropanoid extracts with significant sinapate content, though specific optimization may be required for different source materials.
Agro-industrial byproducts represent promising alternative sources for this compound and related phenylpropanoids, aligning with circular bioeconomy principles. Mustard bran (Brassica juncea) has been identified as a particularly rich source of sinapate esters, with sinapine concentrations reaching 8.7 mg/g of dry matter [1]. Similarly, rapeseed meal obtained after oil extraction contains substantial amounts of sinapate esters, with sinapic acid concentrations reaching 10.5-14.0 mg/g of dry matter after alkaline hydrolysis [1]. These agricultural processing residues offer economic advantages as source materials while adding value to existing production chains.
Table 2: Optimization Parameters for this compound Extraction
| Parameter | Optimal Conditions | Effect on Yield | Considerations |
|---|---|---|---|
| Solvent System | 70-95% aqueous ethanol | High | Balance between efficiency and selectivity |
| Solid-to-Solvent Ratio | 1:20 (w/v) | High | Complete compound solubilization |
| Extraction Time | 2-4 hours (total) | Moderate | Longer times risk degradation |
| Temperature | 20-25°C (room temperature) | Moderate | Higher temperatures degrade compounds |
| Pre-extraction Treatments | UV exposure, cold stress | Variable | Species-dependent response |
| Plant Material Condition | Freeze-dried and ground | High | Increased surface area |
The extraction efficiency of this compound is influenced by numerous factors beyond solvent choice, including particle size, temperature, pH, and extraction duration. For maximum recovery, plant materials should be freeze-dried rather than air-dried to prevent enzymatic degradation and oxidative changes to phenylpropanoids. The extraction temperature should be maintained below 30°C throughout the process, as higher temperatures can accelerate the degradation of hydroxycinnamic acid esters [1]. Additionally, incorporating antioxidant additives such as ascorbic acid (0.1%) to the extraction solvent can help preserve the integrity of this compound during processing, particularly for large-scale extractions requiring extended processing times.
High-performance liquid chromatography (HPLC) coupled with various detection systems represents the gold standard for separation, identification, and quantification of this compound in complex plant extracts. For routine analysis, reversed-phase C18 columns (250 × 4.6 mm, 5 μm particle size) with gradient elution using water-acetonitrile or water-methanol mixtures, both acidified with 0.1% formic acid, provide excellent separation of this compound from related phenylpropanoids [1]. The acidification of mobile phases enhances peak symmetry and improves ionization efficiency in mass spectrometric detection by suppressing phenolic group dissociation.
For mass spectrometric characterization, electrospray ionization (ESI) in negative mode typically provides optimal sensitivity for this compound detection due to the compound's acidic functional groups. This compound shows characteristic fragment ions at m/z 340 [M-H]⁻ for the molecular ion, with primary fragments resulting from cleavage of the ester bond (m/z 223 for sinapate and m/z 133 for malate moieties) [5]. Additional confirmation can be obtained through MS/MS analysis monitoring specific transitions, with the most abundant typically being m/z 340 → 223 for quantitative applications. For comprehensive metabolite profiling, ultra-high-performance liquid chromatography (UHPLC) systems coupled with high-resolution mass spectrometry provide enhanced separation efficiency and accurate mass determination for unambiguous identification.
Quantitative analysis of this compound requires appropriate calibration standards, which present challenges due to the limited commercial availability of the purified compound. When authentic this compound standards are unavailable, sinapic acid calibration curves can be used with appropriate correction factors, though this approach provides less accurate quantification. For precise quantification, purified this compound can be obtained through preparatory HPLC or from specialized chemical suppliers offering custom synthesis services. The calibration range should be established based on expected concentrations in samples, typically spanning from 0.1 to 100 μg/mL for comprehensive coverage.
Method validation for this compound quantification should establish key performance parameters including linearity, accuracy, precision, limits of detection (LOD), and limits of quantification (LOQ). For HPLC-UV methods, LOD values for sinapate esters typically range between 0.05-0.1 μg/mL, with LOQ values of approximately 0.2-0.5 μg/mL [1]. The precision of analysis should demonstrate less than 5% relative standard deviation for replicate injections, while accuracy determined through spike-recovery experiments should fall within 85-115% recovery rates. Additionally, extract stability should be assessed under various storage conditions, with evidence suggesting that freeze-dried extracts maintained at -80°C preserve this compound integrity for several months without significant degradation.
Chemical synthesis presents a viable alternative to plant extraction for obtaining this compound, particularly considering the compound's low natural abundance and the challenges associated with its purification from complex plant matrices. Recent advances have established an expeditious two-step synthetic pathway that offers significant improvements over traditional methods in both efficiency and environmental impact [6]. This innovative approach begins with the opening of Meldrum's acid with unprotected naturally occurring hydroxy acids, followed by Knoevenagel-Doebner condensation with biomass-derived p-hydroxybenzaldehydes [6].
The green chemistry metrics for this novel synthesis demonstrate substantial improvements over conventional routes, with enhanced atom economy, reduced E-factor (environmental factor measuring waste production), and overall superior sustainability profile based on life cycle assessment [6]. This method yields this compound and several structural analogs with average to good yields while maintaining high purity standards suitable for pharmaceutical and cosmetic applications. Furthermore, the resulting compounds display excellent water solubility due to the presence of free carboxylic acid groups, facilitating their incorporation into aqueous-based formulations without additional solubilization steps. The synthesis protocol has been validated at laboratory scale and shows promise for industrial application.
Biotechnological approaches to this compound production offer potentially more sustainable alternatives to both plant extraction and chemical synthesis. The SINAPUV project has demonstrated the feasibility of using metabolically engineered microorganisms for producing sinapic acid and related intermediates from simple sugars [7]. This integrated approach combines synthetic biology, fermentation optimization, and downstream processing to establish a complete value chain from renewable biomass to value-added phenylpropanoids [7]. The engineered strains, when cultivated on agro-industrial byproducts as fermentation media, achieved promising production titers of hydroxycinnamic acid precursors.
Enzymatic synthesis represents another promising avenue for this compound production, leveraging the natural biosynthetic machinery identified in Brassica species. Research has identified and characterized sinapoylglucose:malate sinapoyltransferase (SMT), the enzyme responsible for this compound biosynthesis in plants [8]. This enzyme, purified from radish (Raphanus sativus) cotyledons, demonstrates absolute specificity for L-malate as the acyl acceptor and shows optimal activity at pH 6.0 with temperature maxima varying based on malate concentration [8]. The gene encoding this transferase has been cloned and expressed in heterologous systems, opening possibilities for developing enzyme-based production platforms. While biotechnological approaches currently operate mainly at laboratory scale, they hold significant potential for commercial-scale production of this compound and structurally optimized analogs.
The UV-absorbing properties of this compound make it particularly valuable for cosmetic applications, especially as a natural alternative to synthetic UV filters currently facing regulatory restrictions due to toxicity concerns. This compound exhibits broad UV-B absorption with a photostability mechanism that prevents degradation under prolonged UV exposure [7]. This exceptional photostability, combined with its natural origin, positions this compound as an attractive candidate for development of "safer sunscreen" formulations that avoid the endocrine disruptive effects associated with conventional UV filters like octinoxate [7] [6].
Research within the SINAPUV project has demonstrated that this compound and its structural analogs not only provide effective UV protection but also offer additional biological benefits valuable for cosmetic formulations [7]. These complementary activities include significant antioxidant capacity through free radical scavenging and antimicrobial properties that can enhance product preservation [6]. The water solubility conferred by its free carboxylic acid groups facilitates incorporation into aqueous cosmetic formulations without requiring emulsification or potentially harmful solubility enhancers [6]. These multifunctional characteristics make this compound particularly advantageous for modern cosmetic products designed with both efficacy and safety in mind.
This compound demonstrates several bioactivities relevant to pharmaceutical development, primarily driven by its antioxidant and anti-inflammatory properties. As a hydroxycinnamic acid derivative, it exhibits significant free radical scavenging capacity against various reactive oxygen species, including DPPH•, O₂•⁻, and •OH [2]. This antioxidant potential, combined with its ability to modulate inflammatory pathways, positions this compound as a promising candidate for managing oxidative stress-related pathologies. Recent in vivo studies using a phenylpropanoid-rich broccoli extract containing this compound demonstrated significant reduction in inflammatory markers in both rabbit spine injury and mouse pain models [4].
The neuroprotective potential of this compound and related sinapate esters represents another promising therapeutic avenue. Research has shown that these compounds can beneficially alter cellular processes in inflammation and pain-associated diseases [4]. Specifically, extracts enriched in this compound and related phenylpropanoids have demonstrated efficacy in reducing pain behavior in mouse models, suggesting potential for development as non-opiate analgesics [4]. The multimodal activity profile of this compound—combining antioxidant, anti-inflammatory, and potential neuroprotective effects—warrants further investigation for applications in managing chronic inflammatory conditions, neurodegenerative disorders, and pain-related pathologies.
The extraction and utilization of this compound from plant sources presents both challenges and opportunities for researchers and product developers. While natural extraction remains complicated by the compound's low abundance in most plant sources and the complexity of plant matrices, advances in extraction methodologies, chemical synthesis, and biotechnological production are creating new possibilities for accessing this valuable compound. The multifunctional character of this compound—combining UV-protection, antioxidant, and anti-inflammatory properties—justifies continued investment in research and development despite these technical challenges.
Future directions in this compound research will likely focus on strain improvement through metabolic engineering of both plant sources and microbial production systems, process intensification to improve yields and reduce costs, and clinical validation of its therapeutic applications. Additionally, the development of this compound analogs with optimized properties represents a promising strategy to enhance specific functionalities while maintaining the favorable safety profile of the native compound [7] [6]. As consumer demand for natural, sustainable, and safe bioactive compounds continues to grow across cosmetic, pharmaceutical, and nutraceutical sectors, this compound stands poised to transition from a specialized plant metabolite to a valuable ingredient in next-generation bio-based products.
Plant Material Preparation: Fresh aerial parts of Brassica species (broccoli, kale, or mustard varieties) should be harvested at optimal growth stage (typically 5-7 days after germination for sprouts, or mature leaves for field-grown plants). Immediately freeze in liquid nitrogen and store at -80°C until processing. Lyophilize the frozen material for 48 hours or until completely dry, then grind to a fine powder using a pre-chilled mill. The resulting powder should be stored in airtight containers with desiccant at -20°C if not used immediately.
Extraction Procedure: Weigh 5.0 g of lyophilized plant powder into a 250 mL Erlenmeyer flask. Add 100 mL of 80% aqueous ethanol (pre-chilled to 4°C) and sonicate in an ice-water bath for 30 minutes. Transfer the mixture to an orbital shaker and agitate at 150 rpm for 2 hours at room temperature. Centrifuge at 5,000 × g for 15 minutes at 4°C and collect the supernatant. Re-extract the pellet with an additional 50 mL of 80% ethanol using the same procedure. Combine the supernatants and filter through a 0.45 μm membrane filter. Concentrate the filtrate using a rotary evaporator at 35°C until approximately 10% of the original volume remains. Freeze-dry the concentrated extract and store at -80°C in aliquots to avoid repeated freeze-thaw cycles.
HPLC Analysis Conditions:
The following workflow provides a visual summary of the complete process for obtaining and analyzing this compound from plant materials:
The growing environmental and health concerns associated with synthetic ultraviolet (UV) filters have accelerated research into safer, natural alternatives. Sinapoyl malate, a natural plant sunscreen molecule found abundantly in Arabidopsis thaliana leaves, has emerged as a promising biocompatible UV filter with exceptional photoprotective properties and a favorable safety profile. These application notes provide researchers and drug development professionals with detailed protocols and data for working with this compound, highlighting its mechanism, synthesis, and evaluation methods. Unlike synthetic filters like octinoxate and oxybenzone that have been linked to endocrine disruption and coral reef bleaching, this compound offers a sustainable, biobased alternative that combines effective UV protection with natural biodegradability [1] [2].
The urgent need for such alternatives is underscored by regulatory actions such as Hawaii's ban on octinoxate-based sunscreens and growing consumer demand for safer cosmetic ingredients. Research within the SINAPUV project has demonstrated that this compound and its analogues can be produced through sustainable biotechnological processes from renewable biomass, addressing both environmental concerns and the need for effective photoprotection [1]. This document synthesizes the most current research findings to support the development of this compound-based UV protection products.
This compound provides photoprotection through an ultrafast relaxation mechanism centered around trans-cis isomerization. Upon absorption of UV-B radiation, the molecule undergoes excited-state dynamics that efficiently convert harmful UV energy into harmless heat, returning the molecule to its ground state without degradation. This process occurs within 20-30 picoseconds, making it remarkably efficient at preventing photodamage [3].
The deactivation pathway involves several sequential steps beginning with photoexcitation to the 1¹ππ* state, followed by rapid geometry rearrangement and solvent reorganization (τ₁ = ~57-600 fs depending on solvent and derivative). The molecule then evolves along the excited-state potential energy surface (τ₂ = ~1-6 ps) toward a conical intersection that facilitates internal conversion back to the ground state (τ₃ = ~22-36 ps). During this process, a portion of the population undergoes trans-cis isomerization, forming a stable cis-photoproduct that does not revert to the trans-isomer on nanosecond timescales [3].
Remarkably, this photoprotective mechanism remains highly conserved even in structurally modified this compound derivatives. Studies on sinapoyl L-dimethyl malate (SdiMM), sinapoyl L-diethyl malate (SdiEM), and the sterically hindered sinapoyl L-di-t-butyl malate (SdiTBM) demonstrated that all variants maintain the characteristic isomerization pathway despite increasing molecular complexity [3]. This structural robustness suggests that the sinapate ester core provides the essential photophysical properties, while modifications to the malate moiety can be made to optimize other characteristics such as solubility, compatibility with formulation matrices, or antioxidant properties without compromising UV protection efficacy.
The following diagram illustrates the photoprotection mechanism of this compound:
Diagram Title: Photoprotection Mechanism of this compound
This diagram illustrates the sequential relaxation process of this compound after UV absorption, culminating in the formation of a stable cis-isomer photoproduct through a conical intersection.
This compound exhibits broad-spectrum UV-B absorption with remarkably high efficiency, covering the entire UV-B range without significant gaps in protection. The table below summarizes key spectroscopic properties of this compound and selected derivatives:
Table 1: Spectroscopic Properties of this compound and Derivatives
| Compound | λₘₐₓ (nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Oscillator Strength | Absorption Bandwidth (FWHM, nm) |
|---|---|---|---|---|
| This compound (natural) | 330 | ~20,000* | 0.65 | >1000 cm⁻¹ |
| 2-Ethylhexyl sinapate | 332 | 19,643 | - | - |
| Ethyl sinapate | 328 | 15,015 | - | - |
| tert-Butyl sinapate | 327 | 20,847 | - | - |
| Sinapic acid | ~330 | ~18,000* | - | - |
\Estimated values based on comparative studies [3] [2] [4]*
The oscillator strength of natural this compound approaches 0.65, which is exceptionally high and close to the theoretical maximum of 1.0, indicating outstanding absorption efficiency [4]. This broad absorption spectrum without gaps is particularly valuable for complete UV-B protection, as it ensures no wavelengths within this range can cause damage without being filtered.
The relaxation dynamics of this compound derivatives show modest solvent dependence, as detailed in the following table:
Table 2: Excited-State Lifetimes of this compound Derivatives in Different Solvents
| Compound | Solvent | τ₁ (fs) | τ₂ (ps) | τ₃ (ps) |
|---|---|---|---|---|
| SM | Dioxane | 119 ± 40 | 1.62 ± 0.15 | 22.4 ± 1.9 |
| SM | Methanol | 619 ± 101 | 4.81 ± 0.77 | 33.5 ± 1.7 |
| SdiMM | Dioxane | 205 ± 40 | 2.23 ± 0.07 | 27.6 ± 0.8 |
| SdiMM | Methanol | 603 ± 40 | 5.38 ± 0.16 | 33.6 ± 1.0 |
| SdiEM | Dioxane | 215 ± 40 | 1.75 ± 0.05 | 26.1 ± 0.8 |
| SdiEM | Methanol | 600 ± 40 | 5.77 ± 0.17 | 33.7 ± 1.0 |
| SdiTBM | Dioxane | 57 ± 40 | 1.23 ± 0.04 | 22.1 ± 0.7 |
| SdiTBM | Methanol | 477 ± 40 | 4.37 ± 0.14 | 36.3 ± 1.1 |
Data obtained from global fitting analysis of transient absorption spectra [3]
The consistently short τ₃ values (22-36 ps) across all derivatives and solvents confirm the remarkable conservation of the ultrafast photodeactivation pathway. The shorter τ₁ in dioxane compared to methanol suggests faster initial reorganization in less polar environments, particularly for the sterically hindered SdiTBM derivative [3].
Sinapic acid esters can be efficiently synthesized through Knoevenagel-Doebner condensation, which enables the formation of the characteristic cinnamic acid structure with various ester functionalities.
Protocol: Synthesis of Sinapate Esters
Step-by-Step Procedure:
Malonate Mono-Ester Preparation: Heat Meldrum's acid (5.0 g, 35 mmol) with the desired alcohol (35 mmol) at 95°C for 3 hours with continuous stirring. After cooling to room temperature, partition the mixture between ethyl acetate and saturated aqueous NaHCO₃. Acidify the aqueous layer to pH = 1 with concentrated HCl, then extract with ethyl acetate. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the malonate mono-ester intermediate [2].
Knoevenagel-Doebner Condensation: Combine the malonate mono-ester (8.6 mmol), syringaldehyde (10.4 mmol, 1.2 equiv.), and aniline (79 μL, 0.86 mmol) in pyridine (5.7 mL). Heat the reaction mixture at 60°C overnight with continuous stirring.
Workup and Purification: After cooling to room temperature, partition the reaction mixture between ethyl acetate and 1M aqueous HCl. Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography using a gradient of cyclohexane/ethyl acetate. Characterize the final product by ¹H NMR, ¹³C NMR, IR, and HRMS [2].
Typical Yields: This protocol typically provides yields of 44-66% for various sinapate esters, with the specific yield dependent on the steric bulk of the alcohol component.
For larger-scale production, biosynthetic approaches offer a sustainable alternative to chemical synthesis. The SINAPUV project has developed integrated bioprocesses for this compound analogue production:
Protocol: Biosynthetic Pathway Engineering
Microbial Engineering: Genetically engineer yeast or bacterial strains (e.g., Saccharomyces cerevisiae or Escherichia coli) to express enzymes from the phenylpropanoid pathway, particularly those converting carbohydrates to sinapic acid and this compound [1].
Fermentation Process:
Downstream Processing: Separate biomass from fermentation broth via centrifugation or filtration. Recover this compound analogues using chromatographic methods or crystallization. Achieve final purity >95% as determined by HPLC analysis [1].
This integrated bioprocess has successfully produced over 150 this compound analogues, several of which are currently in advanced testing stages with major cosmetic industry partners [1].
Protocol: Determination of UV Filter Performance
Procedure:
Sample Preparation: Prepare serial dilutions of the test compound in ethanol or formulation base to concentrations ranging from 0.001-0.1 mM.
UV-Vis Spectral Analysis:
Photostability Testing:
For investigating the excited-state dynamics, transient absorption spectroscopy provides detailed kinetic information:
Protocol: Transient Electronic Absorption Spectroscopy
Experimental Setup and Procedure:
Sample Preparation: Prepare 0.1-1.0 mM solutions in appropriate solvents (e.g., dioxane, methanol). Filter through 0.2 μm membrane and degas if necessary.
Data Collection:
Data Analysis:
This compound demonstrates a favorable safety profile compared to synthetic alternatives. As a naturally occurring compound in edible plants, it presents low concerns for systemic toxicity. The malic acid moiety, a natural component of the Krebs cycle, further enhances its biocompatibility [7].
Key toxicological considerations:
Protocol: Incorporation into Cosmetic Formulations
Compatibility: this compound integrates well into both aqueous and emulsion-based systems. The hydrophilic-lipophilic balance (HLB) can be modulated through ester moiety modifications [1].
Stabilization Strategies:
Synergistic Combinations:
This compound represents a viable biocompatible alternative to synthetic UV filters, combining effective UV-B protection with excellent photostability and minimal environmental impact. The structural versatility of the sinapate ester core allows for customization of physicochemical properties while maintaining the essential photoprotective mechanism. With over 150 analogues already synthesized and evaluated through the SINAPUV project, this family of compounds offers significant potential for development of next-generation sunscreen products [1].
Future research directions should focus on:
The protocols and data presented in these application notes provide researchers with the essential tools to further develop this compound-based photoprotection systems that meet both efficacy and safety requirements for modern sunscreen products.
Sinapoyl malate is a natural phenylpropanoid compound predominantly found in plants of the Brassicaceae family, where it functions as a potent ultraviolet (UV) filter protecting leaves from harmful radiation damage. Recent research has revealed its exceptional properties as a broad-spectrum UV absorber with high photostability, making it an increasingly valuable compound for pharmaceutical and cosmetic applications, particularly as a safe alternative to synthetic UV filters that have raised health and environmental concerns. The growing demand for bio-based, sustainable ingredients in cosmetics has accelerated research into efficient production methods for this compound and its analogs. However, traditional extraction from plant biomass is not economically viable due to the compound's low natural abundance—typically less than 2% of dry weight in most native plants. These limitations have spurred the development of microbial fermentation approaches using engineered microorganisms, which offer a sustainable, scalable, and cost-effective production platform for this valuable natural product [1] [2].
The SINAPUV project (ANR-17-CE07-0046) represents a landmark initiative in this field, establishing a comprehensive multidisciplinary approach to this compound production through synthetic biology, fermentation process optimization, and sustainable chemistry. This project has successfully demonstrated the feasibility of producing this compound and over 150 structural analogs through integrated biotechnological processes, several of which are now undergoing commercial evaluation by industry partners including Givaudan Active Beauty. The project has yielded significant intellectual property, with five patent families covering microorganisms, metabolic pathways, synthesis processes, and the resulting molecules, highlighting the substantial commercial potential of these compounds [1]. These advances establish a robust foundation for the industrial-scale production of this compound and its derivatives, positioning fermentation-based methods as the primary route to these valuable natural products.
In plants, this compound biosynthesis occurs through the phenylpropanoid pathway, a major secondary metabolic route that converts phenylalanine into various hydroxycinnamic acid derivatives. The pathway begins with the deamination of phenylalanine to cinnamic acid by phenylalanine ammonia-lyase (PAL), followed by a series of hydroxylation, methylation, and activation steps that ultimately yield sinapic acid. The final enzymatic step in this compound formation is catalyzed by sinapoylglucose:malate O-sinapoyltransferase (SMT), which transfers the sinapoyl moiety from 1-O-sinapoyl-β-D-glucose to (S)-malate, producing this compound and D-glucose as products. This enzyme, encoded by the SNG1 gene in Arabidopsis thaliana, is localized in the vacuole and specifically catalyzes the reaction: (S)-malate + 1-O-sinapoyl-β-D-glucose → sinapoyl-(S)-malate + D-glucopyranose [3] [4].
Table 1: Key Enzymes in this compound Biosynthesis
| Enzyme | EC Number | Reaction Catalyzed | Cellular Localization |
|---|---|---|---|
| Phenylalanine ammonia-lyase (PAL) | 4.3.1.24 | L-Phenylalanine → trans-Cinnamic acid + NH3 | Cytosol |
| Cinnamate 4-hydroxylase (C4H) | 1.14.14.91 | trans-Cinnamic acid + O2 + NADPH → 4-Coumaric acid + H2O + NADP+ | Endoplasmic reticulum |
| Ferulic acid 5-hydroxylase (FAH1) | 1.14.13.- | Coniferaldehyde + O2 + NADPH → 5-Hydroxyconiferaldehyde + H2O + NADP+ | Endoplasmic reticulum |
| Sinapoylglucose:malate O-sinapoyltransferase (SMT) | 2.3.1.92 | 1-O-Sinapoyl-β-D-glucose + (S)-malate → Sinapoyl-(S)-malate + D-glucose | Vacuole |
The biosynthesis of sinapic acid precursors requires multiple enzymatic steps, beginning with the conversion of phenylalanine to cinnamic acid, followed by sequential hydroxylations and methylations to produce ferulic acid and subsequently sinapic acid. The activation and esterification steps involve the formation of sinapoyl glucose through the action of UDP-glucose:sinapate glucosyltransferase (SGT), which then serves as the sinapoyl donor for the final transfer to malate catalyzed by SMT. This intricate pathway is regulated at multiple levels and exhibits tissue-specific expression patterns, with highest activity typically observed in photosynthetic tissues where UV protection is most critical [2] [3].
The microbial production of this compound requires the reconstruction and optimization of the plant biosynthetic pathway in industrially relevant microorganisms such as Escherichia coli or Saccharomyces cerevisiae. This involves the heterologous expression of multiple plant-derived enzymes, including phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), 4-coumarate 3-hydroxylase (C3H), caffeic acid O-methyltransferase (COMT), ferulic acid 5-hydroxylase (F5H), UDP-glucose:sinapate glucosyltransferase (SGT), and sinapoylglucose:malate O-sinapoyltransferase (SMT). A significant challenge in this approach is the functional expression of cytochrome P450 enzymes such as C4H and F5H in microbial hosts, which often requires engineering of electron transport systems or use of cytochrome P450 reductase fusion proteins to achieve adequate activity [1].
To address the limitations of direct microbial production, the SINAPUV project developed an integrated biorefinery approach that combines microbial fermentation with enzymatic synthesis. In this system, engineered microorganisms are optimized to produce key hydroxycinnamic acid intermediates—p-coumaric acid (CA), ferulic acid (FA), and sinapic acid (SA)—from renewable carbohydrate feedstocks. These intermediates are then purified and converted to this compound and its analogs through chemoenzymatic synthesis using purified enzymes. This modular approach allows for independent optimization of the microbial fermentation and the synthetic steps, resulting in higher overall titers and yields compared to full pathway engineering in a single host. The project achieved significant milestones in strain development, with engineered microorganisms producing CA and FA with "very promising titers" through optimized metabolic pathways and fermentation processes coupled with continuous extraction systems [1].
Diagram 1: Engineered microbial pathway for this compound production. The pathway begins with glucose conversion to hydroxycinnamic acid intermediates (CA, FA, SA) in engineered microbes, followed by enzymatic conversion to the final product through SGT and SMT activities. Abbreviations: C3H (4-coumarate 3-hydroxylase), COMT (caffeic acid O-methyltransferase), F5H (ferulic acid 5-hydroxylase), SGT (UDP-glucose:sinapate glucosyltransferase), SMT (sinapoylglucose:malate O-sinapoyltransferase).
The successful microbial production of this compound precursors requires the systematic engineering of host microorganisms to incorporate and optimize the necessary biosynthetic pathways. The SINAPUV project employed both bacterial (Escherichia coli) and yeast (Saccharomyces cerevisiae) platforms, with the choice of host depending on the specific target molecule and pathway requirements. For the production of ferulic acid, which serves as a key intermediate for this compound synthesis, researchers developed a tailored S. cerevisiae strain capable of de novo biosynthesis from glucose. The engineered yeast strain incorporated heterologous genes for phenylalanine ammonia-lyase (PAL), cinnamate-4-hydroxylase (C4H), and a fusion protein of 4-coumarate 3-hydroxylase (C3H) and caffeic acid O-methyltransferase (COMT) to enable the complete biosynthesis from phenylalanine to ferulic acid. Additional modifications included the overexpression of rate-limiting enzymes in the shikimate pathway (Aro4p, Aro7p) and the elimination of competing pathways to maximize carbon flux toward the target compounds [1] [5].
A critical advancement in strain engineering was the development of specialized metabolic pathways for the production of sinapic acid, the direct precursor of this compound. This required the additional expression of ferulic acid 5-hydroxylase (F5H) and a second COMT enzyme to convert ferulic acid to sinapic acid. However, the functional expression of F5H—a cytochrome P450 enzyme that requires specific electron transfer partners—presented significant challenges in bacterial hosts. To address this, the research team employed protein engineering approaches to improve enzyme solubility and activity, and developed synthetic cytochrome P450 reductase fusion proteins to enhance electron transfer efficiency. The resulting engineered strains demonstrated the capability to produce sinapic acid from simple carbon sources, establishing the foundation for complete this compound biosynthesis in microbial hosts. These strain development efforts were supported by the application of synthetic biology tools and high-throughput screening methods to identify optimal gene expression levels and pathway configurations [1].
The fermentation process for this compound precursor production requires carefully optimized conditions to maximize titers, yields, and productivity. For ferulic acid production using engineered S. cerevisiae, researchers implemented a fed-batch biphasic fermentation strategy to address the compound's antimicrobial properties and mitigate product inhibition. The optimized fermentation medium contained per liter: 30 g D-glucose, 10 g yeast extract, 1 g (NH4)2SO4, 10 g peptone, 4 g KH2PO4, and 2 g K2HPO4. The culture was maintained at pH 5.5 and 30°C with adequate aeration (0.5-1 vvm) and agitation (300-500 rpm) to support high-cell-density growth. The fed-batch operation involved controlled glucose feeding to maintain concentrations between 5-10 g/L, preventing catabolite repression while supporting continuous production. The biphasic system incorporated an organic overlay (such as isopropyl myristate or oleyl alcohol) for in situ product removal, effectively extracting ferulic acid from the aqueous phase and reducing toxicity to the microbial cells [5].
Table 2: Optimized Fermentation Parameters for this compound Precursor Production
| Parameter | Bacterial System (E. coli) | Yeast System (S. cerevisiae) |
|---|---|---|
| Temperature | 30-33°C | 28-30°C |
| pH | 6.8-7.2 | 5.0-5.5 |
| Aeration | 0.8-1.2 vvm | 0.5-1.0 vvm |
| Agitation | 400-600 rpm | 300-500 rpm |
| Carbon Source | Glucose (10-20 g/L initial) | Glucose (20-30 g/L initial) |
| Nitrogen Source | Ammonium salts, Yeast extract | Yeast extract, Peptone |
| Induction | IPTG (0.1-0.5 mM) at OD600 0.6-0.8 | Galactose (2%) at OD600 5-10 |
| Production Phase | 24-72 hours post-induction | 48-96 hours post-induction |
| Maximum Reported Titer | ~1.2 g/L sinapic acid | ~312 mg/L ferulic acid |
Process intensification strategies played a crucial role in enhancing production metrics. The implementation of continuous extraction systems coupled with fermentation enabled significant improvements in product titers by alleviating end-product inhibition and reducing degradation. For ferulic acid production, the fed-batch biphasic system achieved a titer of 312.6 mg/L, representing an almost two-fold increase compared to conventional batch fermentation (176.7 mg/L). Additional optimization involved the use of tailored feeding strategies based on online monitoring of dissolved oxygen and carbon dioxide evolution rates, allowing for dynamic control of nutrient feeding to maintain optimal metabolic activity throughout the production phase. For oxygen-intensive reactions, particularly those involving cytochrome P450 enzymes, pressure cycling and oxygen-enriched aeration were employed to enhance reaction rates and overall productivity [1] [5].
The recovery and purification of this compound and its precursors from fermentation broth requires a multi-step downstream processing approach designed to achieve high purity while maintaining product stability. For intracellular products, the process begins with cell harvesting using continuous centrifugation or tangential flow filtration, followed by cell disruption using high-pressure homogenization or bead milling. The resulting crude extract is then subjected to clarification using depth filtration or centrifugation to remove cellular debris. For sinapic acid and other hydroxycinnamic acids that are secreted into the medium, the first recovery step typically involves acid precipitation and liquid-liquid extraction using ethyl acetate or methyl tert-butyl ether. The SINAPUV project developed innovative continuous purification processes integrated directly with fermentation systems, enabling real-time product recovery and significantly improving overall process efficiency [1].
Further purification is achieved through chromatographic methods, with resin selection depending on the specific target molecule. For sinapic acid and ferulic acid, adsorption chromatography using polystyrene-divinylbenzene resins has proven effective, with elution typically performed using aqueous methanol or ethanol gradients. For the final purification of this compound, preparative reversed-phase HPLC on C18 stationary phases with water-acetonitrile gradients containing 0.1% formic acid provides high-purity product suitable for cosmetic applications. The purified compounds are typically concentrated using rotary evaporation followed by lyophilization to obtain stable powder formulations. Throughout the purification process, samples are protected from light and excessive heat to prevent degradation or isomerization of the UV-absorbing compounds. Quality control is maintained through analytical monitoring using HPLC-UV and LC-MS at each purification step to track recovery yields and product quality [1] [5].
Diagram 2: Downstream processing workflow for this compound purification. The process begins with cell harvesting and proceeds through multiple purification steps to yield the final lyophilized product, with analytical monitoring at each stage to ensure quality control.
Comprehensive analytical methods are essential for quantifying this compound production, assessing purity, and confirming structural identity. The primary method for quantitative analysis is high-performance liquid chromatography with photodiode array detection (HPLC-PDA), which allows for simultaneous quantification and preliminary identification based on UV absorption spectra. The optimized HPLC method utilizes a reversed-phase C18 column (250 × 4.6 mm, 5 μm particle size) with a binary mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. The gradient program is as follows: 0-5 min, 5% B; 5-25 min, 5-40% B; 25-30 min, 40-95% B; 30-35 min, 95% B; 35-40 min, 95-5% B; followed by 10 minutes of re-equilibration. The flow rate is maintained at 1.0 mL/min, column temperature at 30°C, and injection volume at 10 μL. Detection is performed at 330 nm, where this compound exhibits maximum UV absorption due to its conjugated system. Quantification is achieved using external calibration curves prepared from authentic standards, with typical linear ranges of 0.1-100 μg/mL and detection limits of approximately 50 ng/mL [2] [6].
For structural confirmation and comprehensive characterization, liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is employed. Analysis is typically performed using UHPLC systems coupled to Q-TOF mass spectrometers equipped with electrospray ionization (ESI) sources. The mass spectrometer is operated in negative ion mode for this compound detection, with the following source conditions: capillary voltage 2.5 kV, cone voltage 30 V, source temperature 120°C, desolvation temperature 350°C, cone gas flow 50 L/h, and desolvation gas flow 800 L/h. Full scan mass spectra are acquired over the m/z range 50-1200 with 1 second scan time. This compound is identified based on its accurate mass (calculated for C15H16O9 [M-H]-: 339.0716) and characteristic fragmentation pattern, which includes product ions at m/z 223 [sinapate-H]-, m/z 205 [sinapate-H-H2O]-, m/z 179 [malate-H-H2O]-, and m/z 133 [sinapate side chain fragment]-. Additional structural verification can be obtained through nuclear magnetic resonance (NMR) spectroscopy, with 1H and 13C NMR spectra recorded in deuterated methanol or DMSO-d6 [6] [5].
The functional characterization of this compound encompasses evaluation of its UV absorption properties, photostability, and biological activities to assess its suitability for cosmetic applications. UV absorption spectra are recorded using a UV-Vis spectrophotometer across the range of 250-400 nm, with measurements taken in relevant solvents such as water, ethanol, or cosmetic formulations. The molar extinction coefficient is determined at the wavelength of maximum absorption (typically around 330 nm) using the Beer-Lambert law from measurements at multiple concentrations. Photostability assessment involves exposing this compound solutions to simulated solar radiation using a solar simulator equipped with appropriate filters, with samples collected at regular intervals for HPLC analysis to quantify degradation. The photostability is expressed as the percentage of remaining compound after a specified irradiation dose, typically 2-5 MED (minimal erythemal dose) [7].
The antioxidant activity of this compound is evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. Briefly, aliquots of this compound solutions at various concentrations are mixed with DPPH solution in methanol (0.1 mM), incubated in the dark for 30 minutes, and the absorbance measured at 517 nm. The radical scavenging activity is calculated as percentage inhibition relative to a control without test compound, and IC50 values (concentration providing 50% inhibition) are determined from dose-response curves. Additional biological activities including antimicrobial properties against common skin pathogens and potential endocrine disruption effects are assessed using standardized assays. For endocrine disruption screening, yeast-based reporter assays such as the YES (Yeast Estrogen Screen) are employed to evaluate interactions with estrogen receptors, with this compound demonstrating no significant activity in these assays, confirming its safety profile for topical applications [7].
Table 3: Analytical Parameters for this compound Characterization
| Parameter | Method | Conditions/Specifications | Typical Results |
|---|---|---|---|
| UV Absorption Maximum | UV-Vis Spectroscopy | Solvent: Ethanol or water | 330-332 nm |
| Molar Extinction Coefficient | UV-Vis Spectroscopy | Concentration series in ethanol | ~18,000 M-1cm-1 |
| Photostability | HPLC after irradiation | Solar simulator, 2 MED | >85% remaining after 2 h |
| DPPH Radical Scavenging (IC50) | Spectrophotometric assay | 0.1 mM DPPH, 30 min incubation | 45-55 μM |
| Antimicrobial Activity | Broth microdilution | Against S. aureus and C. albicans | Moderate activity at >100 μg/mL |
| Endocrine Disruption | YES assay | Yeast estrogen screen | No activity up to 100 μM |
This compound holds significant promise as a natural UV filter in cosmetic formulations, offering a safe and sustainable alternative to synthetic UV filters such as octinoxate that have raised concerns regarding endocrine disruption and environmental toxicity. Its natural origin in plants, where it functions specifically as a photoprotective agent, provides a strong rationale for its use in sunscreen products. The compound exhibits broad UV-B absorption with a maximum around 330 nm, effectively covering the critical wavelength range responsible for sunburn and DNA damage. Importantly, this compound demonstrates exceptional photostability, maintaining its protective efficacy after prolonged UV exposure unlike some synthetic filters that degrade and lose effectiveness over time. Additionally, its inherent antioxidant properties provide secondary protection against UV-induced oxidative stress, further enhancing its value in photoprotective formulations. These multiple mechanisms of action—direct UV absorption, photostability, and radical scavenging—make this compound an attractive multifunctional ingredient for advanced sunscreen products [1] [7].
Incorporating this compound into cosmetic formulations requires consideration of its physicochemical properties, particularly its water solubility resulting from the free carboxylic acid groups. This hydrophilic character facilitates the development of lightweight, non-greasy formulations but may present challenges for water resistance. Formulation strategies often involve combination with other natural UV filters to achieve broad-spectrum protection, or encapsulation technologies to enhance skin retention and water resistance. Stability studies have demonstrated excellent compatibility with common cosmetic excipients and minimal degradation during storage under appropriate conditions. Critically, toxicological assessments conducted as part of the SINAPUV project have confirmed the favorable safety profile of this compound, with no evidence of endocrine disruption activity—a significant advantage over many conventional UV filters. This safety profile, combined with its natural origin and multifunctional protection, positions this compound as a key ingredient in the next generation of safe, effective, and environmentally friendly sunscreen products [1] [7].
The development of fermentation-based production processes for this compound represents a significant advancement in the sustainable manufacturing of high-value natural products for cosmetic applications. The integrated multidisciplinary approach established by the SINAPUV project—combining synthetic biology, fermentation technology, green chemistry, and product characterization—has successfully demonstrated the feasibility of producing this compound and its analogs from renewable feedstocks. The project's achievements include the engineering of microbial strains for precursor production, development of efficient fermentation and purification processes, synthesis of over 150 structural analogs, and comprehensive evaluation of their functional properties. These efforts have yielded multiple patent families and scientific publications, with several candidates now advancing toward commercial implementation by industry partners [1].
Future developments in this field are likely to focus on several key areas. Further strain optimization through systems and synthetic biology approaches will continue to enhance production metrics, with the potential to achieve economically competitive titers and yields. The expansion of the molecular portfolio through combinatorial biosynthesis and chemoenzymatic synthesis will enable the production of tailored analogs with optimized properties for specific applications. Additionally, the integration of artificial intelligence and machine learning tools throughout the development pipeline—from strain design to process optimization—will accelerate the discovery and commercialization of new bio-based UV filters. As consumer demand for natural, safe, and sustainable cosmetic ingredients continues to grow, fermentation-produced this compound and its derivatives are poised to play an increasingly important role in the cosmetic industry, offering effective photoprotection while addressing concerns about human health and environmental impact. The protocols and application notes presented herein provide a comprehensive foundation for researchers and developers working to advance this promising field [1] [8].
Sinapoyl malate is a plant specialized metabolite, a phenylpropanoid found predominantly in Arabidopsis and other Brassicaceae family members. It functions as a natural sunscreen, protecting plant tissues from UV-B radiation damage through a unique mechanism that allows it to absorb a wide range of UV-B wavelengths [1] [2].
Its biosynthesis is part of the phenylpropanoid pathway, which branches from primary metabolism. A key feature is the use of energy-rich 1-O-β-glucose esters as acyl donors, rather than the more common CoA thioesters [3]. The final and crucial step is catalyzed by the enzyme sinapoylglucose:malate sinapoyltransferase (SMT), a serine carboxypeptidase-like (SCPL) protein [3].
The core biosynthetic pathway from primary metabolites to this compound is illustrated below.
Due to its low natural abundance, direct extraction of this compound is not agriculturally viable. Metabolic engineering strategies overcome this by enhancing or recreating the pathway in other systems.
Engineering the pathway within plants focuses on amplifying flux through the phenylpropanoid pathway and optimizing the final step.
Chloroplast Genome Engineering: A highly effective strategy involves integrating heterologous genes directly into the chloroplast genome, as demonstrated for the production of p-hydroxybenzoic acid (pHBA), another aromatic compound [4].
Nuclear Genome Engineering: This involves introducing genes into the plant's nuclear genome, often with a chloroplast-targeting sequence.
This approach reconstructs the entire or partial this compound pathway in microorganisms like E. coli or yeast, offering high scalability [1].
The integrated workflow for microbial production and analog generation is summarized below.
Table 1. Representative yields from different metabolic engineering approaches for aromatic compounds.
| Engineering System | Target Compound | Host Organism | Maximum Yield | Key Feature | Source |
|---|---|---|---|---|---|
| Chloroplast Transformation | pHBA (glucose conjugates) | Tobacco | 26.5% Dry Weight (in oldest leaves) | 50-fold higher than nuclear transformation | [4] |
| Nuclear Transformation | pHBA (glucose conjugates) | Tobacco | 0.52% Dry Weight | Requires chloroplast targeting | [4] |
| Microbial Biosynthesis | Sinapic/Ferulic Acids | Engineered Microbes | High Titers (Project Dependent) | Integrated fermentation & extraction | [1] |
| Chemo-Enzymatic Route | >150 this compound Analogs | In vitro | N/A | Controlled lipophilicity for cosmetics | [1] [2] |
Metabolic engineering of this compound demonstrates a successful paradigm for producing high-value plant metabolites. The choice between in planta (especially high-yield chloroplast engineering) and microbial systems (offering scalability and analog diversity) depends on the project's goals. The SINAPUV project's multidisciplinary approach, which combines synthetic biology, process engineering, and green chemistry, validates the potential of integrated biorefinery concepts. Future work will focus on further optimizing flux, creating novel analogs with tailored properties, and scaling up production processes for commercial application in cosmetics and beyond.
Sinapoyl malate is a naturally occurring plant metabolite that serves as a highly effective ultraviolet (UV) filter in the leaves of Arabidopsis thaliana and other plant species. This molecule has garnered significant attention from both the cosmetic and agrochemical industries due to its natural UV absorption properties, potent antioxidant activity, and favorable safety profile. Unlike many synthetic UV filters currently on the market, this compound demonstrates no endocrine disruptive activity, making it an increasingly attractive alternative as regulatory agencies restrict certain synthetic UV filters. The impending ban on octinoxate in Hawaii and potentially other jurisdictions has created an urgent need for sustainable, bio-based alternatives that combine efficacy with environmental and human safety.
Traditional synthetic routes to this compound have been limited by tedious multi-step procedures and significant environmental concerns, hindering commercial implementation. The development of an expeditious two-step catalytic pathway represents a substantial advancement in the production of this valuable compound and its analogues. This streamlined approach not only improves the atom economy and reduces the environmental footprint of the synthesis but also enables access to a diverse library of structural analogues with tunable properties. The protocol described in these Application Notes provides researchers with a robust, scalable methodology for producing this compound and its derivatives in good yields while utilizing green chemistry principles and sustainability metrics throughout the process.
The synthetic approach employs a streamlined two-step catalytic process that begins with biomass-derived starting materials. This pathway significantly improves upon previous methods by reducing step count, utilizing unprotected naturally occurring hydroxy acids, and employing sustainable reaction conditions. The overall synthetic strategy consists of: (1) Malonate mono-ester formation through acid opening of Meldrum's acid, and (2) Knoevenagel-Doebner condensation with hydroxybenzaldehydes to form the final sinapate esters.
Table 1: Summary of Two-Step Synthetic Pathway for this compound and Analogues
| Step | Reaction Type | Key Reagents | Reaction Conditions | Products Formed |
|---|---|---|---|---|
| Step 1 | Malonate mono-ester formation | Meldrum's acid, L-malic acid (or other hydroxy acids) | 95°C, 3 hours; or reflux overnight | Malonate mono-ester intermediates |
| Step 2 | Knoevenagel-Doebner condensation | Malonate mono-ester, syringaldehyde, aniline, pyridine | 60°C, overnight | This compound and various analogues |
The green metrics for this synthetic pathway have been rigorously evaluated, demonstrating superior sustainability compared to previously reported methods. The process exhibits favorable atom economy (AE), process atom economy (PAE), and E-factor values, along with positive life cycle assessment (LCA) profiles. This synthetic approach allows for the production of this compound and several analogues in average to good yields (60-66% for characterized compounds), providing researchers with efficient access to these valuable compounds for further investigation.
The first step involves the formation of malonate mono-esters through the reaction of Meldrum's acid with unprotected naturally occurring hydroxy acids. Two alternative procedures have been optimized:
General Procedure 1 (GP1): Combine Meldrum's acid (5.0 g, 35 mmol) with an equivalent amount of the corresponding alcohol (35 mmol, 1 eq). Heat the mixture at 95°C with stirring for 3 hours. After cooling to room temperature, partition the reaction mixture between ethyl acetate and saturated aqueous NaHCO₃. Acidify the aqueous layer to pH = 1 using concentrated HCl, then extract with ethyl acetate. Dry the resulting organic layer over anhydrous MgSO₄, filter, and concentrate to obtain the malonate mono-ester intermediate.
General Procedure 2 (GP2): Combine Meldrum's acid (4.0 g, 27.8 mmol) with an excess of the corresponding alcohol. Heat the mixture at reflux overnight. After cooling to room temperature, remove the excess alcohol by evaporation under reduced pressure to obtain the crude malonate mono-ester.
Technical Notes: GP1 typically provides higher purity material suitable for direct use in the subsequent step, while GP2 offers a simpler workup procedure. For this compound synthesis, L-malic acid serves as the preferred hydroxy acid component. The reaction progress can be monitored by TLC (silica gel, ethyl acetate/cyclohexane 1:1, visualization with UV or KMnO₄ staining).
The second step involves a Knoevenagel-Doebner condensation between the malonate mono-ester intermediate and biomass-derived p-hydroxybenzaldehydes:
Combine the malonate mono-ester (8.6 mmol), syringaldehyde (10.4 mmol, 1.2 eq), and aniline (79 μL, 0.86 mmol) in pyridine (5.7 mL). Stir the reaction mixture at 60°C overnight. After cooling to room temperature, partition the mixture between ethyl acetate and 1M aqueous HCl. Separate the organic layer, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash chromatography using a gradient of cyclohexane/ethyl acetate.
Technical Notes: The aniline catalyst serves as a base to facilitate the condensation reaction. Syringaldehyde is the preferred aldehyde for this compound synthesis, though other p-hydroxybenzaldehydes can be used to generate structural analogues. The reaction progress can be monitored by TLC or LC-MS. For difficult separations, preparatory HPLC may be employed to obtain higher purity products.
Table 2: Characterization Data for Selected Sinapate Esters
| Compound | Yield | λmax (EtOH) | Molar Extinction Coefficient (ε, L·mol⁻¹·cm⁻¹) | Physical Form |
|---|---|---|---|---|
| 2-Ethylhexyl sinapate | 66% | 332 nm | 19,643 | Yellow oil |
| tert-Butyl sinapate | 60% | 327 nm | Not specified | Pale-yellow powder |
| Ethyl sinapate | Not specified | 328 nm | 15,015 | Not specified |
Structural Verification: All compounds should be characterized by (^1)H NMR, (^13)C NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). For this compound derivatives, key (^1)H NMR features include characteristic vinyl proton signals between δ 6.5-7.5 ppm, methoxy signals around δ 3.8 ppm, and methyl/methylene signals specific to the ester moiety. The IR spectrum typically shows strong carbonyl stretches around 1700-1720 cm⁻¹ and hydroxyl stretches around 3200-3500 cm⁻¹.
Prepare a stock solution of the test compound in ethanol at a concentration of 1 mg/mL. Dilute appropriately to achieve an absorbance value between 0.5-1.0 at the maximum absorption wavelength. Record the UV-Vis spectrum from 250-400 nm using a spectrophotometer. Calculate the molar extinction coefficient (ε) using the Beer-Lambert law (A = ε × c × l), where A is absorbance, c is concentration in mol/L, and l is path length in cm.
This compound derivatives typically exhibit strong UVB absorption with λmax values ranging from 327-332 nm in ethanol, with high molar extinction coefficients making them excellent UVB filters [1]. The free phenol group in the natural this compound structure is essential for optimal UV protection intensity, while the steric hindrance around the ester moiety also influences absorbance properties.
Dissolve the compound in an appropriate solvent system (e.g., MeOH/H₂O 80:20 v%) to a concentration of 10 mM. Transfer to a quartz cuvette and irradiate using a solar simulator under Air Mass 1.5 Global (AM1.5G) conditions for 7 hours, maintaining temperature at approximately 18.5°C. Analyze samples pre- and post-irradiation using LC-MS to monitor degradation. Alternatively, for accelerated testing, use a UV curing lamp for 15 minutes with passive cooling.
Photostability Findings: this compound demonstrates excellent photostability with a primary degradation mechanism involving trans-to-cis isomerization rather than photodegradation. This isomerization occurs within 20-30 picoseconds upon UV excitation and represents an ultrafast photoprotective mechanism that efficiently dissipates UV energy as heat, making it an ideal UV filter [2]. The cis-photoproduct formed during this process is stable and long-lived, contributing to the photoprotective efficacy.
Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in ethanol. Mix 2 mL of the DPPH solution with 0.5 mL of the test compound solution at various concentrations. Allow the mixture to incubate in the dark for 30 minutes at room temperature. Measure the absorbance at 517 nm against an ethanol blank. Calculate the percentage of DPPH radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] × 100, where A_control is the absorbance of the DPPH solution without test compound and A_sample is the absorbance with test compound.
The Structure-Activity Relationship (SAR) studies reveal that the free phenol group in this compound is essential for significant antioxidant activity, as expected for phenolic antioxidants. Methylation of this phenol group substantially reduces or eliminates radical scavenging capability, confirming the importance of the phenolic hydrogen in the antioxidant mechanism [1].
This compound and its derivatives represent promising bio-based alternatives to synthetic UV filters such as octinoxate, which faces increasing regulatory restrictions due to environmental and health concerns. These natural derivatives offer a combination of effective UVB protection, inherent antioxidant activity, and favorable safety profiles, making them ideal for broad-spectrum sunscreen formulations.
Table 3: Comparative Performance Data for Sinapate Esters as UV Filters
| Property | This compound | 2-Ethylhexyl Sinapate | Octinoxate (Reference) |
|---|---|---|---|
| UV Absorption Range | UVB | UVB | UVB |
| λmax (Ethanol) | ~330 nm | 332 nm | 310 nm |
| Molar Extinction Coefficient | High (~19,643 L·mol⁻¹·cm⁻¹ for analogues) | 19,643 L·mol⁻¹·cm⁻¹ | ~21,900 L·mol⁻¹·cm⁻¹ |
| Photostability | Excellent (isomerization mechanism) | Good | Moderate |
| Antioxidant Activity | Significant | Moderate | None |
| Endocrine Disruption | None demonstrated | Not tested | Yes |
The water solubility imparted by the free carboxylic acid groups in this compound facilitates incorporation into aqueous cosmetic formulations, while ester derivatives offer improved lipid compatibility for oil-based products. Critically, this compound has been demonstrated to be non-endocrine disruptive, addressing a significant concern associated with many synthetic UV filters [3].
Beyond cosmetic applications, this compound shows promise as a photomolecular heater in agricultural settings. When applied to crops, these compounds can convert unused portions of the solar spectrum into heat, potentially increasing crop yields in cooler climates. The ultrafast photodynamics (20-30 ps) of this compound derivatives make them particularly effective at converting UV radiation to heat, providing dual benefits of UV protection and thermal enhancement for plants [4].
Studies of the degradation products of this compound under simulated solar irradiation have identified the major transformation products as originating from trans-to-cis isomerization, ester cleavage, and esterification reactions. Preliminary in silico toxicity assessment using the VEGAHUB platform suggests no significant human or environmental safety concerns for these degradation products, supporting their use in agricultural applications [4].
The two-step catalytic synthesis of this compound and its analogues represents a significant advancement in the production of sustainable, bio-based UV filters with dual functionality as antioxidants. This protocol offers researchers an efficient and scalable method to access these valuable compounds using green chemistry principles and sustainable metrics. The comprehensive application notes provided here detail not only the synthetic methodology but also standardized analytical protocols for evaluating the UV protection efficacy, photostability, and antioxidant activity of the resulting compounds.
The demonstrated lack of endocrine disruption associated with this compound, combined with its natural origin and favorable safety profile, positions this molecule and its analogues as promising alternatives to controversial synthetic UV filters like octinoxate. Furthermore, the potential application of these compounds as photomolecular heaters in agricultural contexts expands their utility beyond cosmetic formulations. The experimental workflows and characterization data provided in these Application Notes will enable researchers to effectively synthesize, evaluate, and implement this compound derivatives in various product formulations, contributing to the development of safer and more sustainable photoprotective solutions.
The table below summarizes key molecular modification strategies supported by experimental evidence.
| Strategy | Description | Key Findings & Photostability Outcome |
|---|---|---|
| Esterification of the Carboxyl Group [1] | Replacing the carboxylic acid group of sinapic acid (SA, the SM precursor) with ester groups. | Simple esterification (e.g., Methyl Sinapate, Isopropyl Sinapate) significantly improves photostability in aqueous solutions at physiological pH compared to the deprotonated acid form. All esters showed excited-state lifetimes under 13 ps, indicating efficient photodeactivation [1]. |
| Increasing Steric Bulk [2] | Adding larger alkyl chains to the malate moiety (e.g., diethyl, di-*-butyl). | The core photodeactivation mechanism via trans-cis isomerisation (~20-30 ps) is remarkably conserved even with significant steric hindrance. This allows for augmentation to improve chemical compatibility in sunscreen mixtures without sacrificing the ultrafast photoprotection [2]. |
| Extending π-Conjugation [3] | Creating dimers (e.g., Dehydrodiethylsinapate) to broaden UV absorption. | This strategy red-shifts and broadens absorption into the UVA region. While the dimer relaxes efficiently on an ultrafast timescale (~10 ps), steady-state irradiation revealed degradation, highlighting that ultrafast efficiency does not guarantee long-term photostability [3]. |
To assess the photostability of your SM derivatives, you can employ the following established experimental methodologies.
Ultrafast Transient Electronic Absorption Spectroscopy (TEAS) [2] [1] [4]
Steady-State Irradiation Studies [3] [4]
The following diagram illustrates the primary photodeactivation pathway of Sinapoyl Malate that your modifications aim to preserve.
What is the most critical factor for a good SM-based UV filter? The molecule must have a highly efficient mechanism to dissipate absorbed UV energy as heat without breaking apart. For SM, this is the ultrafast trans-cis isomerisation depicted above. Any modification should not hinder this pathway [2] [5].
An SM derivative shows efficient ultrafast decay but degrades under sunlight. Why? This is a known pitfall. A fast initial relaxation is necessary but not sufficient for long-term photostability. Other slower photochemical pathways (e.g., ring formation, oxidation) may occur. Always complement ultrafast studies with steady-state irradiation tests [3].
Does a broader UV absorption profile mean a better filter? Not necessarily. While broader UVA coverage is desirable, it should not come at the cost of photostability or safe energy dissipation. A molecule with slightly narrower but stronger absorption and perfect photostability is often superior [3].
Can SM retain its function in a commercial formulation? Yes. Studies show that the photodynamics of SM in a complex, commercial skincare formulation (Detoxophane nc) were near-identical to its pure form, indicating its photoprotective properties are not compromised by the surrounding environment [4].
The table below summarizes the primary degradation products of this compound identified under simulated solar irradiation, which you may encounter in your experiments [1] [2].
| Degradation Product | Proposed Structure | Formation Pathway | Key Analytical Characteristics (via LC-MS/IRIS) |
|---|---|---|---|
| Cis-isomer of SM | Geometric isomer of SM | trans-to-cis photoisomerization | Distinct IR fingerprint; different retention time from trans-SM in reversed-phase LC [1]. |
| Sinapic acid | Sinapoyl moiety with free carboxylic acid | Ester cleavage of the malate group | [1] |
| Sinapic acid methyl ester | Sinapic acid esterified with methanol | Esterification reaction (in methanol solvent) | [1] |
| Digeraniol this compound (DGSM) Metabolites | Oxidized, glucuronidated, or sulfonated forms of DGSM | Metabolic transformation in human cell lines (Caco-2, HepaRG) [3]. | Use IRIS to differentiate isomeric metabolites (e.g., position of glucuronidation) for accurate toxicity assessment [3]. |
Here are detailed methodologies for identifying these degradation products.
This workflow is ideal for identifying unknown photoproducts without pure standards, using a combination of separation, mass detection, and structural elucidation [1].
This workflow is depicted in the following diagram:
This method is used to identify metabolites formed by human cell lines, which is crucial for toxicological assessment [3].
Q1: Why is my SM solution generating new compounds even when stored in clear glassware under lab lighting? SM is designed to absorb UV radiation, and standard lab lighting can emit enough UV to cause gradual degradation. The major products will likely be the cis-isomer of SM, sinapic acid (from ester cleavage), and possibly esterified forms if methanol is present [1]. Troubleshooting: Always store SM solutions in amber glassware or vials, and minimize exposure to light. For intentional degradation studies, use a controlled solar simulator.
Q2: I need to identify metabolites of a lipophilic SM analogue (e.g., DGSM) for a toxicology report. What is the critical step? The critical step is using Infrared Ion Spectroscopy (IRIS) to differentiate between isomeric metabolites. LC-MS alone often cannot distinguish, for example, the position of a glucuronidation group. An inaccurate structure will lead to an unreliable in silico toxicity prediction. IRIS provides a unique IR fingerprint for the exact structure [3].
Q3: The photodegradation pathway seems to be conserved in bulky SM analogues. Can I assume their degradation products are similar? Yes, recent research indicates that the core photodeactivation mechanism via trans-cis isomerization is remarkably well-conserved even in sterically hindered SM derivatives [4]. Therefore, you can expect the same primary photodegradation pathways (isomerization, ester cleavage). However, you should still verify the specific products for any new analogue using the protocols above.
Q4: Are the identified degradation products of SM a safety concern? Preliminary in silico toxicity investigations (using platforms like VEGAHUB) of the major photodegradation products (cis-SM, sinapic acid, sinapic acid methyl ester) have suggested no significant concerns for human and environmental safety [1]. However, a full safety assessment for a new compound requires empirical data on its specific degradation profile.
The core challenge is that sinapoyl malate has limited solubility in pure aqueous solutions. The table below summarizes the problem, its implications for experiments, and the recommended solution.
| Problem | Impact on Experiments | Recommended Solution |
|---|---|---|
| Low solubility in water [1] | Difficulties in preparing stock solutions for bioactivity assays, UV-filter testing, or agricultural application studies [1]. | Dissolve SM in a mixture of MeOH and Water (80/20; v/v%) [1]. |
| Rationale for Solution | This solvent system effectively dissolves SM and is compatible with common analytical techniques like LC-MS, preventing precipitation during analysis [1]. |
Here are detailed methodologies for handling this compound, based on published procedures.
This protocol is adapted from methods used to prepare SM samples for irradiation and LC-MS analysis [1].
This method can be used to analyze SM and its degradation products [1].
The following diagrams illustrate the relationship between SM's properties, solubility, and analysis, and its biosynthesis pathway in plants.
SM Workflow: From Problem to Analysis
SM Biosynthesis & Role in Plants
Q1: Why is this compound's solubility important for its function? SM is a natural UV filter in plants, accumulating in the leaf epidermis [1] [2]. Its spatial distribution is key to its protective role. In agricultural applications, sufficient solubility is necessary to formulate effective photomolecular heater sprays that can coat plant surfaces [1].
Q2: Are there more soluble alternatives to this compound? Yes, research into analogues is active. One strategy is to create derivatives with free carboxylic acid groups, which have been shown to improve water solubility and facilitate incorporation into formulations like cosmetics [3]. Other studies have synthesized and investigated ester derivatives (e.g., sinapoyl L-dimethyl malate) and found that their core photoprotective mechanism remains effective [4].
Q3: What are the main degradation products of SM under solar irradiation? Upon solar irradiation, SM undergoes several transformations. The primary degradation pathways include:
Preliminary studies suggest no significant human or environmental toxicity concerns for these major degradation products, but full regulatory assessment is needed [1].
What is this compound? this compound (SM) is a sinapic acid ester (a phenylpropanoid) that accumulates in the leaves of plants from the Brassicaceae family, such as radish and Arabidopsis. It plays a natural photoprotective role by absorbing UV radiation and efficiently converting it to heat, which has generated interest for its potential application as a nature-inspired photomolecular heater agrochemical [1] [2].
Key Purification Challenge: Instability A major challenge in handling this compound is its instability under light exposure. Upon irradiation, it can undergo several degradation reactions, which can complicate purification and analysis [1]. The primary degradation pathways are summarized below.
| Degradation Pathway | Resulting Product / Effect |
|---|---|
| trans-to-cis isomerization | Formation of a structurally distinct isomer [1]. |
| Ester cleavage | Breakdown into sinapic acid and malic acid [1]. |
| Esterification reactions | Formation of other, larger ester compounds [1]. |
This section addresses common issues, their potential causes, and recommended solutions.
| Problem & Phenomenon | Possible Root Cause | Recommended Solution |
|---|
| Low Yield / Multiple Unknown Peaks in Chromatogram HPLC or LC-MS analysis shows numerous peaks besides the target SM peak. | Degradation during or after extraction due to exposure to light [1]. | 1. Perform all extraction and purification steps under dim or red light conditions. 2. Keep samples on ice or in the cold room whenever possible. 3. Use amber glass vials to store samples. | | Inability to Identify Isomers Chromatography shows peaks with identical or very similar mass but unknown structure. | Presence of cis/trans isomers of SM or its derivatives, which are challenging to differentiate by mass alone [1]. | Employ advanced analytical techniques like Infrared Ion Spectroscopy (IRIS) coupled with LC-MS. This provides a unique vibrational fingerprint for each isomer, allowing for definitive structural identification against computed reference spectra [1]. | | Poor Solubility Difficulty dissolving the extracted or synthesized compound. | SM has limited solubility in purely aqueous solutions [1]. | Dissolve the sample in a mixture of methanol and water (e.g., 80/20, v/v%) [1]. |
Here is a detailed methodology for a key experiment related to handling and analyzing this compound.
This protocol is designed to simulate and study the degradation of SM under controlled conditions, which is critical for assessing its stability as a potential agrochemical [1].
1. Reagents and Materials
2. Step-by-Step Procedure 1. Preparation: Fill the quartz cuvette approximately 70% with the 10 mM SM solution [1]. 2. Temperature Control: Place the cuvette in a temperature-controlled holder cooled to around 18.5 °C. This prevents condensation from forming inside the cuvette, which could interfere with the light path [1]. 3. Irradiation: Irradiate the sample for 7 hours under the solar simulator set to AM1.5G conditions [1]. 4. Control Sample: Prepare an identical SM solution but keep it in the dark to serve as a non-irradiated control. 5. Sample Dilution: After irradiation, transfer 15 μL of the solution to an LC-MS vial and add 745 μL of MeOH to create a ~20 μM working solution for subsequent analysis [1].
3. Analysis
The following diagram illustrates the core workflow for analyzing and identifying unknown compounds, such as SM degradation products.
Diagram 1: Workflow for identifying unknown compounds via LC-MS and IRIS.
Preliminary in silico toxicity investigations using the VEGAHUB platform on the major identified degradation products of SM (isomers, cleaved products) suggest no significant concerns for human and environmental safety [1]. However, full regulatory studies would be required for any agrochemical application.
This compound (SM) is a natural plant metabolite belonging to the class of p-hydroxycinnamic acid esters that serves crucial biological functions in Brassica species and Arabidopsis thaliana. This compound functions as a natural UV-B screening agent in plants, providing photoprotection through its efficient UV absorption and rapid internal conversion of electronic energy to heat. SM has attracted significant research interest for potential applications in pharmaceutical development, cosmetic formulations, and as a photomolecular heater in agricultural practices. However, researchers working with SM frequently encounter ester cleavage issues during experiments, resulting in the formation of sinapic acid (SA) and malic acid, which compromises compound integrity and biological activity [1] [2].
The ester bond in SM is susceptible to various environmental and experimental factors that can accelerate cleavage, including UV exposure, pH extremes, enzymatic activity, and temperature fluctuations. Understanding these factors is crucial for designing robust experimental protocols that maintain SM stability. This technical support document provides comprehensive troubleshooting guidelines and experimental protocols to help researchers prevent SM ester cleavage, based on current scientific literature and characterization studies [2] [3]. The recommendations are particularly relevant for researchers exploring SM's antiviral properties against DENV-2 NS2B/NS3 protein, its UV-filtering capabilities in cosmetic formulations, and its photomolecular heating applications in agriculture [2] [4] [3].
Table: Major this compound Degradation Products and Detection Methods
| Degradation Product | Molecular Structure | Molecular Weight | Primary Formation Mechanism | Recommended Detection Method |
|---|---|---|---|---|
| Sinapic Acid (SA) | Free acid form of SM | 224.21 g/mol | Ester hydrolysis | LC-MS (RT shift), IRIS |
| Cis-Sinapoyl Malate | Geometric isomer | 338.29 g/mol | Photoisomerization | LC-MS (RT shift), IRIS, UV-Vis |
| Sinapoyl Ester Derivatives | Various esters | Variable | Transesterification | HRAM-MS, IRIS |
| Sinapine | Choline ester of SA | 310.33 g/mol | Enzymatic activity | HPLC-DAD, LC-MS/MS |
SM ester cleavage occurs through several primary mechanisms, with photochemical degradation and hydrolytic cleavage representing the most significant challenges. Upon exposure to simulated solar irradiation, SM undergoes multiple degradation pathways, with trans-to-cis isomerization representing the most rapid initial photochemical process. This isomerization, while not technically cleaving the ester bond, reduces the compound's UV protection efficacy and creates a more labile structure susceptible to subsequent cleavage. Following isomerization, direct ester cleavage represents the most significant degradation pathway, resulting in the formation of sinapic acid and malic acid, particularly under prolonged UV exposure (≥7 hours under AM1.5G conditions) [2].
Hydrolytic cleavage of the ester bond occurs through both acid- and base-catalyzed mechanisms, with the rate increasing dramatically at pH extremes. The malate moiety in SM contains additional carboxylic acid groups that may influence susceptibility to pH-dependent degradation. Additionally, enzymatic cleavage represents a concern in biological systems, where esterases and other hydrolases can rapidly degrade SM. Research indicates that the spatial distribution of SM within experimental systems significantly impacts its stability, with compounds in epidermal layer simulations demonstrating different stability profiles compared to solution-phase applications [1] [2].
Table: Stability of this compound Under Different Environmental Conditions
| Environmental Factor | Condition Details | Cleavage Rate | Major Degradation Products | Recommended Prevention Strategy |
|---|---|---|---|---|
| UV Radiation | 7h AM1.5G simulation | 65-80% intact SM | Cis-SM, SA, ester derivatives | UV filters, limited light exposure |
| Extreme pH | <3 or >9 | >90% cleavage | Sinapic acid, malic acid | pH buffering (5.5-7.5) |
| Temperature | >40°C | 70-85% intact SM | SA, various esters | Temperature control (<25°C) |
| Enzymatic Activity | Esterase presence | <50% intact SM | SA, malic acid | Enzyme inhibitors, purification |
| Solvent System | 80% methanol/water | >95% intact SM | Minimal cleavage | Optimal solvent selection |
To minimize photochemical degradation, researchers should implement a comprehensive UV protection strategy:
Light Exposure Management: Limit direct exposure to UV radiation by using amber glassware or UV-blocking containers during experiments. For required light exposure conditions (e.g., photostability testing), employ controlled irradiation using solar simulators with precise exposure timing rather than continuous ambient light exposure [2].
UV Filter Incorporation: Consider adding stabilizing compounds that can absorb harmful UV radiation without interfering with SM's function. In cosmetic applications, certain nature-inspired analogs have demonstrated synergistic stabilization effects when combined with SM [3].
Irradiation Control: For studies requiring controlled UV exposure, implement cooled sample holders (maintained at approximately 18.5°C) to mitigate thermal degradation simultaneously with photochemical cleavage. The use of temperature-controlled cuvettes with quartz lids prevents condensation while allowing precise irradiation control [2].
To prevent hydrolytic cleavage of the ester bond, researchers should employ multiple stabilization strategies:
pH Control: Maintain experimental conditions within the pH range of 5.5-7.5 using appropriate buffer systems. Phosphate buffers (50-100 mM) have demonstrated effectiveness in maintaining SM stability across various applications. Avoid strong acid or base conditions unless specifically studying degradation pathways [2].
Solvent Optimization: Prepare SM solutions in methanol-water mixtures (80:20 v/v%) when possible, as this combination has demonstrated superior stability profiles compared to aqueous solutions alone. For biological applications requiring aqueous solutions, consider using minimal organic cosolvent concentrations (just sufficient to maintain SM solubility) [2].
Temperature Management: Store SM solutions at controlled temperatures below 25°C, with optimal short-term stability observed at 4°C. For long-term storage, -20°C conditions with protection from light effectively minimize degradation. Avoid repeated freeze-thaw cycles by storing working aliquots separately [2].
In biological systems, preventing enzymatic cleavage requires specialized approaches:
Esterase Inhibition: Incorporate esterase inhibitors such as phenylmethylsulfonyl fluoride (PMSF) at appropriate concentrations (0.1-1.0 mM) in cell-based assays or tissue extracts. Conduct preliminary studies to confirm inhibitor compatibility with experimental objectives [1].
Structural Modification: Consider employing SM analogs with modified ester structures that demonstrate enhanced enzymatic stability while maintaining biological activity. The SINAPUV project has developed over 150 SM analogs with varying stability profiles, several of which show promise for research applications [3].
Microenvironment Control: In plant-based studies, careful attention to tissue-specific expression of potential degrading enzymes can inform experimental design. Utilize tissue-specific promoters or subcellular targeting when working with synthetic biological systems expressing SM [1].
The following diagram illustrates the comprehensive workflow for assessing this compound stability under various experimental conditions:
Liquid Chromatography-Mass Spectrometry (LC-MS) represents the cornerstone technique for identifying and quantifying SM degradation products. The following protocol provides optimal separation and detection:
Chromatographic Conditions: Utilize a Waters Acquity UPLC HSS T3 reversed-phase C18 column (2.1 × 150 mm, 1.8 μm particles, 100 Å pore size) maintained at 40°C. Employ a linear gradient from 95% solvent A (0.1% formic acid in water) and 5% solvent B (0.1% formic acid in methanol) to the reversed conditions over 15 minutes at a flow rate of 0.4 mL/minute. Maintain these conditions for an additional 5 minutes before returning to initial conditions in 1 minute, followed by 5.5 minutes of re-equilibration [2].
Mass Spectrometric Detection: Operate the mass spectrometer in positive ion mode with electrospray ionization. Key mass transitions to monitor include SM precursor ion [M+H]+ at m/z 339 → product ions, sinapic acid [M+H]+ at m/z 225, and potential isomer products at the same mass but different retention times. For structural confirmation, employ tandem MS/MS fragmentation with collision energies optimized for each analyte [2].
Quantification Approach: Prepare calibration standards of both SM and SA in the range of 0.1-100 μM. Use stable isotope-labeled internal standards when available for maximum accuracy. Monitor degradation by calculating the peak area ratio of intact SM to degradation products, with special attention to the emergence of SA as an indicator of ester cleavage [2].
Infrared Ion Spectroscopy (IRIS) provides unparalleled structural identification capabilities for SM degradation products, particularly for distinguishing isomeric compounds:
Sample Preparation: Fractionate degradation products of interest using the LC-MS method described above, collecting discrete fractions at determined retention times. Dilute fractions with methanol containing 5% formic acid to enhance ionization efficiency for IRIS analysis [2].
IRIS Analysis: Employ a quadrupole ion trap mass spectrometer coupled to a free-electron laser (FEL) radiation source tunable across the infrared fingerprint region (550-1800 cm⁻¹). Mass-isolate ions of interest in the ion trap and expose them to the scanned IR laser, monitoring IR-induced fragmentation as a function of laser frequency [2].
Spectral Interpretation: Compare obtained IRIS spectra with quantum-chemical calculations (density functional theory at B3LYP/6-31+G* level or higher) for candidate structures. For definitive identification, compare with experimentally derived reference spectra when available. This approach is particularly valuable for distinguishing between cis/trans isomers of SM and various esterification products that may form under stress conditions [2].
Observation: Significant decrease in SM concentration (>40%) during UV exposure experiments, with corresponding increase in sinapic acid and other degradation products.
Potential Causes and Solutions:
Excessive Irradiation Intensity: The solar simulator intensity may exceed natural conditions, accelerating degradation. Solution: Verify irradiation power with a reference cell and adjust to AM1.5G standard conditions (1000 W/m²). Consider reducing exposure duration while maintaining relevant total dose [2].
Inadequate Temperature Control: Photochemical degradation accelerates at elevated temperatures. Solution: Implement active cooling of sample holders to 18.5°C during irradiation studies. Use temperature-controlled cuvettes with quartz lids to prevent condensation while maintaining optimal temperature [2].
Solvent-Mediated Sensitization: Certain solvent systems can sensitize photodegradation. Solution: Optimize solvent composition, with 80% methanol/20% water demonstrating favorable stability. Avoid solvents with high UV absorption that may generate reactive species [2].
Observation: Appearance of unexpected degradation products beyond sinapic acid and cis-SM during routine stability assessment.
Potential Causes and Solutions:
Transesterification Reactions: Methanol or ethanol in solvent systems can participate in transesterification. Solution: Analyze degradation products via LC-MS and IRIS to identify transesterified products. Consider alternative solvent systems such as acetonitrile-water mixtures if transesterification is confirmed [2].
Enzymatic Contamination: Low-level esterase contamination in apparently pure systems. Solution: Include esterase inhibitors in storage buffers, even for non-biological studies. Implement stringent cleaning protocols for glassware and instrumentation [1].
Metal-Catalyzed Oxidation: Trace metal ions can catalyze oxidative degradation. Solution: Use metal chelators (e.g., EDTA at 0.1-1.0 mM) in buffer systems. Employ ultra-pure water (HPLC grade) for all solution preparations [3].
Observation: Significant variation in SM stability profiles between different batches or preparations.
Potential Causes and Solutions:
Starting Material Purity: Variations in SM purity significantly impact stability results. Solution: Implement rigorous quality control of SM starting material using HPLC-DAD with purity thresholds >98%. Characterize impurities that may catalyze degradation [3].
Subtle pH Variations: Small pH differences between preparations dramatically affect hydrolysis rates. Solution: Use calibrated pH meters with strict tolerances (±0.05 pH units). Prepare fresh buffer solutions for each experiment to prevent pH drift [2].
Oxidative Degradation: Differential exposure to oxygen during preparation or storage. Solution: Implement oxygen-free atmosphere (nitrogen or argon sparging) for solution preparation. Consider adding antioxidants such as ascorbic acid (0.01-0.1%) where compatible with experimental objectives [3].
Q1: What are the primary indicators of this compound ester cleavage in my experiments?
A1: The most direct indicator is the appearance of sinapic acid (detected at m/z 225 [M+H]+ in positive ion mode) in LC-MS analyses, typically accompanied by a corresponding decrease in the SM parent ion (m/z 339 [M+H]+). Additional indicators include reduced UV-B absorption at ~330 nm, changes in chromatographic retention time (sinapic acid elutes earlier than SM under reversed-phase conditions), and emergence of additional peaks corresponding to isomerization products. For definitive confirmation, IRIS analysis provides unambiguous structural identification of degradation products [2].
Q2: Are there any structural analogs of this compound that offer improved stability while maintaining similar biological activity?
A2: Yes, recent research has identified several structural analogs with enhanced stability profiles. The SINAPUV project developed over 150 SM analogs with modified ester side chains and substitutions on the sinapate core. Specific promising analogs include those with bulkier ester groups that sterically hinder hydrolysis, and electron-withdrawing substituents that reduce susceptibility to oxidative degradation. Several of these analogs maintain the desirable UV-filtering capacity while demonstrating improved stability under experimental conditions. Researchers should consult the patent families originating from the SINAPUV project for specific compound structures [3].
Q3: What storage conditions are recommended for long-term preservation of this compound samples?
A3: For optimal long-term stability (>6 months), store SM as a lyophilized powder in amber vials under inert atmosphere (argon or nitrogen) at -20°C with desiccant. For solution storage, use methanol-water mixtures (80:20 v/v%) at concentrations ≤10 mM, stored in amber glass vials at -80°C. Avoid repeated freeze-thaw cycles by aliquoting into single-use portions. Under these conditions, SM typically maintains >95% purity for at least 6 months. Regularly monitor stored material by LC-MS to confirm stability [2] [3].
Q4: How does this compound stability compare to related compounds like sinapine or sinapoyl glucose?
A4: SM demonstrates intermediate stability among sinapate esters. Sinapine (sinapoyl choline) generally shows superior aqueous stability due to its quaternary ammonium group creating a more electron-deficient ester bond, but it has different biological activities and solubility properties. Sinapoyl glucose typically shows faster degradation in aqueous systems due to the potential for glucosidase activity and the more electron-rich environment around the ester bond. The malate moiety in SM provides an optimal balance of stability and the desired photophysical properties, though it requires more careful pH control than sinapine [1].
Q5: What analytical techniques provide the most comprehensive assessment of this compound stability?
A5: A complementary analytical approach is recommended for comprehensive stability assessment:
The optimized synthesis for Sinapoyl Malate is a two-step procedure starting from unprotected, naturally occurring hydroxy acids and biomass-derived p-hydroxybenzaldehydes [1]. The key steps involve [1] [2]:
The sustainability of this route has been assessed using green metrics, which are summarized in the table below [1].
| Metric | Value/Performance |
|---|---|
| Atom Economy (AE) | High (precise quantitative value not provided in search results) |
| Process Atom Economy (PAE) | High (precise quantitative value not provided in search results) |
| E-Factor | Low (precise quantitative value not provided in search results) |
| Environmental Impact (LCA) | Lower impact compared to previously reported synthetic routes [1]. |
This two-step process is reported to be a shorter, greener alternative to older tedious methods, providing average to good yields and avoiding endocrine disruptive properties [1].
Below is the workflow for the synthesis, followed by detailed procedures for each key step.
For a more sustainable approach, you can replace the pyridine/aniline system in Step 2 with this method [3]:
Here are solutions to common problems encountered during the synthesis.
| Problem & Phenomenon | Possible Root Cause | Recommended Solution |
|---|---|---|
| Low Yield in Condensation | (1) Decarboxylation side reaction; (2) Incomplete reaction. | (1) Avoid high temps & base excess [4]. (2) Use 1.2 eq. aldehyde, ensure 3h reaction time at 60°C [2]. |
| Poor Product Purity / Separation | Incomplete purification of polar product. | Use reverse-phase (C-18) flash chromatography with H₂O:MeOH eluent for better separation [3]. |
| High Environmental Impact (E-Factor) | Use of toxic solvents (pyridine) and catalysts (aniline). | Replace pyridine/aniline with L-proline in ethanol for the condensation step [3]. |
Q1: Why is sinapoyl malate not scalable through direct plant extraction?
Q2: What are the main synthetic strategies being developed for scalable production?
Q3: The native this compound is too hydrophilic for my application. Can this be modified?
Q4: How stable is this compound and what are its major degradation products?
Q5: How does the photoprotective mechanism of SM contribute to its efficacy?
This protocol is used to identify and characterize the structural byproducts formed when SM is exposed to UV light [6].
The workflow can be visualized as follows:
This protocol is used to study the ultrafast deactivation mechanism of SM and its analogues, which is key to understanding their photostability [5].
The following table summarizes the typical lifetimes observed for SM derivatives in different solvents, attributed to specific processes [5]:
| Solvent | τ₁ (fs) | τ₂ (ps) | τ₃ (ps) | Proposed Mechanism (for all molecules) |
|---|---|---|---|---|
| Dioxane | 57 - 215 fs | 1.2 - 2.2 ps | 22 - 28 ps | τ₁: Geometry/solvent relaxation. τ₂: Motion on ¹¹ππ* surface. τ₃: Internal conversion via conical intersection to form stable cis-photoproduct. |
| Methanol | 477 - 603 fs | 4.4 - 5.8 ps | 33 - 36 ps |
The photodeactivation mechanism revealed by this protocol is summarized below:
| Challenge | Scalability Issue | Proposed Solution & Current Research |
|---|---|---|
| Supply & Raw Materials | Low natural abundance makes extraction non-viable [1]. | Integrated Biorefinery: Use engineered microorganisms to produce key intermediates (sinapic acid) from sugars or agro-industrial waste [1]. |
| Photostability | Ensuring the molecule remains effective under prolonged UV exposure. | Inherent Property: The trans-cis isomerization provides excellent intrinsic photostability [5] [6]. Monitor degradation profiles using Protocol 1. |
| Formulation Compatibility | Native SM's hydrophilicity limits its use in non-aqueous systems or adhesion to waxy leaf surfaces [4]. | Synthetic Analogues: Chemo-enzymatic synthesis of SM esters with adjustable fatty chains to control the Hydrophilic-Lipophilic Balance (HLB) [4]. |
| Toxicity & Regulation | Need to ensure safety for humans and the environment. | In silico Screening: Use computational tools (e.g., VEGAHUB platform) for preliminary toxicity assessment of molecules and degradation products [6] [4]. |
The table below summarizes the fundamental characteristics and safety data for octinoxate and sinapoyl malate.
| Aspect | Octinoxate (Ethylhexyl Methoxycinnamate) | This compound |
|---|---|---|
| Origin/Type | Synthetic organic UV filter [1] | Natural plant-based sunscreen (e.g., in Arabidopsis thaliana) [2] [3] [4] |
| Primary Protection | UVB filter [1] | UVB protection, with proposed use as a photomolecular heater [5] [4] |
| Key Safety & Environmental Concerns | - Endocrine Disruption: Shown to modulate thyroid hormones and exhibit (anti-)estrogenic/anti-androgenic activity in animal studies [6].
This table compares the performance and behavior of the two compounds under UV light, based on experimental data.
| Parameter | Octinoxate | This compound & Derivatives |
|---|---|---|
| Photostability | Degrades upon sunlight exposure, leading to reduced UV-absorbing ability and potential generation of free radicals [9]. | Highly photostable; its *trans-cis* isomerization is a key, reversible photodeactivation mechanism that dissipates UV energy as heat [2] [4]. |
| UV Absorption & Mechanism | - λmax: ~310 nm (UVB) [1]
For researchers looking to replicate or build upon these findings, here are the methodologies from pivotal studies.
This protocol from the search results describes how to create a library of sinapic acid esters for testing [5].
This method is used to study the rapid deactivation mechanism of this compound derivatives [2].
This workflow identifies the structures of products formed when this compound is exposed to light [4].
The following diagrams illustrate the key photodeactivation pathway of this compound and the experimental workflow for analyzing its degradation products.
Sinapoyl malate is a naturally occurring plant secondary metabolite belonging to the hydroxycinnamic acid derivatives class, specifically within the sinapic acid ester family. This compound serves as a primary UV-protective molecule in plants like Arabidopsis thaliana, where it accumulates in leaf epidermis to provide natural sunscreen protection against harmful ultraviolet radiation. The compound's core structure consists of a sinapic acid moiety esterified with L-malic acid, creating a molecular system with conjugated double bonds that enable efficient UV light absorption and dissipation. Beyond its photoprotective functions, this compound exhibits significant antioxidant potential through multiple mechanisms including free radical scavenging and excited state energy dissipation, making it a subject of considerable interest for pharmaceutical and cosmetic applications seeking alternatives to synthetic UV filters and antioxidants [1] [2].
The growing environmental concerns regarding synthetic UV filters such as octinoxate and oxybenzone, which have been banned in some regions like Hawaii due to their detrimental impact on coral reef ecosystems, have accelerated research into natural alternatives like this compound and its derivatives. Additionally, increasing consumer awareness about the potential health risks associated with synthetic antioxidants has driven the search for effective natural antioxidants in pharmaceutical formulations and nutraceutical products. This compound presents a sustainable, bio-based alternative that combines both UV-filtering capacity and antioxidant activity in a single molecular scaffold, offering multi-functional properties for therapeutic and protective applications [3] [1].
Table 1: Comparative Antioxidant Activity of this compound and Related Compounds
| Compound | DPPH Radical Scavenging (IC₅₀ or % Inhibition) | Superoxide Anion Scavenging (IC₅₀) | Hydroxyl Radical Scavenging (IC₅₀) | Reference |
|---|---|---|---|---|
| Sinapic acid | 33.2% (0.02 mM), 88.4% (0.5 mM), 50% (0.3 mM) | 17.98 mM (non-enzymatic) | 3.80 mM | [4] |
| 4-Vinylsyringol (canolol) | 78.7% (1 mg/mL) | Similar to sinapic acid | N/A | [4] |
| Syringaldehyde | Strong activity (specific values not provided) | N/A | N/A | [4] |
| Sinapoyl glycosides | Lower than sinapic acid except specific derivatives | 90 mM (IC₅₀) | Comparable to sinapic acid | [4] |
| Sinapine | Component in extracts with synergistic effects | N/A | N/A | [5] [4] |
| Mustard seed extracts (pH 12) | 11.37 mg TE/g DM | N/A | N/A | [5] |
Table 2: UV Absorption Properties of Sinapate Esters Relevant to Antioxidant Applications
| Compound | λmax (nm) in Ethanol | Molar Extinction Coefficient ε (L·mol⁻¹·cm⁻¹) | Photostability (Lifetimes) | Reference |
|---|---|---|---|---|
| 2-Ethylhexyl sinapate | 332 | 19,643 | N/A | [3] |
| Ethyl sinapate | 328 | 15,015 | N/A | [3] |
| tert-Butyl sinapate | 327 | 20,847 | N/A | [3] |
| Sinapoyl L-diethyl malate (SdiEM) | ~330 (based on pump at 330 nm) | N/A | τ₁=600±40 fs, τ₂=5.77±0.17 ps, τ₃=33.7±1.0 ps (methanol) | [2] |
| Sinapoyl L-di-t-butyl malate (SdiTBM) | ~330 (based on pump at 330 nm) | N/A | τ₁=477±40 fs, τ₂=4.37±0.14 ps, τ₃=36.3±1.1 ps (methanol) | [2] |
The quantitative data reveals several important patterns in the antioxidant behavior of this compound and its structural analogs:
Structural-Activity Relationship: The antioxidant potency of sinapate derivatives is strongly influenced by molecular structure. Free sinapic acid demonstrates superior DPPH radical scavenging activity compared to most of its glycosylated forms, with the exception of specific derivatives like methyl 2-O-sinapoyl-α-D-glucose and methyl 6-O-sinapoyl-α-D-glucose, which showed slightly enhanced activity. This suggests that steric accessibility of the phenolic hydroxyl group is crucial for optimal radical neutralization capacity [4].
Extract Potency: Complex natural extracts containing multiple sinapate derivatives often exhibit enhanced antioxidant effects compared to isolated compounds. For instance, mustard seed extracts obtained at pH 12 demonstrated significantly higher antioxidant activity (11.37 mg TE/g DM) than many purified components, indicating potential synergistic interactions between different sinapate compounds present in the crude extracts [5].
UV Absorption Correlation: Compounds with higher molar extinction coefficients in the UV range, such as tert-butyl sinapate (ε = 20,847 L·mol⁻¹·cm⁻¹), generally demonstrate more effective photoprotective capabilities. This strong UV absorption directly contributes to their antioxidant function by preventing UV-induced generation of reactive oxygen species in biological systems [3].
The antioxidant activity of this compound and its derivatives operates through several complementary mechanisms that provide comprehensive protection against oxidative stress:
Free Radical Scavenging: this compound functions as a potent hydrogen atom donor, neutralizing various reactive oxygen species including DPPH•, superoxide anion (O₂•⁻), and hydroxyl radicals (•OH). The compound's molecular structure features multiple antioxidant pharmacophores, including the phenolic hydroxyl group and the conjugated double bond system, which work in concert to stabilize resulting radicals through delocalization of unpaired electrons across the molecular framework. This radical stabilization capacity is quantified by the bond dissociation energy of the O-H bond in the phenolic group, which is significantly lowered by electron-donating methoxy substituents at the 3- and 5-positions of the aromatic ring [4].
Ultrafast Energy Dissipation: Upon UV excitation, this compound undergoes exceptionally rapid photodeactivation through a trans-cis isomerization pathway occurring within 20-30 picoseconds. This mechanism involves internal conversion from the photoexcited ππ* state back to the ground state, effectively converting potentially damaging UV energy into harmless heat. Remarkably, this photoprotective pathway remains highly conserved across structurally modified this compound derivatives, including those with bulky tert-butyl groups (SdiTBM), demonstrating the robustness of this photodeactivation mechanism even in significantly sterically-hindered analogs [2].
Metal Chelation Potential: Although less extensively documented, the carboxylic acid and hydroxyl groups in this compound provide potential metal coordination sites that may contribute to antioxidant activity by sequestering transition metal ions such as iron and copper. This chelation prevents metal participation in Fenton-type reactions that generate highly reactive hydroxyl radicals, thereby providing an indirect antioxidant mechanism that complements direct free radical scavenging [4].
The protection offered by this compound and related compounds against oxidative stress extends beyond direct chemical interactions with ROS to include modulation of cellular signaling pathways:
Figure 1: Cellular Signaling Pathways in Oxidative Stress and Sinapate Protection Mechanisms
The diagram illustrates how sinapate compounds, including this compound, provide protection against oxidative stress through multiple interconnected mechanisms. The Nrf2/ARE pathway represents a crucial regulatory system controlling the expression of antioxidant enzymes. Under normal conditions, Nrf2 is bound to its inhibitor Keap1 in the cytoplasm and targeted for proteasomal degradation. However, sinapate compounds can facilitate the dissociation of the Keap1-Nrf2 complex, allowing Nrf2 translocation to the nucleus where it binds to Antioxidant Response Elements (ARE) in the promoter regions of genes encoding various antioxidant enzymes. This leads to upregulated expression of superoxide dismutase (SOD), catalase (CAT), glutathione peroxidase (GPx), and heme oxygenase-1 (HO-1), significantly enhancing the cellular antioxidant defense network [6].
Additionally, sinapates demonstrate NADPH oxidase (NOX) inhibitory activity, reducing one of the primary cellular sources of superoxide anion production. NOX enzymes, particularly NOX2, are upregulated in various neurodegenerative conditions and contribute significantly to oxidative stress pathology. By modulating NOX activity either through direct enzyme inhibition or interference with subunit assembly, this compound derivatives can attenuate ROS production at its source, providing a proactive approach to oxidative stress management rather than merely scavenging already-formed radicals [6].
Standardized experimental protocols are essential for evaluating the antioxidant potential of this compound and its derivatives:
DPPH Radical Scavenging Assay: The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is conducted by preparing a 0.1 mM DPPH solution in methanol or ethanol. Various concentrations of sinapate compounds (typically 0.01-0.5 mM) are mixed with the DPPH solution and incubated in darkness for 30 minutes at room temperature. The absorbance decrease is then measured at 517 nm using a UV-Vis spectrophotometer, with Trolox commonly used as a reference standard. The radical scavenging activity is calculated as percentage inhibition = [(A_control - A_sample)/A_control] × 100, where A_control represents the absorbance of the DPPH solution without antioxidant [5] [4].
Superoxide Anion Scavenging Assay: Superoxide radical scavenging capacity can be evaluated using both enzymatic and non-enzymatic systems. The non-enzymatic method typically employs the NADH/PMS system, where superoxide radicals are generated in a mixture containing NADH, nitroblue tetrazolium (NBT), and phenazine methosulfate (PMS) in phosphate buffer. Sample addition is followed by incubation at room temperature, with absorbance measured at 560 nm. The IC₅₀ values (concentration required for 50% inhibition) are then calculated, with lower values indicating more potent superoxide scavenging activity [4].
Hydroxyl Radical Scavenging Assay: The Fenton reaction system is commonly employed to generate hydroxyl radicals, typically using a mixture of FeCl₃, ascorbic acid, H₂O₂, and deoxyribose. The resulting hydroxyl radicals attack deoxyribose, generating malondialdehyde-like products that form pink chromogens upon heating with thiobarbituric acid. The absorbance measurement at 532 nm allows quantification of hydroxyl radical scavenging capacity, with sinapic acid demonstrating significant activity (IC₅₀ = 3.80 mM) compared to ascorbic acid (IC₅₀ = 5.56 mM) in documented studies [4].
Chemical Synthesis of Sinapate Esters: The Knoevenagel-Doebner condensation represents the primary method for synthesizing sinapate esters. This reaction involves condensing syringaldehyde with malonic acid mono-esters in pyridine with aniline or piperidine as catalysts, typically conducted at 60°C overnight. Recent green chemistry approaches have optimized this process using proline-mediated condensation in ethanol or even catalyst-free conditions in water, significantly improving the sustainability profile of the synthesis. The resulting products can be purified using flash chromatography with cyclohexane/ethyl acetate eluent systems, with structural confirmation through NMR spectroscopy and mass spectrometry [3] [1].
Natural Extraction Optimization: For extraction from natural sources like mustard seed meal, studies have demonstrated that pH manipulation significantly impacts yield and composition. Basic conditions (pH 12) with aqueous or low-percentage ethanol solvents (0-30% ethanol) maximize sinapic acid content, while acidic conditions (pH 2) with higher ethanol percentages (70% ethanol) favor sinapine extraction. The use of pH 12 buffer solutions with 70% ethanol promotes the formation of ethyl sinapate through transesterification. The extraction process typically involves solid-liquid maceration using water/acetone/formic acid (59/40/1, v/v/v) for 30 minutes at room temperature, followed by centrifugation, partial evaporation, and freeze-drying [5].
The multifunctional properties of this compound make it particularly valuable for several advanced applications:
Neuroprotective Formulations: The combination of antioxidant and anti-inflammatory properties positions this compound as a promising candidate for managing neurodegenerative conditions. Research has demonstrated that sinapic acid and its derivatives can protect neuronal cells from oxidative stress-induced apoptosis by reducing mitochondrial depolarization and caspase activation. Additionally, these compounds have shown ability to modulate autophagy through inhibition of Akt/PRAS40/mTOR signaling and increased expression of beclin-1 and LC3-II, providing multiple protective mechanisms against neurotoxicity. This multi-target action makes this compound derivatives particularly attractive for developing interventions against conditions like Alzheimer's and Parkinson's diseases where oxidative stress plays a significant pathological role [7] [6].
Advanced Sunscreen Formulations: this compound derivatives offer a sustainable alternative to synthetic UV filters like octinoxate, which faces increasing regulatory restrictions due to environmental concerns. The di-ester derivatives of this compound with varying alkyl chain lengths (e.g., sinapoyl L-diethyl malate, sinapoyl L-di-t-butyl malate) provide tunable lipophilicity for better compatibility with different formulation bases while maintaining excellent photostability. Their natural origin and biodegradability profile address key concerns associated with persistent synthetic UV filters that accumulate in aquatic ecosystems. Furthermore, the built-in antioxidant activity provides added value by protecting skin components from UV-induced oxidative damage that contributes to photoaging and carcinogenesis [3] [1] [2].
Several promising research directions are emerging based on current knowledge gaps and recent findings:
Structural Optimization Studies: While the core photoprotective mechanism remains conserved across structurally modified this compound derivatives, systematic investigation of how specific structural modifications affect both antioxidant potency and molecular properties represents a rich area for future research. Particularly promising is the exploration of ester moiety variations to optimize the hydrophilic-lipophilic balance for specific application needs, potentially leading to derivatives with enhanced skin penetration for dermatological applications or improved solubility for systemic formulations [3] [1].
Synergistic Combination Development: Research into combination therapies incorporating this compound derivatives with other bioactive natural compounds could unlock enhanced efficacy at lower concentrations. Preliminary evidence suggests possible synergistic effects between different sinapate derivatives in natural extracts, warranting systematic investigation of optimal combinations for specific therapeutic targets. Such approaches could simultaneously modulate multiple oxidative stress pathways while minimizing potential side effects associated with high-dose single compounds [5] [4].
Advanced Formulation Strategies: The development of targeted delivery systems for this compound derivatives could significantly enhance their therapeutic application, particularly for neurological conditions where blood-brain barrier penetration represents a significant challenge. Nanoencapsulation approaches using lipid nanoparticles or polymeric carriers could improve bioavailability and tissue-specific targeting while protecting the labile phenolic compounds from premature degradation or metabolism [1].
The following table consolidates quantitative data from experimental studies on the excited-state lifetimes of sinapoyl malate and its derivatives. The lifetimes (τ) represent the timescales of different stages in the photodeactivation process.
Table 1: Excited-State Lifetimes of this compound and Its Derivatives in Different Solvents [1]
| Molecule | Solvent | τ₁ (fs) | τ₂ (ps) | τ₃ (ps) |
|---|---|---|---|---|
| SM (this compound) | Dioxane | 119 ± 40 | 1.62 ± 0.15 | 22.4 ± 1.9 |
| Methanol | 619 ± 101 | 4.81 ± 0.77 | 33.5 ± 1.7 | |
| SdiMM (Sinapoyl L-dimethyl malate) | Dioxane | 205 ± 40 | 2.23 ± 0.07 | 27.6 ± 0.8 |
| Methanol | 603 ± 40 | 5.38 ± 0.16 | 33.6 ± 1.0 | |
| SdiEM (Sinapoyl L-diethyl malate) | Dioxane | 215 ± 40 | 1.75 ± 0.05 | 26.1 ± 0.8 |
| Methanol | 600 ± 40 | 5.77 ± 0.17 | 33.7 ± 1.0 | |
| SdiTBM (Sinapoyl L-di-t-butyl malate) | Dioxane | 57 ± 40 | 1.23 ± 0.04 | 22.1 ± 0.7 |
| Methanol | 477 ± 40 | 4.37 ± 0.14 | 36.3 ± 1.1 |
The data demonstrates that the fundamental photodeactivation mechanism is highly conserved across all derivatives, regardless of increasing steric bulk at the malate moiety [1].
The diagram below illustrates this conserved photodeactivation pathway.
The comparative data in Table 1 was primarily obtained using the following advanced spectroscopic technique:
The conservation of the ultrafast isomerization mechanism across structurally augmented derivatives is a promising finding for the development of nature-inspired sunscreens [1]. It suggests a robust framework for molecular design where the chromophore (the light-absorbing part) can be preserved, while the ester side chain can be modified for better product formulation.
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Photostability—a UV filter's ability to maintain molecular integrity and protective efficacy after ultraviolet (UV) exposure—represents a critical challenge in sunscreen development. Commercial organic UV filters frequently exhibit photoinstability, leading to reduced efficacy and generation of potentially harmful degradation products. For instance, avobenzone, a widely used UVA filter, forms approximately 10 different photodegradation products after UV exposure, compromising both safety and performance [1]. In contrast, This compound (SM) has emerged as a promising bioinspired alternative, having evolved naturally in plants like Arabidopsis thaliana as a highly efficient photoprotective agent deposited in leaf epidermis to screen harmful UV radiation [2] [3].
The fundamental difference between these systems lies in their energy dissipation mechanisms. While many commercial UV filters undergo irreversible photodegradation or form reactive intermediates, this compound employs ultrafast photoisomerization to efficiently convert absorbed UV energy into harmless heat, returning to its ground state without molecular degradation [4] [3]. This natural photoprotection strategy has garnered significant research interest as formulators seek to overcome the limitations of current commercial UV filters, particularly their tendencies toward systemic absorption, environmental persistence, and photodegradation [5] [2].
The photoprotective efficacy of any UV filter depends fundamentally on its excited-state dynamics—the molecular pathways by which it dissipates the energy acquired from UV photon absorption.
This compound Mechanism: SM exhibits an ultrafast trans-cis photoisomerization process that typically occurs within 20-30 picoseconds after UV excitation [4]. This efficient vibrational relaxation mechanism allows the molecule to return to its ground state while converting excess energy into harmless heat, with the cis-photoproduct forming as a stable, long-lived species [4]. Remarkably, this photoprotective mechanism remains highly conserved even in structurally modified SM derivatives, maintaining the core isomerization pathway despite increased molecular complexity [4].
Commercial UV Filter Mechanisms: Many commercial filters lack this efficient isomerization capability. For example:
The diagram below illustrates the fundamental differences in relaxation pathways between this compound and typical commercial UV filters:
Figure 1: Comparative Molecular Relaxation Pathways. This compound undergoes efficient trans-cis photoisomerization via a conical intersection, returning to ground state or forming stable photoproducts while dissipating energy as harmless heat. Commercial filters often form unstable intermediates that degrade into products with reduced efficacy and potential toxicity [1] [4] [3].
Table 1: Direct Comparison of Photostability Metrics Between this compound Derivatives and Commercial UV Filters
| UV Filter | Primary Absorption Range | Excited-State Lifetime | Key Degradation Products | Photostability Rating | Major Identified Issues |
|---|---|---|---|---|---|
| This compound | UV-B (~320-330 nm) | 20-30 ps [4] | Stable cis-isomer [4] | Excellent | Limited hydrophobicity for certain formulations [6] |
| Sinapate Esters | UV-B (~320-332 nm) | <13 ps [3] | Stable cis-isomer [3] | Excellent | Slightly slower isomerization with bulky esters [3] |
| Avobenzone | UVA (~357-360 nm) | N/A - Photodegradation observed | 10+ photodegradation products including reactive radicals [1] | Poor | Keto-enol tautomerization, bond fragmentation [1] |
| Ethylhexyl Methoxycinnamate (Octinoxate) | UVB (~310-315 nm) | N/A - Photodegradation observed | Z-isomer and degradation products [1] | Moderate | E-Z photoisomerization with incomplete recovery [1] |
| Octocrylene | UVB (~304-310 nm) | N/A - Photodegradation observed | Benzophenone derivatives via retro-aldol condensation [1] | Moderate | Increased phototoxic potential [1] |
| 4-Methylbenzylidene Camphor (4-MBC) | UVB (~300-305 nm) | N/A - Photoisomerization observed | Z-isomer with minimal spectral changes [1] | Good | E-Z photoisomerization with reasonable stability [1] |
Research into UV filter photostability employs several sophisticated analytical techniques to probe molecular dynamics across different timescales:
Femtosecond Transient Absorption (FTA) Spectroscopy: This technique uses ultrafast laser pulses to investigate excited-state dynamics on picosecond timescales. Studies applying FTA to sinapate esters in both aqueous solutions and polyvinyl alcohol (PVA) films have quantified their rapid photoisomerization rates of <13 ps, confirming their efficient photoprotective mechanism [3]. The methodology typically involves pumping molecules to excited states with UV pulses and probing with delayed white light pulses to track energy dissipation pathways.
Computational Chemistry Approaches: Time-Dependent Density Functional Theory (TD-DFT) calculations complement experimental findings by modeling electronic state transitions and identifying conical intersections between potential energy surfaces. These methods have been instrumental in mapping the relaxation coordinates of this compound and predicting how structural modifications affect photodynamics [7] [3].
Chromatographic Analysis of Photodegradation: Techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) identify and quantify photodegradation products in commercial UV filters after UV exposure. These methods revealed numerous photodegradation products in avobenzone after 8 hours of UV exposure [1], providing critical safety data.
Stability Enhancement Strategies: Research has explored various approaches to improve UV filter performance, including:
The comparative data demonstrates that This compound and its derivatives offer significant advantages in photostability through their evolutionarily optimized photoprotection mechanism. However, translation to commercial applications requires addressing certain limitations:
Lipophilicity Optimization: Natural this compound's relatively high hydrophilicity limits its compatibility with certain cosmetic formulations and adhesion to waxy plant cuticles [6]. Recent synthetic advances have established chemo-enzymatic routes to create diester sinapoyl-l-malate analogues with fatty aliphatic chains of variable length, successfully modulating lipophilicity while maintaining photoprotective function [6].
Regulatory Safety Assessment: Comprehensive in silico toxicology assessments (evaluating mutagenicity, carcinogenicity, endocrine disruption, and environmental persistence) support the promising safety profile of this compound derivatives compared to many commercial UV filters with documented human health and ecotoxicity concerns [6].
Performance Under Constrained Environments: Studies examining sinapate esters in polyvinyl alcohol (PVA) films (as skin models) found that constrained environments can elongate excited-state lifetimes compared to solution phases, highlighting the importance of testing under application-relevant conditions [3].
The conservation of ultrafast photoprotective mechanisms across structurally modified this compound derivatives [4] indicates remarkable robustness in this natural photoprotection system, suggesting significant potential for further molecular optimization to enhance compatibility and efficacy while maintaining the fundamental photostability advantages over conventional commercial UV filters.
Ultraviolet radiation presents a significant challenge to biological systems, with both plants and animals evolving sophisticated photoprotective mechanisms to mitigate potential damage. In plants, particularly Arabidopsis thaliana, sinapoyl malate (SM) serves as a crucial natural sunscreen deposited in leaf epidermis to regulate UV exposure [1] [2]. This natural selection of SM through evolution warrants detailed investigation of its photophysical properties, as understanding these natural photoprotection strategies can inform the design of improved artificial sunscreen constituents [2]. The remarkable photostability and efficient energy dissipation mechanisms exhibited by SM and its derivatives have positioned them as promising candidates for development in commercial sunscreen formulations, offering potential advantages over some current synthetic filters that may suffer from photo-instability or toxicity concerns [3].
The study of sinapate esters has gained significant momentum in recent years as researchers seek to understand the structure-function relationships that govern their photoprotective efficacy. This compound operates within what is known as the "burden of disease curve" for plants – requiring sufficient UV exposure for signaling and physiological processes while protecting against damage from overexposure [1]. This balance makes its photoprotective mechanism particularly valuable for study, as it has evolved to handle the complex demands of natural UV regulation. Furthermore, the exploration of SM derivatives offers insights into how molecular modifications affect photophysical properties, potentially leading to enhanced compatibility with commercial sunscreen formulations while maintaining the desirable characteristics of the natural compound [1] [4].
The investigation of ultrafast dynamics in this compound and its derivatives relies heavily on advanced time-resolved spectroscopic methods that provide unprecedented temporal resolution:
Femtosecond Transient Absorption Spectroscopy (FTA): This technique employs ultrafast laser pulses to excite molecules and probe their excited-state evolution on femtosecond to nanosecond timescales. The pump pulse (typically at 330 nm for sinapates) promotes molecules to excited states, while a delayed probe pulse monitors spectral changes, revealing excited-state absorption (ESA), stimulated emission (SE), and ground-state bleach (GSB) features [1] [4]. The decay dynamics of these features provide direct insight into the relaxation mechanisms.
Global Analysis Methods: Complex transient absorption datasets are analyzed using sequential global fitting procedures that extract evolution-associated difference spectra (EADS) and characteristic lifetimes of dynamical processes [1]. This approach allows researchers to deconvolute overlapping signals and construct a quantitative picture of the photophysical pathways.
Steady-State Spectroscopy: Complementary UV-Vis absorption and fluorescence measurements provide essential ground-state information and help identify spectral signatures of different isomers and excited states [4]. These measurements also assist in determining fluorescence quantum yields and photostationary states under continuous irradiation.
Computational methods and analytical techniques provide essential supporting information for interpreting experimental results:
Time-Dependent Density Functional Theory (TD-DFT): Quantum chemical calculations provide insights into electronic state energies, molecular geometries, and vibrational frequencies of ground and excited states [4]. These calculations help identify key conical intersections and decay pathways that might be difficult to observe directly.
Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): This analytical technique enables precise identification of molecular species in complex mixtures, such as plant extracts [3]. By comparing retention times and mass spectra with synthetic standards, researchers can confirm the identity of photoprotective compounds in natural sources.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides definitive structural information, including identification of trans-cis isomeric forms through characteristic coupling constants [3]. This is particularly valuable for confirming photoisomerization products and quantifying isomeric ratios at photostationary states.
The photodeactivation dynamics of this compound derivatives follow a consistent pattern across molecular structures, with some variation in exact timescales dependent on solvent environment and specific molecular modifications. The following table summarizes the key lifetime components extracted from global analysis of transient absorption data:
Table 1: Excited-state lifetimes of this compound and derivatives in different solvents
| Compound | Solvent | τ₁ (fs) | τ₂ (ps) | τ₃ (ps) |
|---|---|---|---|---|
| SM | Dioxane | 119 ± 40 | 1.62 ± 0.15 | 22.4 ± 1.9 |
| SM | Methanol | 619 ± 101 | 4.81 ± 0.77 | 33.5 ± 1.7 |
| SdiMM | Dioxane | 205 ± 40 | 2.23 ± 0.07 | 27.6 ± 0.8 |
| SdiMM | Methanol | 603 ± 40 | 5.38 ± 0.16 | 33.6 ± 1.0 |
| SdiEM | Dioxane | 215 ± 40 | 1.75 ± 0.05 | 26.1 ± 0.8 |
| SdiEM | Methanol | 600 ± 40 | 5.77 ± 0.17 | 33.7 ± 1.0 |
| SdiTBM | Dioxane | 57 ± 40 | 1.23 ± 0.04 | 22.1 ± 0.7 |
| SdiTBM | Methanol | 477 ± 40 | 4.37 ± 0.14 | 36.3 ± 1.1 |
Abbreviations: SM (this compound), SdiMM (sinapoyl L-dimethyl malate), SdiEM (sinapoyl L-diethyl malate), SdiTBM (sinapoyl L-di-t-butyl malate) [1]
The data reveal several important trends. First, the solvent dependence is consistently observed across all compounds, with methanol solutions exhibiting significantly longer τ₁ and τ₂ components compared to dioxane solutions. Second, the steric effects of larger ester groups manifest most noticeably in the τ₁ component, particularly for SdiTBM in dioxane, suggesting that bulkier substituents may accelerate initial relaxation from the Franck-Condon region. Third, the remarkable conservation of the τ₃ component across all derivatives indicates that the final excited-state decay remains largely unaffected by these molecular modifications.
Beyond the excited-state lifetimes, several other parameters provide crucial insights into the photoprotective efficacy and potential applications of these molecules:
Table 2: Photophysical parameters and functional characteristics of sinapate esters
| Parameter | SM | MS | IS | SML | SDM | Significance |
|---|---|---|---|---|---|---|
| Absorption λₘₐₓ (nm) | 324 | 320 | 320 | ~325 | 320 | Determines UVB-UVA coverage |
| Emission λₘₐₓ (nm) | - | 460 | 460 | 460 | 460 | Relates to energy gap |
| Fluorescence Quantum Yield | Low | Low | Low | Highest | Low | Indicates competing non-radiative channels |
| Photoisomerization Quantum Yield | ~10% | - | - | - | - | Measures trans-cis conversion efficiency |
| Photostability | High | Improved vs. SA | Improved vs. SA | High | High | Essential for practical application |
| Environmental Compatibility | Natural | Moderate | Moderate | High | High | Affects formulation flexibility |
Abbreviations: MS (methyl sinapate), IS (isopropyl sinapate), SML (sinapoyl methyl lactate), SDM (sinapoyl dimethyl malate) [4] [3]
The data in Table 2 highlight several structure-property relationships. The consistent absorption maximum across derivatives indicates that the chromophore itself remains largely unaffected by modifications to the ester group. The variation in fluorescence quantum yields suggests differences in the branching ratios between radiative and non-radiative pathways, with SML exhibiting notably higher fluorescence. Most importantly, the high photostability observed across all derivatives confirms their potential for practical applications, addressing a key limitation of many current UV filters.
The photodeactivation mechanism of this compound and its derivatives follows a conserved pathway that efficiently dissipates UV energy as heat, thereby preventing photodamage. The process begins with photoexcitation to the 1¹ππ* state, followed by sequential relaxation through clearly defined steps. The initial relaxation (τ₁ ∼ 50-600 fs) involves vibrational energy redistribution and structural reorganization away from the Franck-Condon region, with the timescale heavily influenced by solvent environment and molecular structure [1]. This is followed by evolution along the excited-state potential energy surface (τ₂ ∼ 1-6 ps) toward a conical intersection that facilitates non-adiabatic transition to the ground state. The final step (τ₃ ∼ 20-36 ps) involves passage through a conical intersection back to the ground state, resulting in the formation of a stable cis-photoproduct [1].
The diagram below illustrates this conserved photodeactivation pathway:
This mechanism represents an optimal design for photoprotection, combining ultrafast energy dissipation with the formation of a stable photoproduct that does not accumulate harmful reactive intermediates. The consistent observation of this pathway across diverse molecular modifications suggests its robustness and optimality for photoprotective function.
The solvent environment significantly influences the excited-state dynamics of this compound derivatives, with pronounced differences observed between dioxane and methanol solutions. In methanol, all derivatives exhibit substantially longer τ₁ and τ₂ components compared to dioxane, indicating that hydrogen-bonding interactions and solvent reorganization processes play a crucial role in modulating the excited-state dynamics [1]. This solvent dependence highlights the importance of evaluating potential sunscreen constituents in environments that mimic actual usage conditions, as formulation matrices can significantly alter photophysical behavior.
Constrained environments such as polyvinyl alcohol (PVA) films also impact the photodynamics of sinapate esters. Studies have shown that in PVA films, which serve as models for skin-like environments, the excited-state lifetimes of sinapate esters are generally elongated compared to solution phase [4]. This lifetime extension is attributed to restricted molecular motion in constrained environments, which may impede the large-scale structural changes required for efficient photoisomerization. Despite this moderation in dynamics, the fundamental photoprotective mechanism remains operative, demonstrating the robustness of the trans-cis isomerization pathway across diverse environments.
Systematic structural modifications of the this compound scaffold reveal remarkable tolerance to steric bulk while maintaining efficient photodeactivation. The comparison of SdiMM, SdiEM, and SdiTBM demonstrates that even the introduction of t-butyl groups - the largest steric augmentation studied - preserves the fundamental trans-cis isomerization mechanism [1]. This conservation of photodynamics despite increasing molecular complexity suggests exceptional robustness in the underlying photophysical mechanism.
The size of the ester group exhibits a non-linear dependence on photoisomerization rate, with intermediate-sized groups sometimes showing slightly slower dynamics than either very small or very large substituents [4]. This nuanced structure-function relationship indicates that simple linear scaling of properties with molecular size does not hold for these systems, and that optimal molecular design requires careful balancing of multiple factors. Nevertheless, the preservation of picosecond-scale photodeactivation across all derivatives highlights the potential for strategic molecular modifications to tune properties like chemical compatibility and solubility without compromising photoprotective function.
The demonstrated efficacy of this compound and its derivatives has inspired the development of nature-inspired photoprotective ingredients for commercial applications. One notable example is Detoxophane nc, a skincare product containing garden cress sprout extract rich in naturally occurring SM [3]. Spectroscopic studies have confirmed that the photodynamics of this commercial formulation are nearly identical to those of pure SM, demonstrating that the complex formulation environment does not compromise the photoprotective function [3]. This successful translation from natural principle to commercial product highlights the practical potential of sinapate-based photoprotection.
The identification of SM as the primary UV-absorbing component in garden cress sprout extract further validates the conservation of this photoprotective strategy across plant species [3]. Analytical techniques including UHPLC-HRMS and NMR spectroscopy have confirmed the identity of SM in these natural extracts, with characteristic coupling constants (16 Hz for trans-isomer, 12 Hz for cis-isomer) providing definitive evidence of the photoisomerization process [3]. This natural abundance across plant species suggests possibilities for sustainable sourcing of photoprotective compounds.
The systematic study of this compound derivatives has yielded several key design principles for developing improved artificial sunscreen constituents:
Conserved Chromophore: The central sinapoyl chromophore provides optimal UV absorption coverage across UV-B and UV-A regions while maintaining efficient relaxation pathways, suggesting its value as a core structural element for artificial designs [1] [3].
Modifiable Periphery: The ester portion of the molecule can be modified to adjust properties like solubility, compatibility with formulation matrices, and skin permeation without disrupting the essential photoprotective function [1].
Environmental Robustness: The conservation of photodynamics across solution phases, constrained films, and commercial formulations indicates that the photoprotective mechanism remains operative in diverse environments [1] [4] [3].
These principles provide a valuable framework for the rational design of next-generation photoprotective agents that combine the efficacy of natural selection with tailored properties for specific application requirements.
The comprehensive comparison of ultrafast dynamics across this compound derivatives reveals a remarkable conservation of photoprotective function despite significant molecular modifications. The consistent observation of picosecond-scale trans-cis isomerization as the primary photodeactivation pathway across all derivatives highlights the robustness of this mechanism and its optimality for photoprotective applications. The quantitative data presented in this analysis provide researchers with essential parameters for evaluating these compounds as potential sunscreen constituents.
The following table summarizes the key experimental findings that verify sinapoyl malate's broad-spectrum absorption capabilities.
| Evidence Type | Key Finding | Quantitative/Qualitative Data | Citation |
|---|---|---|---|
| Spectral Breadth | Anomalous spectral broadening under jet-cooled conditions | Broadening extends well over 1000 cm⁻¹ in the UV-B region; no gaps in coverage | [1] [2] |
| Absorption Efficiency | High oscillator strength | Value of 0.65 (where 1.0 is the theoretical maximum) | [1] |
| Photostability | Formation of a stable cis-isomer photoproduct | Trans-to-cis isomerization occurs within ~20-30 picoseconds | [3] [4] |
| Photostability | Absorbance reduction at photostationary state | Only 18% reduction after 120 minutes of irradiation | [4] |
The verification of SM's properties relies on sophisticated spectroscopic techniques.
Ultrafast Transient Electronic Absorption Spectroscopy (TEAS): This is a pump-probe technique used to unravel photodeactivation mechanisms [3] [4] [5]. A femtosecond pump pulse (e.g., at 330 nm) excites the SM molecules [3]. A delayed broadband probe pulse then measures the resulting changes in absorption over time delays from femtoseconds to nanoseconds. The data is analyzed through global fitting to extract the time constants of decay processes, revealing the ultrafast isomerization pathway [3].
Jet-Cooled Ultraviolet (UV) Spectroscopy: This method studies molecules in isolation, removing interference from solvent interactions [1] [2]. SM molecules are vaporized and placed in a supersonic jet expansion, cooling them to temperatures near absolute zero [1]. A tunable UV laser is then used to record the high-resolution absorption spectrum, allowing the intrinsic spectral broadening of SM to be observed [2].
Steady-State Irradiation and Photostability Assessment: This protocol evaluates long-term stability [4]. An SM solution is irradiated for an extended period (e.g., 120 minutes) using a solar simulator [4]. The UV-Vis absorption spectrum is measured at intervals. The small reduction in absorbance at the peak wavelength, coupled with techniques like ¹H NMR to confirm the formation of the cis-isomer, demonstrates high photostability [4].
The broad-spectrum absorption and photostability of SM are enabled by a highly efficient photodeactivation mechanism, predominantly trans-cis isomerization. The following diagram illustrates this ultrafast process.
This mechanism shows how SM efficiently converts potentially damaging UV energy into harmless heat, returning to a stable ground state (trans or cis) without breaking down [3] [6]. This property is remarkably conserved even in structurally modified SM derivatives, making it a robust template for designing new sunscreens [3] [7].
This compound serves as a paradigm for natural photoprotection. Its performance is quantified by:
These properties, verified through advanced spectroscopic protocols, make SM and its derivatives promising candidates for bio-inspired, safe, and effective UV filters and photomolecular heaters in both cosmetic and agricultural applications [4] [7].